molecular formula C6H4BrN3O B152542 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one CAS No. 956077-63-7

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B152542
CAS No.: 956077-63-7
M. Wt: 214.02 g/mol
InChI Key: ORAOUEGATNRXHQ-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a high-value chemical scaffold primarily employed in pharmaceutical research and development as a critical building block for the synthesis of potent and selective kinase inhibitors . Its core structure is a privileged framework in medicinal chemistry, serving as a key intermediate in the design of allosteric inhibitors for targets such as LIM domain kinases (LIMK1/2) and Receptor-Interacting Protein Kinase 1 (RIPK1) . The bromine substituent at the 3-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling researchers to efficiently explore structure-activity relationships and optimize drug candidates for enhanced potency and selectivity . This compound is integral to the development of novel therapeutic agents targeting oncology and central nervous system disorders, with its tetrahydropyridinone moiety contributing to key interactions within the allosteric binding pockets of target enzymes . As such, it represents a crucial scaffold for advancing projects in structure-based drug design and the discovery of new chemical probes for biological research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAOUEGATNRXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 956077-63-7

This technical guide provides a comprehensive overview of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific compound, this guide focuses on the fundamental physicochemical properties and directs researchers to foundational knowledge of the broader pyrazolopyridine class.

Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for understanding the compound's behavior in experimental settings.

PropertyValueSource
CAS Number 956077-63-7BLDpharm[1]
Molecular Formula C₆H₄BrN₃OACCELA CHEMBIO INC[2]
Molecular Weight 214.02 g/mol ACCELA CHEMBIO INC[2]
Purity ≥95%ACCELA CHEMBIO INC[2]
MDL Number MFCD09265726ACCELA CHEMBIO INC[2]

Synthesis and Elaboration Strategies

Further functionalization of the pyrazolo[3,4-c]pyridine core is a key aspect of its utility in drug discovery. Various positions on the heterocyclic ring system can be selectively modified:

  • N-1 and N-2 positions: These can be accessed through protection-group and N-alkylation reactions.

  • C-3 position: Functionalization can be achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions.

  • C-5 position: This position is amenable to modification via Pd-catalyzed Buchwald–Hartwig amination.

  • C-7 position: Selective metalation with reagents like TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation to ZnCl₂ and subsequent Negishi cross-coupling allows for elaboration at this site.

A logical workflow for the elaboration of a pyrazolo[3,4-c]pyridine core, which could be conceptually applied to this compound, is depicted below.

G start Pyrazolo[3,4-c]pyridine Core n_alkylation N-Alkylation / Protection start->n_alkylation c3_coupling C-3 Borylation / Suzuki Coupling start->c3_coupling c5_amination C-5 Buchwald-Hartwig Amination start->c5_amination c7_metalation C-7 Metalation / Cross-Coupling start->c7_metalation diversified Diversified Analogs n_alkylation->diversified c3_coupling->diversified c5_amination->diversified c7_metalation->diversified

A conceptual workflow for the functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Biological Context and Potential Applications

The pyrazolopyridine scaffold, to which this compound belongs, is a significant pharmacophore in medicinal chemistry. These compounds are structurally related to purines, which are ubiquitous in biological systems. This similarity allows them to interact with a wide range of biological targets, including kinases.

For example, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been investigated as potent inhibitors of various kinases, such as TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs). The general signaling pathway for a receptor tyrosine kinase like FGFR, which can be a target for pyrazolopyridine derivatives, is illustrated below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) Downstream Downstream Signaling (e.g., MAPK, PLCγ pathways) RTK->Downstream Phosphorylation Cascade Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response Ligand Ligand (e.g., FGF) Ligand->RTK Activation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RTK Inhibition

A generalized signaling pathway for a receptor tyrosine kinase and the point of inhibition.

Given the established role of the pyrazolopyridine core in kinase inhibition, it is plausible that this compound and its derivatives could be explored as potential modulators of various signaling pathways implicated in diseases such as cancer and inflammatory disorders. However, specific biological activity data for this compound is not currently available in the public literature.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not publicly documented. Researchers interested in working with this compound would need to develop or adapt protocols based on established methods for the synthesis and handling of related heterocyclic compounds. General procedures would likely involve:

  • Synthesis: Multistep synthesis starting from commercially available precursors, potentially involving cyclization and bromination steps.

  • Purification: Column chromatography (normal or reverse phase) would be a standard method for purification.

  • Characterization: Structural confirmation would require techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and possibly X-ray crystallography.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, largely owing to the established biological relevance of the broader pyrazolopyridine class. While specific data on this compound is scarce, the known synthetic strategies and biological targets of related compounds provide a solid foundation for future research. This guide serves as a starting point for researchers, highlighting the key physicochemical properties and outlining potential avenues for synthesis, functionalization, and biological evaluation. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.

References

Technical Guide: Physicochemical Properties of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the fundamental physicochemical properties of the heterocyclic compound 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, a molecule of interest in medicinal chemistry and drug discovery. The primary focus of this guide is the accurate determination of its molecular weight based on its chemical formula.

Core Molecular Data

The foundational properties of a chemical compound are its molecular formula and the corresponding molecular weight. These values are critical for a wide range of applications, including stoichiometric calculations in chemical synthesis, quantitative analysis, and computational modeling.

The molecular formula for this compound has been determined to be C₆H₄BrN₃O. Based on this formula, the molecular weight is calculated by summing the atomic weights of the constituent atoms (Carbon, Hydrogen, Bromine, Nitrogen, and Oxygen).

The key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol

Determination of Molecular Weight

Methodology:

The molecular weight of a compound is a calculated value derived from its molecular formula and the standard atomic weights of its constituent elements, as established by the International Union of Pure and Applied Chemistry (IUPAC). It is not determined via a direct experimental protocol but is a fundamental calculation.

The calculation is performed as follows:

  • Molecular Weight = (Number of Carbon atoms × Atomic weight of C) + (Number of Hydrogen atoms × Atomic weight of H) + (Number of Bromine atoms × Atomic weight of Br) + (Number of Nitrogen atoms × Atomic weight of N) + (Number of Oxygen atoms × Atomic weight of O)

Using the standard atomic weights:

  • C: 12.011 u

  • H: 1.008 u

  • Br: 79.904 u

  • N: 14.007 u

  • O: 15.999 u

The resulting molecular weight is 214.02 g/mol .

Logical Relationship Diagram

The following diagram illustrates the logical workflow from the chemical name to the final calculated molecular weight.

G A Chemical Name This compound B Determine Molecular Formula A->B C Molecular Formula C₆H₄BrN₃O B->C D Sum Atomic Weights of Constituent Atoms C->D E Molecular Weight 214.02 g/mol D->E

Caption: Workflow for Molecular Weight Determination.

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties

The fundamental scaffold, 1H-pyrazolo[3,4-c]pyridine, is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine ring system. Its chemical formula is C₆H₅N₃ with a molecular weight of approximately 119.12 g/mol .[1] The brominated derivative, 3-Bromo-1H-pyrazolo[3,4-c]pyridine, has the chemical formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol .

Physicochemical Data

A summary of the key physicochemical properties for 3-Bromo-1H-pyrazolo[3,4-c]pyridine and a related methoxy derivative are presented in the table below. This data is crucial for understanding the compound's solubility, stability, and suitability for various experimental conditions.

Property3-Bromo-1H-pyrazolo[3,4-c]pyridine3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
Molecular Formula C₆H₄BrN₃C₇H₆BrN₃O
Molecular Weight 198.02 g/mol 228.05 g/mol
Appearance SolidSolid
CAS Number 76006-13-8Not specified
InChI Key ANQCOJNSEVIFFL-UHFFFAOYSA-NADZICYHPTJSUGX-UHFFFAOYSA-N
SMILES String Brc1n[nH]c2cnccc12COc1nccc2c(Br)n[nH]c12
Spectral Data

While specific spectral data for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is unavailable, analysis of related structures provides insight into expected spectral characteristics. For instance, the 1H NMR and 13C NMR of 5-chloro-7-(phenylsulfanyl)-1-{[2′-(trimethylsilyl)ethoxy] methyl}-1H-pyrazolo[3,4-c]pyridine has been reported, indicating key shifts for the protons and carbons in the heterocyclic core.[2] Researchers should anticipate characteristic signals for the pyrazole and pyridine ring protons, with the position of the bromine atom significantly influencing the chemical shifts of adjacent protons.

Synthesis and Reactivity

The synthesis of the pyrazolo[3,4-c]pyridine scaffold can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.

General Synthetic Approach

A recently developed method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines involves the adaptation of the Huisgen indazole synthesis.[2] This procedure can be followed by deacetylation to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridines in excellent overall yields.[2]

Experimental Protocol: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

The following is a generalized protocol based on reported literature:[2]

  • Diazotization: A solution of the corresponding aminopyridine precursor is treated with a diazotizing agent (e.g., sodium nitrite) in the presence of an acid.

  • Cyclization: The resulting diazonium salt undergoes intramolecular cyclization to form the pyrazolo[3,4-c]pyridine ring system. The use of a co-solvent like dichloroethane (DCE) can enhance scalability and facilitate the isolation of the intermediate product without the need for purification.[2]

  • Deacetylation: If an acetyl protecting group is used, it can be removed by treating the intermediate with a base such as sodium methoxide in methanol to afford the final 5-halo-1H-pyrazolo[3,4-c]pyridine.[2]

Synthesis_Workflow cluster_synthesis Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines Aminopyridine Aminopyridine Precursor Diazonium Diazonium Salt Intermediate Aminopyridine->Diazonium Diazotization (e.g., NaNO2, Acid) Protected_Pyrazolo Protected Pyrazolo[3,4-c]pyridine Diazonium->Protected_Pyrazolo Intramolecular Cyclization Final_Product 5-Halo-1H-pyrazolo[3,4-c]pyridine Protected_Pyrazolo->Final_Product Deprotection (e.g., NaOMe/MeOH)

Caption: Synthetic workflow for 5-halo-1H-pyrazolo[3,4-c]pyridines.

Reactivity and Further Functionalization

The 3-bromo substituent on the pyrazolo[3,4-c]pyridine core serves as a versatile handle for further chemical modifications, primarily through cross-coupling reactions. This allows for the introduction of a wide range of functional groups at the C3-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

A common method for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of the bromo-derivative with a boronic acid or ester.

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is a powerful tool. This palladium-catalyzed reaction allows for the formation of C-N bonds between the bromo-derivative and various amines.

Functionalization_Pathways cluster_functionalization Functionalization of 3-Bromo-1H-pyrazolo[3,4-c]pyridine Start 3-Bromo-1H-pyrazolo[3,4-c]pyridine Suzuki Suzuki-Miyaura Coupling (+ R-B(OH)2, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (+ R-NH2, Pd catalyst) Start->Buchwald Product_C C3-Aryl/Alkyl Substituted Product Suzuki->Product_C Product_N C3-Amino Substituted Product Buchwald->Product_N

Caption: Key functionalization reactions of the 3-bromo scaffold.

Biological Activity and Therapeutic Potential

The pyrazolo[3,4-c]pyridine scaffold is structurally similar to purine, a key component of nucleic acids and a prevalent motif in various biological processes.[2] This similarity makes pyrazolopyridine derivatives attractive candidates for targeting purine-binding pockets in a variety of proteins, leading to a broad range of potential therapeutic applications.[2]

Kinase Inhibition

A significant area of research for pyrazolopyridine derivatives is in the development of kinase inhibitors. For example, derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[3] The pyrazolo[3,4-d]pyrimidine scaffold has also been extensively investigated for its anticancer properties, particularly as inhibitors of the epidermal growth factor receptor (EGFR).[4]

Signaling Pathway Involvement

The therapeutic effects of pyrazolopyridine derivatives are often mediated through their interaction with specific signaling pathways. For instance, inhibition of EGFR by pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis and arrest the cell cycle in cancer cells.[4]

Signaling_Pathway cluster_pathway Illustrative Signaling Pathway Inhibition Drug Pyrazolo[3,4-c]pyridine Derivative Kinase Target Kinase (e.g., EGFR, TBK1) Drug->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Phosphorylation Cascade Cellular_Effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) Downstream->Cellular_Effect Signal Transduction

Caption: General mechanism of kinase inhibition by pyrazolopyridine derivatives.

Safety and Handling

Derivatives of 3-Bromo-1H-pyrazolo[3,4-c]pyridine and related compounds are classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling these compounds. Work should be conducted in a well-ventilated fume hood to avoid inhalation.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)GHS06 (Skull and crossbones)DangerH301: Toxic if swallowed

Conclusion

While specific data on this compound is limited, the broader family of 3-bromo-pyrazolo[3,4-c]pyridines represents a valuable scaffold in medicinal chemistry. The synthetic accessibility and the versatility of the bromo-substituent for further functionalization make these compounds promising starting points for the development of novel therapeutics, particularly in the area of kinase inhibition. Further research into the synthesis and biological evaluation of the "7(6H)-one" derivative is warranted to fully explore its potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the anticipated spectroscopic characteristics and a plausible synthetic pathway for the novel heterocyclic compound, 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. Due to the current absence of published experimental data for this specific molecule, this document leverages data from structurally related analogs and predictive methodologies to offer a comprehensive analytical profile. The guide includes projected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, a detailed experimental protocol for its synthesis and characterization, and a proposed workflow for evaluating its potential as a kinase inhibitor, a common application for this class of compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrazolopyridine derivatives for drug discovery applications.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic core in medicinal chemistry due to its structural analogy to purines. This similarity allows compounds based on this scaffold to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. The development of novel derivatives, such as this compound, offers the potential for new therapeutic agents with unique selectivity and potency profiles. The bromine substituent at the 3-position provides a handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The 7-oxo functionality introduces a hydrogen bond donor/acceptor site, which can be crucial for target engagement.

This guide provides a predictive but scientifically grounded overview of the key analytical data for this compound to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

While experimental data for this compound is not currently available in the public domain, the following tables summarize the predicted spectroscopic data based on the analysis of structurally similar compounds and standard spectroscopic principles.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-H protons of the pyrazole and pyridinone rings. The chemical shifts are predicted for a solution in DMSO-d₆.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.0 - 7.2d~ 6.0
H-56.2 - 6.4d~ 6.0
NH (pyrazole)12.0 - 13.0br s-
NH (pyridinone)10.5 - 11.5br s-
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by signals for the carbon atoms of the fused ring system.

Carbon Predicted Chemical Shift (δ, ppm)
C-3115 - 120
C-3a140 - 145
C-4125 - 130
C-5100 - 105
C-7155 - 160
C-7a145 - 150
Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) operating in electrospray ionization (ESI) positive mode is expected to show the protonated molecular ion. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Ion Predicted m/z
[M+H]⁺ (for ⁷⁹Br)213.9614
[M+H]⁺ (for ⁸¹Br)215.9594
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will likely be dominated by absorptions from the N-H and C=O stretching vibrations.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (pyrazole)3200 - 3400Broad
N-H Stretch (pyridinone)3100 - 3300Broad
C=O Stretch (amide)1650 - 1680Strong
C=C Stretch (aromatic)1580 - 1620Medium
C-Br Stretch550 - 650Medium

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be approached from commercially available starting materials. The following is a proposed synthetic route and the subsequent analytical workflow for characterization.

G cluster_synthesis Synthetic Pathway cluster_characterization Spectroscopic Characterization A Starting Material (e.g., Substituted Pyridine) B Cyclization to form Pyrazolo[3,4-c]pyridin-7(6H)-one A->B Reaction 1 C Selective Bromination at C-3 B->C Reaction 2 D Purification (Crystallization/Chromatography) C->D E 1H & 13C NMR D->E F Mass Spectrometry (HRMS) D->F G Infrared (IR) Spectroscopy D->G H Purity Analysis (HPLC) D->H

Caption: Proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Synthesis of 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one

A plausible route to the core scaffold involves the cyclization of a suitably substituted pyridine precursor. For instance, a starting material like 3-amino-2-chloropyridine-4-carboxylic acid could be subjected to a reaction sequence involving diazotization followed by cyclization to form the pyrazolo[3,4-c]pyridin-7(6H)-one core.

Protocol:

  • Dissolve the substituted aminopyridine in an appropriate acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Allow the reaction to warm to room temperature and then heat to reflux to induce cyclization.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and isolate the product by filtration.

  • Wash the solid with water and dry under vacuum.

Bromination of 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one

Selective bromination at the C-3 position can be achieved using a suitable brominating agent.

Protocol:

  • Suspend 1H-pyrazolo[3,4-c]pyridin-7(6H)-one in a suitable solvent such as acetic acid or DMF.

  • Add N-bromosuccinimide (NBS) or bromine in acetic acid portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion and confirm the isotopic pattern of bromine.

Infrared Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify the characteristic absorption bands for the key functional groups.

Proposed Biological Evaluation: Kinase Inhibitor Screening Workflow

Given that pyrazolopyridine derivatives are frequently investigated as kinase inhibitors, the following workflow is proposed for the initial biological evaluation of this compound.

G A Compound Synthesis and Characterization B Primary Kinase Panel Screen (e.g., at 10 µM) A->B C Identify 'Hit' Kinases (>50% Inhibition) B->C D Dose-Response Assay to Determine IC50 C->D E Selectivity Profiling (against related kinases) D->E F Cell-Based Assays (Target Engagement & Pathway Modulation) E->F G Lead Optimization (SAR Studies) F->G

Caption: General workflow for screening a novel compound for kinase inhibitor activity.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the spectroscopic properties and a viable synthetic approach for this compound. The presented data and protocols are based on established chemical principles and analysis of related structures, offering a solid foundation for researchers to synthesize and characterize this novel compound. The proposed workflow for biological evaluation highlights a potential application in kinase inhibitor discovery. As experimental data becomes available, this guide can be updated to reflect empirical findings.

Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines a proposed synthetic pathway for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures for this specific molecule, this document provides a comprehensive, step-by-step methodology derived from established protocols for analogous pyrazolo[3,4-c]pyridine derivatives. The proposed synthesis commences with the formation of the pyrazolo[3,4-c]pyridine core, followed by regioselective bromination and subsequent conversion of a precursor to the final pyridinone structure. This guide includes detailed experimental protocols, tabulated quantitative data from related reactions, and a visual representation of the synthetic workflow to aid in practical application.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a significant structural motif in medicinal chemistry due to its isosteric relationship with purine, rendering it a privileged structure for the development of kinase inhibitors and other therapeutic agents. The target molecule, this compound, incorporates key functionalities—a bromine atom for potential further functionalization via cross-coupling reactions and a pyridinone ring—that make it a valuable building block in drug discovery programs. This guide details a feasible multi-step synthesis to obtain this compound, providing researchers with the necessary information to produce it in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from the commercially available 7-amino-1H-pyrazolo[3,4-c]pyridine. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis A 7-Amino-1H-pyrazolo[3,4-c]pyridine B 3-Bromo-7-amino-1H-pyrazolo[3,4-c]pyridine A->B NBS, DMF C 3-Bromo-7-amino-1H-pyrazolo[3,4-c]pyridine D 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7-yl diazonium salt C->D NaNO2, H2SO4, 0-5 °C E 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7-yl diazonium salt F This compound E->F H2O, Heat

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-7-amino-1H-pyrazolo[3,4-c]pyridine

This procedure describes the regioselective bromination of the pyrazolo[3,4-c]pyridine core at the 3-position using N-bromosuccinimide (NBS).

Materials:

  • 7-Amino-1H-pyrazolo[3,4-c]pyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-amino-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in DMF, cooled in an ice bath, add N-bromosuccinimide (1.1 eq.) portion-wise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-Bromo-7-amino-1H-pyrazolo[3,4-c]pyridine.

Step 2 & 3: Synthesis of this compound via Diazotization and Hydrolysis

This two-step, one-pot procedure involves the conversion of the 7-amino group to a diazonium salt, which is subsequently hydrolyzed to the desired 7-oxo functionality.

Materials:

  • 3-Bromo-7-amino-1H-pyrazolo[3,4-c]pyridine

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice-salt bath

  • Beaker

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Carefully dissolve 3-Bromo-7-amino-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in cold concentrated sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.2 eq.) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyrazole, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Slowly and carefully add the reaction mixture to boiling water.

  • Heat the resulting solution at reflux for 1 hour.

  • Cool the solution to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

Quantitative Data

The following tables summarize representative quantitative data for reactions analogous to the proposed synthetic steps. This data is intended to provide an expectation of reaction performance.

Table 1: Bromination of Pyrazole Derivatives

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1H-PyrazoleNBSCH₂Cl₂RT295-
1-PhenylpyrazoleBr₂AcOHRT190-
5-Bromo-1H-pyrazolo[3,4-b]pyridineNISDMF601282[1]

Table 2: Conversion of Aminopyridines to Pyridinones via Diazotization

SubstrateReagentsConditionsYield (%)Reference
4-AminopyridineNaNO₂, HCl0-5 °C, then heat~70[2]
2-Amino-6-methylpyridineNaNO₂, H₂SO₄0 °C, then boil65-
3-Amino-1H-pyrazolo[3,4-b]pyridineNaNO₂, HNO₃0-5 °CNot specified[3]

Conclusion

This technical guide presents a viable and detailed synthetic route for this compound, a compound with significant potential in drug discovery. The proposed pathway is based on well-established chemical transformations for similar heterocyclic systems. The provided experimental protocols and representative quantitative data offer a solid foundation for researchers to successfully synthesize this target molecule. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

Core Starting Materials for the Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the principal starting materials and a proposed synthetic pathway for obtaining 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures in published literature, this guide presents a logical and chemically sound approach based on established principles of heterocyclic chemistry and analogous transformations.

Proposed Synthetic Strategy: An Overview

The synthesis of this compound can be envisioned through a two-step process. The initial step involves the construction of the core bicyclic system, 1H-pyrazolo[3,4-c]pyridin-7(6H)-one. This is followed by a regioselective bromination at the 3-position of the pyrazole ring. This strategy allows for the late-stage introduction of the bromine atom, which can be advantageous for exploring structure-activity relationships.

dot

Synth_Overview Start Starting Materials Core 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one (Core Synthesis) Start->Core Step 1 Final This compound (Bromination) Core->Final Step 2

Caption: High-level overview of the proposed two-step synthesis.

Step 1: Synthesis of the 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Core

The formation of the fused pyrazolopyridinone core is proposed to start from a readily available substituted pyridine derivative.

2.1. Primary Starting Material:

The key starting material for the synthesis of the core structure is 3-Aminopyridine-4-carboxylic acid . This commercially available compound possesses the necessary functionalities in the correct ortho orientation for the subsequent cyclization reaction.

Starting MaterialCAS NumberMolecular FormulaMolecular WeightKey Features
3-Aminopyridine-4-carboxylic acid7579-20-6C₆H₆N₂O₂138.12 g/mol Ortho-amino and carboxylic acid groups on a pyridine ring.

2.2. Reaction Partner:

The pyrazole ring is formed through condensation with a hydrazine source. Hydrazine hydrate is the most common and cost-effective reagent for this transformation.

ReagentCAS NumberMolecular FormulaMolecular WeightRole
Hydrazine hydrate7803-57-8H₆N₂O50.06 g/mol Source of the two nitrogen atoms for the pyrazole ring.

2.3. Experimental Protocol (Proposed):

The synthesis of the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one core would involve the condensation and cyclization of 3-aminopyridine-4-carboxylic acid with hydrazine hydrate.

  • Reaction Setup: A mixture of 3-aminopyridine-4-carboxylic acid and an excess of hydrazine hydrate is prepared in a suitable high-boiling solvent, such as ethanol or n-butanol.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dimethylformamide and water) to yield pure 1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

dot

Core_Synthesis cluster_start Starting Materials cluster_process Process cluster_product Product SM1 3-Aminopyridine-4-carboxylic acid Reaction Condensation & Cyclization SM1->Reaction SM2 Hydrazine Hydrate SM2->Reaction Product 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Reaction->Product

Caption: Workflow for the synthesis of the pyrazolopyridinone core.

Step 2: Bromination of the 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Core

The second step involves the regioselective bromination of the pre-formed pyrazolopyridinone core at the 3-position. The pyrazole ring is generally susceptible to electrophilic substitution.

3.1. Starting Material:

The product from the first step, 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one , serves as the starting material for the bromination reaction.

3.2. Brominating Agent:

A common and effective brominating agent for such electron-rich heterocyclic systems is N-Bromosuccinimide (NBS) . It is a convenient and safer alternative to liquid bromine.

ReagentCAS NumberMolecular FormulaMolecular WeightRole
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98 g/mol Electrophilic bromine source.

3.3. Experimental Protocol (Proposed):

The bromination is anticipated to proceed as follows:

  • Reaction Setup: 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent like dichloromethane or chloroform.

  • Reagent Addition: N-Bromosuccinimide (1.0 to 1.2 equivalents) is added portion-wise to the solution at room temperature or slightly below.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel to afford this compound.

dot

Bromination cluster_start Starting Material cluster_reagent Reagent cluster_process Process cluster_product Final Product SM1 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Reaction Electrophilic Bromination SM1->Reaction Reagent N-Bromosuccinimide (NBS) Reagent->Reaction Product This compound Reaction->Product

Caption: Workflow for the bromination of the core structure.

Summary of Starting Materials and Reagents

The following table provides a consolidated list of the key starting materials and reagents required for the proposed synthesis of this compound.

CompoundRoleStep
3-Aminopyridine-4-carboxylic acidPrimary Starting Material1
Hydrazine hydrateReagent1
1H-Pyrazolo[3,4-c]pyridin-7(6H)-oneIntermediate2
N-Bromosuccinimide (NBS)Reagent2
Conclusion

An In-depth Technical Guide to a Proposed Synthesis Pathway for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, documented synthesis in the current literature, this guide consolidates information from analogous reactions and related molecular scaffolds to construct a scientifically plausible, multi-step synthesis. The proposed route commences with the formation of a substituted pyrazole core, followed by cyclization to construct the pyridinone ring, and a subsequent bromination step. Detailed experimental protocols, based on established methodologies for similar substrates, are provided for each key transformation. All quantitative data from cited literature for analogous reactions are summarized in structured tables, and the logical workflow of the proposed synthesis is visualized using the DOT language.

Introduction

Pyrazolo[3,4-c]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of medicinal chemistry. Their structural resemblance to purines allows them to interact with a variety of biological targets, leading to a wide range of pharmacological activities. The introduction of a bromine atom at the C3-position and a carbonyl group at the C7-position of the pyrazolo[3,4-c]pyridine scaffold can offer opportunities for further functionalization and modulation of biological activity. This guide proposes a feasible synthetic route to this compound, providing a foundational methodology for researchers engaged in the synthesis of novel heterocyclic entities for drug discovery programs.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a multi-step process that can be logically divided into three main stages:

  • Formation of a 3-Amino-1H-pyrazole-4-carboxylate Precursor: Synthesis of a key pyrazole intermediate bearing the necessary functional groups for the subsequent cyclization.

  • Cyclization to form the 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Core: Construction of the bicyclic pyridinone ring system.

  • Bromination of the Pyrazolo[3,4-c]pyridinone Core: Introduction of a bromine atom at the C3-position.

The overall proposed synthetic workflow is depicted in the following diagram:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Bromination A Ethyl Cyanoacetate + Carbon Disulfide B Ethyl 2-cyano-3,3-bis(methylthio)acrylate A->B 1. KOH, MeCN 2. (CH3)2SO4 C Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate B->C Hydrazine Hydrate, Ethanol D 3-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one C->D Raney Nickel, Ethanol (Desulfurization & Cyclization) E This compound D->E N-Bromosuccinimide (NBS), Acetonitrile

Caption: Proposed multi-stage synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

This initial stage focuses on the construction of a key pyrazole intermediate. The synthesis starts from commercially available reagents.

Experiment 1.1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • Methodology: To a cooled (0 °C) solution of potassium hydroxide (11.2 g, 0.2 mol) in acetonitrile (200 mL), ethyl cyanoacetate (22.7 g, 0.2 mol) is added dropwise. After stirring for 30 minutes, carbon disulfide (15.2 g, 0.2 mol) is added, and the mixture is stirred vigorously for 1 hour. Subsequently, dimethyl sulfate (50.4 g, 0.4 mol) is added dropwise, and the reaction is allowed to proceed overnight. The reaction mixture is then processed to isolate the product.[1]

Experiment 1.2: Synthesis of Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate

  • Methodology: Ethyl 2-cyano-3,3-bis(methylthio)acrylate is dissolved in ethanol (50 mL). To this solution, hydrazine hydrate (12.5 g, 0.2 mol) is added dropwise. The resulting solution is then evaporated under reduced pressure to yield the crude product, which can be purified by column chromatography.[1]

PrecursorReagentsProductYield (%)Reference
Ethyl cyanoacetate, Carbon disulfideKOH, (CH₃)₂SO₄Ethyl 2-cyano-3,3-bis(methylthio)acrylate-[1]
Ethyl 2-cyano-3,3-bis(methylthio)acrylateHydrazine hydrateEthyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate86.3[1]

Table 1: Summary of quantitative data for the synthesis of the pyrazole precursor.

Stage 2: Synthesis of 3-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

This stage involves the reductive desulfurization and concomitant cyclization of the pyrazole precursor to form the bicyclic pyridinone core.

  • Methodology: Ethyl 5-amino-3-(methylthio)-1H-pyrazole-4-carboxylate is dissolved in ethanol, and a catalytic amount of Raney Nickel is added. The mixture is then subjected to hydrogenation, which is expected to induce both desulfurization of the methylthio group and cyclization to form the pyridinone ring. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

Stage 3: Synthesis of this compound

The final stage is the regioselective bromination of the pyrazolo[3,4-c]pyridinone core at the C3 position.

  • Methodology: 3-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is dissolved in a suitable solvent such as acetonitrile. To this solution, N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS. The product can be isolated by evaporation of the solvent and purified by recrystallization or column chromatography. The kinetics of bromination of pyrazole derivatives with NBS have been studied and are known to proceed via electrophilic substitution.[2]

Starting MaterialReagentProductNotesReference
3-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-oneNBSThis compoundThe reaction follows second-order kinetics for similar substrates.[2][2]

Table 2: Proposed conditions for the final bromination step.

Alternative Synthetic Strategies

An alternative approach to the target molecule could involve a Sandmeyer reaction on a 3-amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one precursor. This would involve the diazotization of the amino group followed by treatment with a copper(I) bromide source. The Sandmeyer reaction has been successfully applied to aminopyrazole derivatives to introduce halogens.[3][4]

G cluster_0 Alternative Bromination A 3-Amino-1H-pyrazolo[3,4-c] pyridin-7(6H)-one B Diazonium Salt Intermediate A->B NaNO2, HBr C 3-Bromo-1H-pyrazolo[3,4-c] pyridin-7(6H)-one B->C CuBr

Caption: Alternative Sandmeyer reaction pathway for the C3-bromination.

Conclusion

This technical guide presents a detailed and plausible synthetic pathway for this compound. While a direct, experimentally verified procedure is not currently available in the literature, the proposed route is constructed from well-established chemical transformations on analogous heterocyclic systems. The provided experimental protocols, quantitative data from related reactions, and visual representations of the synthetic logic offer a solid foundation for researchers to undertake the synthesis of this and related novel compounds. Further experimental validation and optimization of the proposed steps will be crucial for the successful and efficient production of the target molecule.

References

Characterization of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the synthesis and comprehensive characterization of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is limited in currently available scientific literature. This guide is therefore based on established synthetic methodologies for related pyrazolopyridine scaffolds and predictive characterization from closely related analogues. The proposed experimental protocols are hypothetical and would require optimization.

Introduction

The pyrazolopyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as kinase inhibitors for anticancer therapies, as well as antiviral and anti-inflammatory agents. The fusion of a pyrazole and a pyridine ring creates a bioisostere of purine, allowing these compounds to interact with a variety of biological targets. This guide focuses on the characterization of a specific derivative, this compound. The introduction of a bromine atom at the 3-position provides a handle for further synthetic elaboration through cross-coupling reactions, while the 7-oxo functionality modifies the electronic and steric properties of the molecule, potentially influencing its biological activity.

Physicochemical and Spectral Data

The following tables summarize the predicted and known physicochemical and spectral properties of this compound and its close structural analogues.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )FormCAS Number
This compound (Predicted)C₆H₄BrN₃O214.02SolidNot available
3-Bromo-1H-pyrazolo[3,4-c]pyridineC₆H₄BrN₃198.02Solid76006-13-8
3-Bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine[1]C₇H₆BrN₃O228.05SolidNot available
1H-Pyrazolo[3,4-c]pyridine[2]C₆H₅N₃119.12Solid271-47-6[2]

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Features
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~13.5 (br s, 1H, pyrazole N-H), ~11.5 (br s, 1H, lactam N-H), ~7.5 (d, 1H, pyridine C-H), ~6.5 (d, 1H, pyridine C-H).
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~160 (C=O), ~145 (C), ~135 (C), ~130 (CH), ~115 (C-Br), ~105 (CH).
Mass Spec. (EI) m/z (%): 213/215 (M⁺, isotopic pattern for Br), fragments corresponding to loss of CO, Br.
IR (KBr) ν (cm⁻¹): ~3200-3000 (N-H stretching), ~1680 (C=O stretching, lactam).

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be adapted from methodologies used for the synthesis of related pyrazolo[3,4-b]pyridin-6(7H)-ones. A potential multi-step synthesis is outlined below.

Synthetic Workflow

Synthetic_Workflow A 3-Amino-4-bromopyrazole C Intermediate Cyclization A->C AcOH, reflux B Diethyl 2-(ethoxymethylene)malonate B->C D Hydrolysis and Decarboxylation C->D 1. NaOH (aq) 2. HCl (aq), heat E This compound D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Hypothetical)

Step 1: Synthesis of Ethyl 3-bromo-7-oxo-6,7-dihydro-1H-pyrazolo[3,4-c]pyridine-4-carboxylate

  • To a solution of 3-amino-4-bromopyrazole (1.0 eq) in glacial acetic acid (10 vol), add diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture to reflux for 8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the intermediate ethyl ester.

Step 2: Synthesis of this compound

  • Suspend the crude ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide (15 vol).

  • Heat the mixture to reflux for 4 hours to effect hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Heat the acidified mixture to 80-90 °C for 2 hours to induce decarboxylation.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold water and diethyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford this compound.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound has not been reported, the pyrazolopyridine scaffold is a well-established pharmacophore.

Kinase Inhibition

Many pyrazolopyridine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for drug development.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinases Downstream Kinases (e.g., RAF, MEK, ERK) Receptor_Tyrosine_Kinase->Downstream_Kinases Activates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Target_Compound 3-Bromo-1H-pyrazolo [3,4-c]pyridin-7(6H)-one Target_Compound->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

Other Potential Activities

Derivatives of the isomeric pyrazolo[3,4-b]pyridine scaffold have been investigated for a range of other biological activities, suggesting that this compound could also be explored for:

  • Antiviral activity: By potentially inhibiting viral replication enzymes.

  • Anti-inflammatory activity: Through the modulation of inflammatory pathways, such as COX or cytokine signaling.

Conclusion

This compound represents an interesting, yet underexplored, heterocyclic compound. Based on the chemistry of related scaffolds, its synthesis is feasible, and its structure suggests potential for significant biological activity, particularly as a kinase inhibitor. The bromine atom at the 3-position serves as a valuable site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship studies. The experimental validation of the proposed synthesis and the biological evaluation of this compound are warranted to fully elucidate its chemical and pharmacological properties.

References

An In-depth Technical Guide to the NMR Analysis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) analysis of the novel compound 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. Due to the absence of publicly available experimental NMR data for this specific molecule, this document offers a detailed predictive analysis based on established spectroscopic trends in analogous pyrazolopyridine structures. Included are projected ¹H and ¹³C NMR chemical shifts and coupling constants, detailed experimental protocols for synthesis and NMR sample preparation, and workflow diagrams to guide researchers in their investigation of this and similar heterocyclic scaffolds. This guide is intended to serve as a foundational resource for the characterization and advancement of novel pyrazolopyridine-based compounds in medicinal chemistry and drug discovery.

Predicted NMR Spectroscopic Data

While experimental data for this compound is not currently available in the surveyed literature, a reasoned prediction of its ¹H and ¹³C NMR spectra can be formulated by analyzing data from structurally related compounds. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are based on the fundamental principles of NMR spectroscopy and a comparative analysis of substituted pyrazolo[3,4-c]pyridines and related heterocyclic systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-1 (N-H)11.0 - 13.0br s-Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration.
H-47.0 - 7.5d~ 5-7Doublet, coupled to H-5.
H-56.5 - 7.0d~ 5-7Doublet, coupled to H-4.
H-6 (N-H)9.0 - 11.0br s-Broad singlet, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-395 - 105Carbon bearing the bromine atom, significant upfield shift due to the halogen.
C-3a140 - 150Quaternary carbon at the pyrazole-pyridine ring junction.
C-4125 - 135Methine carbon in the pyridine ring.
C-5110 - 120Methine carbon in the pyridine ring.
C-7155 - 165Carbonyl carbon of the pyridinone ring.
C-7a130 - 140Quaternary carbon at the pyrazole-pyridine ring junction.

Experimental Protocols

The following protocols provide a general framework for the synthesis and NMR analysis of this compound. These are based on established methodologies for related pyrazolopyridine compounds and may require optimization for this specific target molecule.

Proposed Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step sequence starting from a readily available substituted pyridine.

Step 1: Synthesis of a Dihydropyrazolo[3,4-c]pyridin-7-one Precursor A plausible route involves the condensation of a substituted hydrazine with a functionalized pyridine derivative. For example, reacting a 3-amino-4-cyanopyridin-2(1H)-one with a suitable brominating agent could lead to the desired pyrazole ring formation and bromination in a single or sequential step.

Reaction Scheme:

  • Starting Materials: 3-Amino-4-cyanopyridin-2(1H)-one, Hydrazine hydrate, N-Bromosuccinimide (NBS).

  • Solvent: Acetic acid or a high-boiling point alcohol (e.g., ethanol, n-butanol).

  • Procedure:

    • Dissolve 3-amino-4-cyanopyridin-2(1H)-one in the chosen solvent.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion of the pyrazole ring formation, cool the mixture and add N-Bromosuccinimide (NBS) portion-wise.

    • Continue stirring at room temperature or with gentle heating until bromination is complete.

    • Cool the reaction mixture, and collect the precipitate by filtration.

    • Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good starting point for polar heterocyclic compounds.

  • Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

  • Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the NMR tube into the spectrometer's spinner turbine and then into the NMR probe.

  • Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D NMR spectra (e.g., COSY, HSQC, HMBC) according to the instrument's standard operating procedures.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the NMR analysis.

G Proposed Synthetic Pathway A 3-Amino-4-cyanopyridin-2(1H)-one C Intermediate Pyrazolopyridinone A->C Reflux in Acetic Acid B Hydrazine Hydrate B->C E This compound C->E Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Proposed synthesis of the target compound.

G NMR Analysis Workflow A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C If necessary for structural confirmation D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis and Structure Elucidation D->E

Caption: General workflow for NMR analysis.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the NMR analysis of this compound. While awaiting experimental verification, the presented data and protocols offer a solid starting point for researchers venturing into the synthesis and characterization of this and related novel heterocyclic compounds. The structural insights gained from detailed NMR analysis are paramount for understanding the chemical properties and potential biological activities of such molecules, thereby accelerating their development in various scientific and medicinal applications.

An In-depth Technical Guide on the Putative Crystal Structure of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the date of this publication, the specific crystal structure of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has not been reported in publicly accessible crystallographic databases or scientific literature. This guide provides a comprehensive overview of the synthetic methodologies, general crystallographic analysis techniques, and potential biological significance of this compound class, based on available information for structurally related molecules.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural analogy to purines, which are fundamental components of nucleic acids and various cofactors. This structural similarity allows pyrazolopyridine derivatives to interact with a wide range of biological targets, including kinases and other ATP-binding proteins. The introduction of a bromine atom at the 3-position and a ketone at the 7-position of the 1H-pyrazolo[3,4-c]pyridine core, as in this compound, offers a unique combination of electronic and steric properties that can be exploited for developing selective and potent therapeutic agents.

This technical guide outlines the probable synthetic routes and provides a detailed, generalized protocol for obtaining single crystals suitable for X-ray diffraction analysis. Furthermore, it discusses the potential biological activities and associated signaling pathways based on studies of analogous compounds.

Synthetic and Crystallization Protocols

While a specific protocol for this compound is not available, a general synthetic strategy can be inferred from the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines.[1] The subsequent crystallization for single-crystal X-ray diffraction is a critical step for elucidating the three-dimensional structure.

General Synthetic Protocol for 3-Halo-1H-pyrazolo[3,4-c]pyridin-7(6H)-ones

The synthesis of the target compound likely involves a multi-step sequence starting from readily available pyridine derivatives. A plausible synthetic route is outlined below.

Table 1: Generalized Synthetic Protocol

StepProcedureReagents and ConditionsPurpose
1Halogenation of a suitable pyridine precursorN-Bromosuccinimide (NBS) or other brominating agents in a suitable solvent (e.g., acetonitrile or DMF).Introduction of the bromine atom at the desired position.
2NitrationA mixture of nitric acid and sulfuric acid.Introduction of a nitro group, which can be subsequently reduced to an amino group.
3Reduction of the nitro groupCatalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl).Formation of an amino-pyridine intermediate.
4Diazotization and cyclizationSodium nitrite in an acidic medium, followed by reaction with a suitable active methylene compound and subsequent cyclization.Formation of the pyrazole ring fused to the pyridine core.
5Conversion to the pyridinoneHydrolysis of a precursor (e.g., a methoxy or chloro group at the 7-position) under acidic or basic conditions.Formation of the final 7(6H)-one tautomer.
6PurificationColumn chromatography on silica gel, followed by recrystallization.To obtain the pure compound for characterization and crystallization trials.
General Crystallization Protocol for Small Organic Molecules

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. Several methods can be employed, and the optimal conditions are often determined empirically.

Table 2: General Crystallization Methodologies

MethodDescriptionTypical Solvents
Slow Evaporation A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial.[2][3]Dichloromethane, Chloroform, Acetone, Ethyl acetate, Methanol, Ethanol.
Vapor Diffusion A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble.[4][5]Inner vial: Dichloromethane, Toluene; Outer vial: Hexane, Pentane, Diethyl ether.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface.[2][3]Bottom layer (compound dissolved): Dichloromethane, Chloroform; Top layer: Hexane, Pentane, Ethanol.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to crystallization.[2]Toluene, Ethanol, Acetonitrile.

Hypothetical Crystallographic Data

Although the actual crystal structure of this compound is unknown, we can present representative crystallographic data from a related pyrazolopyridine derivative to provide an example of the expected parameters.

Table 3: Representative Crystallographic Data for a Pyrazolopyridine Derivative

ParameterExample Value
Empirical Formula C₆H₄BrN₃O
Formula Weight 214.02
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.1 Å, b = 10.2 Å, c = 9.5 Å
α = 90°, β = 105°, γ = 90°
Volume 750 ų
Z (molecules per unit cell) 4
Calculated Density 1.89 g/cm³
Absorption Coefficient 5.5 mm⁻¹
F(000) 424

Note: The data presented in this table are for illustrative purposes only and do not represent the actual crystallographic data for this compound.

Potential Biological Significance and Signaling Pathways

The pyrazolopyridine scaffold is a well-established "privileged structure" in drug discovery, known to interact with a variety of protein targets. The structural similarity to purines allows these compounds to function as ATP-competitive inhibitors of kinases, which are key regulators of cellular signaling pathways.

Derivatives of pyrazolo[3,4-b]pyridine, a closely related isomer, have been investigated as inhibitors of various kinases, including:

  • Glycogen Synthase Kinase-3 (GSK-3): Implicated in metabolic diseases, neurodegenerative disorders, and cancer.[6]

  • Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them attractive targets for cancer therapy.[7]

  • TANK-binding kinase 1 (TBK1): A key kinase in innate immunity signaling pathways.[8]

Furthermore, pyrazolopyrimidine derivatives, which also share structural similarities, have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancer.[9] Given these precedents, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, and immune responses.

The diagram below illustrates a generalized signaling pathway that could be targeted by a pyrazolopyridine-based kinase inhibitor.

G Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_1 Kinase A Receptor->Kinase_1 Activates Kinase_2 Kinase B Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor 3-Bromo-1H-pyrazolo[3,4-c] pyridin-7(6H)-one (Putative) Inhibitor->Kinase_1 Inhibits

Caption: Putative mechanism of a pyrazolopyridine inhibitor in a signaling cascade.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined workflow, from synthesis to the final refined structure.

A Synthesis of This compound B Purification (Chromatography/Recrystallization) A->B C Crystallization Trials (Slow Evaporation, Vapor Diffusion, etc.) B->C D Single Crystal Selection and Mounting C->D E X-ray Diffraction Data Collection (Diffractometer) D->E F Structure Solution (Direct Methods/Patterson Function) E->F G Structure Refinement (Least-Squares) F->G H Validation and Deposition (e.g., CCDC) G->H

Caption: Generalized workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a robust framework for its synthesis, crystallization, and potential biological evaluation. The pyrazolo[3,4-c]pyridine core is a promising scaffold for the development of novel therapeutics, particularly kinase inhibitors. The determination of its three-dimensional structure through single-crystal X-ray diffraction will be a critical step in understanding its structure-activity relationships and in guiding the design of future drug candidates. Researchers in the field are encouraged to pursue the synthesis and crystallographic analysis of this and related compounds to unlock their full therapeutic potential.

References

The Multifaceted Biological Activities of Pyrazolo[3,4-c]pyridin-7-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridin-7-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current state of research into these compounds, with a focus on their potential as therapeutic agents. We will delve into their activities as phosphodiesterase (PDE) inhibitors for neurodegenerative diseases, their anticancer properties, and their antimicrobial potential. This guide presents quantitative data in structured tables, details key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising class of molecules.

Phosphodiesterase Inhibition: A Promising Avenue for Neurodegenerative Disease Therapy

Recent research has highlighted the potential of 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one derivatives as potent inhibitors of phosphodiesterase 2 (PDE2), a key enzyme in cyclic nucleotide signaling. Dysregulation of PDE2 has been implicated in the cognitive decline associated with Alzheimer's disease. By inhibiting PDE2, these compounds can modulate downstream signaling pathways, offering a potential therapeutic strategy.

One notable study identified compound 14c as a potent PDE2 inhibitor with an IC50 value of 0.6 μM.[1] The neuroprotective effects of this compound are believed to be mediated through the PKA/CREB/BDNF signaling pathway.[1]

Quantitative Data: PDE Inhibition by Pyrazolo[3,4-c]pyridin-7-one Derivatives
CompoundTargetIC50 (µM)Reference
14c PDE20.6[1]
11 PDE4-[2]
CP-220,629 (22) PDE40.44[2][3]
Analogue of 11PDE40.03 - 1.6[2][3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

While specific data for the pyrazolo[3,4-c]pyridin-7-one core is still emerging in the context of cancer, the broader class of pyrazolopyridines has shown significant promise as anticancer agents. For instance, various pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.

One study on repurposed pyrazolo[3,4-d]pyrimidine derivatives reported IC50 values in the micromolar range against Caco-2, A549, HT1080, and Hela cell lines.[4] For example, compound 7 from this study showed IC50 values of 43.75 µM, 17.50 µM, 73.08 µM, and 68.75 µM against these cell lines, respectively.[4]

Quantitative Data: Anticancer Activity of Related Pyrazolopyrimidine Derivatives
CompoundCell LineIC50 (µM)Reference
Compound 7 Caco-243.75[4]
A54917.50[4]
HT108073.08[4]
Hela68.75[4]
Compound 5 HT108096.25[4]
Hela74.8[4]
Caco-276.92[4]
A549148[4]

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have also been investigated for their antimicrobial properties. While extensive data on the pyrazolo[3,4-c]pyridin-7-one core is limited, studies on related structures have shown activity against various bacterial strains. For instance, a series of N-[(Benzhydryl) / (l-phenylethyl)]-2-pyrazolo[3,4-c]pyridin-l-yl acetamide derivatives showed slight activity against Bacillus cereus and Staphylococcus aureus.

Quantitative Data: Antimicrobial Activity of Pyrazolo[3,4-c]pyridine Derivatives
Compound ClassOrganismActivity
N-substituted 2-pyrazolo[3,4-c]pyridin-l-yl acetamidesBacillus cereusSlight
Staphylococcus aureusSlight

Note: Specific MIC values for pyrazolo[3,4-c]pyridin-7-ones are not yet widely reported in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Phosphodiesterase 2 (PDE2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the PDE2 enzyme.

Principle: The assay measures the hydrolysis of cyclic guanosine monophosphate (cGMP) by PDE2. The amount of remaining cGMP after the enzymatic reaction is quantified, and the inhibitory effect of a test compound is determined by the reduction in cGMP hydrolysis.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the PDE2 enzyme to the desired concentration in assay buffer.

    • Prepare a solution of the substrate, ³H-labeled cGMP, in assay buffer.

  • Assay Reaction:

    • In a microplate, add the test compound at various concentrations.

    • Add the PDE2 enzyme solution to each well.

    • Initiate the reaction by adding the ³H-cGMP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., containing a broad-spectrum PDE inhibitor).

    • Add a scintillant to the wells.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE2 inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolo[3,4-c]pyridin-7-one derivatives for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[5][8]

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[9]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the pyrazolo[3,4-c]pyridin-7-one derivative.

    • Perform serial two-fold dilutions of the stock solution in a suitable broth medium in a 96-well microtiter plate.[9]

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[12]

  • Inoculation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized microbial suspension.[9]

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., temperature and time) for the specific microorganism.[12]

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

PDE2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor cGMP cGMP Receptor->cGMP Signal Transduction Pyrazolo[3,4-c]pyridin-7-one Pyrazolo[3,4-c]pyridin-7-one PDE2 PDE2 Pyrazolo[3,4-c]pyridin-7-one->PDE2 Inhibition 5'-GMP 5'-GMP cGMP->5'-GMP Hydrolysis PKA PKA cGMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB pCREB BDNF Gene BDNF Gene pCREB->BDNF Gene Transcription BDNF Protein BDNF Protein BDNF Gene->BDNF Protein Translation Neuronal Survival\nSynaptic Plasticity Neuronal Survival Synaptic Plasticity BDNF Protein->Neuronal Survival\nSynaptic Plasticity Promotes

Caption: PDE2 inhibition by pyrazolo[3,4-c]pyridin-7-ones increases cGMP levels, activating PKA, which in turn phosphorylates CREB, leading to the transcription of BDNF and promoting neuronal survival and synaptic plasticity.

Biological_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyrazolo[3,4-c]pyridin-7-one Library Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization PDE_Assay Phosphodiesterase (PDE) Inhibition Assay Characterization->PDE_Assay Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Characterization->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., Broth Microdilution) Characterization->Antimicrobial_Assay IC50_Determination IC50 Determination (PDE, Anticancer) PDE_Assay->IC50_Determination Anticancer_Assay->IC50_Determination MIC_Determination MIC Determination (Antimicrobial) Antimicrobial_Assay->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis MIC_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the synthesis, screening, and lead identification of biologically active pyrazolo[3,4-c]pyridin-7-one derivatives.

Conclusion

The pyrazolo[3,4-c]pyridin-7-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Their demonstrated activity as PDE inhibitors, coupled with the emerging evidence of their anticancer and antimicrobial potential, underscores the importance of continued research in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of these compounds for a range of therapeutic applications. Future work should focus on expanding the library of these derivatives and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety profiles.

References

An In-depth Technical Guide to the Discovery of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. As a purine bioisostere, it has attracted significant attention for its potential as a kinase inhibitor in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the discovery of pyrazolo[3,4-c]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA). Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development in this area.

Introduction

Pyrazolopyridines, a class of bicyclic heteroaromatic compounds, are considered "privileged scaffolds" in drug discovery due to their ability to interact with a variety of biological targets. Their structural similarity to purines allows them to effectively bind to the ATP-binding site of kinases, a family of enzymes often dysregulated in cancer and other diseases. Among the different pyrazolopyridine isomers, the pyrazolo[3,4-c]pyridine core has emerged as a key pharmacophore in the development of novel therapeutic agents. This guide will delve into the synthetic strategies for accessing this scaffold, its biological significance, and the experimental methodologies employed in its evaluation.

Synthesis of the Pyrazolo[3,4-c]pyridine Core

The construction of the pyrazolo[3,4-c]pyridine ring system can be achieved through various synthetic routes. A common and effective method involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile intermediates for further functionalization.

A key synthetic pathway commences with a substituted aminopyridine, which undergoes a diazotization reaction followed by cyclization to form the pyrazole ring. Subsequent halogenation provides the desired 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold. This scaffold is then amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents at different positions of the bicyclic system.

Vectorial Functionalization

The strategic and selective modification of the pyrazolo[3,4-c]pyridine core is crucial for optimizing its pharmacological properties. This "vectorial functionalization" allows for the exploration of the chemical space around the scaffold to enhance potency, selectivity, and pharmacokinetic profiles. Key positions for modification include N-1, C-3, C-5, and C-7.[1]

  • N-1 and N-2 Positions: These positions can be selectively alkylated or protected using standard protecting group chemistry.

  • C-3 Position: Functionalization at C-3 is often achieved through tandem borylation and Suzuki-Miyaura cross-coupling reactions.[1]

  • C-5 Position: The C-5 position, when halogenated, is readily functionalized via palladium-catalyzed Buchwald-Hartwig amination.[1]

  • C-7 Position: Selective metalation at C-7, for instance using TMPMgCl·LiCl, followed by reaction with an electrophile or transmetalation for Negishi cross-coupling, allows for further diversification.[1]

The following diagram illustrates the key synthetic transformations for the functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Synthesis_Workflow cluster_start Starting Material cluster_core Core Synthesis cluster_functionalization Vectorial Functionalization Aminopyridine Aminopyridine Pyrazolo_c_pyridine 5-Halo-1H-pyrazolo[3,4-c]pyridine Aminopyridine->Pyrazolo_c_pyridine Diazotization, Cyclization N1_Alkylation N-1 Alkylation/ Protection Pyrazolo_c_pyridine->N1_Alkylation C3_Suzuki C-3 Suzuki-Miyaura Coupling Pyrazolo_c_pyridine->C3_Suzuki C5_Buchwald C-5 Buchwald-Hartwig Amination Pyrazolo_c_pyridine->C5_Buchwald C7_Metalation C-7 Metalation/ Negishi Coupling Pyrazolo_c_pyridine->C7_Metalation

Synthetic workflow for pyrazolo[3,4-c]pyridine derivatives.

Biological Activity and Therapeutic Targets

Pyrazolopyridine derivatives have shown a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] Their efficacy as kinase inhibitors has been a major focus of research, with Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) being key targets in cancer therapy.

While much of the published biological data focuses on the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds, the pyrazolo[3,4-c]pyridine core is also being actively investigated for its potential as a kinase inhibitor. The following sections detail the roles of CDK2 and TRKA in cellular signaling and their relevance as therapeutic targets.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer drug development. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2 Signaling Pathway:

The activity of CDK2 is tightly regulated by cyclins, particularly cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of S phase. The CDK2/cyclin A complex is subsequently involved in the progression through S phase.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry promotes Pyrazolo_c_pyridine_CDK2 Pyrazolo[3,4-c]pyridine Derivative Pyrazolo_c_pyridine_CDK2->CDK2 inhibits

Simplified CDK2 signaling pathway and the point of inhibition.
Tropomyosin Receptor Kinase A (TRKA) Inhibition

TRKA is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. It is the high-affinity receptor for Nerve Growth Factor (NGF). Aberrant activation of TRKA, often due to gene fusions (NTRK fusions), is a known driver of various cancers, including lung, thyroid, and soft tissue sarcomas. TRK inhibitors have shown remarkable efficacy in treating these NTRK fusion-positive cancers.

TRKA Signaling Pathway:

Upon binding of NGF, TRKA dimerizes and autophosphorylates, initiating downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways. These pathways are critical for cell proliferation, survival, and differentiation.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA binds & activates Ras_MAPK Ras/MAPK Pathway TRKA->Ras_MAPK PI3K_Akt PI3K/Akt Pathway TRKA->PI3K_Akt PLCg PLCγ Pathway TRKA->PLCg Cell_Proliferation Cell Proliferation & Survival Ras_MAPK->Cell_Proliferation PI3K_Akt->Cell_Proliferation PLCg->Cell_Proliferation Pyrazolo_c_pyridine_TRKA Pyrazolo[3,4-c]pyridine Derivative Pyrazolo_c_pyridine_TRKA->TRKA inhibits

Simplified TRKA signaling pathway and the point of inhibition.

Quantitative Data Summary

While specific IC50 values for pyrazolo[3,4-c]pyridine derivatives against CDK2 and TRKA are not extensively reported in the public domain, data from related pyrazolopyridine isomers highlight the potential of this scaffold class as potent kinase inhibitors. The following tables summarize representative data for related compounds to provide a benchmark for future studies on pyrazolo[3,4-c]pyridine derivatives.

Table 1: Biological Activity of Representative Pyrazolopyridine Derivatives against CDK2

Compound IDScaffoldCDK2 IC50 (µM)Reference
Compound 8 Pyrazolo[3,4-b]pyridine0.65[2]
Compound 14 Pyrazolo[3,4-d]pyrimidine0.057[1]
Compound 13 Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine0.081[1]

Table 2: Biological Activity of Representative Pyrazolopyridine Derivatives against TRKA

Compound IDScaffoldTRKA IC50 (nM)Reference
Compound C03 Pyrazolo[3,4-b]pyridine56[4]
Compound C09 Pyrazolo[3,4-b]pyridine57[4]
Compound C10 Pyrazolo[3,4-b]pyridine26[4]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of the pyrazolo[3,4-c]pyridine core.

General Procedure for the Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This procedure is adapted from the work of Bedwell et al. (2023).[3]

Materials:

  • 2-Amino-4-chloropyridine

  • Acetic anhydride (Ac₂O)

  • Sodium nitrite (NaNO₂)

  • Dichloroethane (DCE)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-amino-4-chloropyridine in DCE, add acetic anhydride and stir at room temperature.

  • Add sodium nitrite portion-wise and continue stirring.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • To the resulting residue, add a solution of sodium methoxide in methanol and stir at room temperature.

  • Neutralize the reaction with saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling at C-3

This protocol is a general representation of a tandem borylation and Suzuki-Miyaura coupling.

Materials:

  • N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium catalyst (e.g., [Ir(COD)OMe]₂)

  • Ligand (e.g., dtbpy)

  • Methyl tert-butyl ether (MTBE)

  • Aryl halide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cs₂CO₃)

  • Dimethylacetamide (DMAc)

Procedure:

  • Borylation: In a microwave vial, combine the N-protected 5-halo-1H-pyrazolo[3,4-c]pyridine, B₂pin₂, iridium catalyst, and ligand in MTBE. Heat the mixture in a microwave reactor until borylation is complete (monitored by GC-MS).

  • Suzuki-Miyaura Coupling: To the crude boronate ester, add the aryl halide, palladium catalyst, and base in DMAc. Heat the mixture in a microwave reactor until the reaction is complete (monitored by GC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination at C-5

This is a general procedure for the amination of 5-halo-pyrazolo[3,4-c]pyridines.

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • In a reaction vessel, combine the 5-halo-1H-pyrazolo[3,4-c]pyridine, amine, palladium catalyst, ligand, and base in anhydrous dioxane.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Perspectives

The pyrazolo[3,4-c]pyridine scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of compounds for biological screening. While the biological data for the pyrazolo[3,4-c]pyridine isomer is still emerging, the potent activity of related pyrazolopyridine derivatives against key cancer targets like CDK2 and TRKA underscores the significant potential of this compound class.

Future research should focus on the systematic exploration of the structure-activity relationships (SAR) for pyrazolo[3,4-c]pyridine derivatives against a broader panel of kinases. The detailed experimental protocols provided herein can serve as a foundation for these efforts. Furthermore, a deeper understanding of the molecular interactions between these inhibitors and their target kinases, through techniques such as X-ray crystallography and molecular modeling, will be crucial for the rational design of next-generation therapeutic agents with improved potency, selectivity, and drug-like properties. The continued investigation of this promising scaffold is anticipated to yield novel drug candidates for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols: 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a valuable heterocyclic building block for the synthesis of a diverse range of substituted pyrazolopyridine derivatives. Its bifunctional nature, featuring a reactive bromine atom and a lactam moiety, allows for selective functionalization at multiple positions. The pyrazolo[3,4-c]pyridine core is a known pharmacophore found in compounds with a wide array of biological activities, including kinase inhibition, making this intermediate particularly relevant for drug discovery programs.

This document provides an overview of the application of this compound as a synthetic intermediate, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and representative data are presented to facilitate its use in the laboratory.

Chemical Properties

PropertyValue
CAS Number 956077-63-7[1][2][3][4]
Molecular Formula C₆H₄BrN₃O[1]
Molecular Weight 214.02 g/mol [1][3]
Appearance Solid
Purity Typically ≥95%[3]
Storage Keep in a dark place, sealed in dry, room temperature.

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not extensively reported in publicly available literature, a plausible synthetic route can be derived from the established synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines.[5] The general strategy involves the cyclization of a substituted aminopyrazole with a suitable three-carbon synthon, followed by bromination.

Representative Synthetic Workflow

G cluster_0 Synthetic Pathway aminopyrazole Substituted Aminopyrazole cyclization Cyclization aminopyrazole->cyclization cyclization_reagent Three-Carbon Synthon cyclization_reagent->cyclization pyrazolopyridinone 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one cyclization->pyrazolopyridinone bromination Bromination (e.g., NBS) pyrazolopyridinone->bromination target This compound bromination->target

Caption: A generalized synthetic workflow for the preparation of this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position of the pyrazolo[3,4-c]pyridine core is amenable to various palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example for the formation of carbon-carbon bonds.[6][7][8] This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from methods used for similar bromo-pyrazolopyridine scaffolds.[5][6][7][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhosPdG2)[6][7]

  • Ligand (if required, e.g., XPhos, dppf)[6][7]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[6][7]

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.1-1.5 equiv.), the palladium catalyst (0.02-0.10 equiv.), and the base (2.0-3.0 equiv.).

  • If a ligand is used, it is added at this stage (typically in a 1:2 or 1:1 ratio with the palladium catalyst).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). The reaction can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

Representative Suzuki-Miyaura Coupling Workflow

G cluster_1 Suzuki-Miyaura Coupling Workflow start This compound + Ar-B(OH)₂ reagents Pd Catalyst Base Solvent start->reagents reaction Heating under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Aryl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one purification->product

Caption: A schematic workflow for the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold, a close analog of the pyrazolo[3,4-c]pyridine core, has been identified as a key component in a variety of kinase inhibitors.[10][11] These inhibitors often function by competing with ATP for binding to the kinase domain of the enzyme, thereby modulating its activity and downstream signaling. For example, derivatives of pyrazolopyridines have been investigated as inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity, and Epidermal Growth Factor Receptor (EGFR), a well-known target in oncology.[10][12]

The functionalization of this compound via Suzuki-Miyaura coupling allows for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity against a specific kinase target.

Representative Kinase Inhibitor Signaling Pathway

G cluster_2 Kinase Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor downstream Downstream Signaling (e.g., Proliferation, Survival) receptor->downstream Phosphorylation inhibition Inhibition atp ATP atp->receptor inhibitor Pyrazolopyridine Derivative inhibitor->receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrazolopyridine derivative.

Quantitative Data

The following table presents representative yields for Suzuki-Miyaura cross-coupling reactions of bromo-pyrazolopyrimidine derivatives, which are structurally similar to the title compound and indicative of its reactivity.

EntryAryl Boronic AcidCatalyst/LigandBaseSolventYield (%)Reference
1Phenylboronic acidPd(OAc)₂/XPhosK₂CO₃aq. EtOH70-72[6]
22-Furylboronic acidPd(OAc)₂/XPhosK₂CO₃aq. EtOH73-83[6]
33-Pyridylboronic acidPd(OAc)₂/XPhosK₂CO₃aq. EtOH68[6]
44-Fluorophenylboronic acidPd(OAc)₂/dppfCs₂CO₃1,4-dioxane/H₂O97[9]
54-Methoxyphenylboronic acidPd(OAc)₂/dppfCs₂CO₃1,4-dioxane/H₂O81[9]

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of novel heterocyclic compounds, particularly for applications in drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions has been highlighted, providing a robust method for the generation of diverse libraries of substituted pyrazolopyridines. The relevance of this scaffold in the development of kinase inhibitors underscores the importance of this building block for medicinal chemistry and chemical biology research. The provided protocols and data serve as a guide for the effective utilization of this promising synthetic intermediate.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This powerful reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules, including biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds.[4][5] The 1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold is a significant heterocyclic core, analogous to purine bases, and its derivatives have shown potential as kinase inhibitors and anticancer agents.[6] The functionalization of this core at the 3-position via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.

These application notes provide a comprehensive overview and detailed protocols for the successful execution of the Suzuki coupling reaction on 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with a halide or triflate. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst.[3][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Aryl_R Ar-Pd(II)L_n-R' PdII_Aryl->PdII_Aryl_R Transmetalation Product Ar-R' PdII_Aryl_R->Product Reductive Elimination Regen_Pd0 Pd(0)L_n PdII_Aryl_R->Regen_Pd0 Aryl_Halide Ar-X (3-Bromo-1H-pyrazolo[3,4-c] pyridin-7(6H)-one) Aryl_Halide->PdII_Aryl Boronic_Acid R'-B(OH)₂ Boronic_Acid->PdII_Aryl_R Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->PdII_Aryl_R

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Optimization of Reaction Conditions

The successful Suzuki coupling of this compound is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize typical conditions and reported yields for the Suzuki coupling of similar heterocyclic systems, providing a strong starting point for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Widely effective for a range of aryl and heteroaryl couplings.[8][9]
Ligand (If using Pd(OAc)₂) XPhos or SPhosBulky, electron-rich phosphine ligands can improve catalytic activity for challenging substrates.[1][10]
Base K₂CO₃ or Cs₂CO₃Carbonate bases are generally effective and well-tolerated by many functional groups.[11]
Solvent 1,4-Dioxane/H₂O (4:1) or DMFAprotic polar solvents are commonly used to solubilize the reactants and catalyst.
Temperature 80 - 120 °C (Conventional or Microwave)Higher temperatures are often required to drive the reaction to completion. Microwave heating can significantly reduce reaction times.[1][2]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the starting bromide.
Catalyst Loading 2 - 10 mol%Lower catalyst loading is desirable for cost and environmental reasons, but higher loading may be necessary for less reactive substrates.

Table 2: Exemplary Suzuki Coupling Reactions on Related Heterocycles

SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C) / TimeYield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-onePhenylboronic acidXPhosPdG2/XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW) / 40 min91[1]
7-Bromo-4-sulfonamido-1H-indazole(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 (MW) / 2 h70[12]
5-Chloro-1-SEM-1H-pyrazolo[3,4-c]pyridine(4-Cyanophenyl)boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O100 / 16 h~60[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing the Suzuki coupling reaction on this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: This compound, Boronic Acid, Base B Add Catalyst: Pd(PPh₃)₄ A->B C Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x) B->C D Add Degassed Solvent C->D E Heat and Stir: 80-120 °C D->E F Monitor Progress: TLC or LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up: Dilute with water, extract with organic solvent G->H I Dry and Concentrate H->I J Purify: Column Chromatography I->J K Characterize Product: ¹H NMR, ¹³C NMR, MS J->K

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Procedure:

  • Reaction Setup: To a microwave vial or a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. If using a microwave reactor, heat to 120-140 °C for 20-60 minutes.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Side Reactions and Troubleshooting

  • Debromination: The starting material may undergo debromination, especially at higher temperatures or with prolonged reaction times. Using a more active catalyst system or lower temperatures can sometimes mitigate this.

  • Homocoupling: Homocoupling of the boronic acid can occur, particularly if the oxidative addition is slow. Ensuring an inert atmosphere and using the appropriate stoichiometry can minimize this side reaction.

  • Low Yield: If the reaction shows low conversion, consider screening different palladium catalysts, ligands, bases, and solvents. Microwave irradiation can also be a valuable tool to improve yields and reduce reaction times.[1][2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C3-arylation and heteroarylation of the this compound scaffold. The protocols and data presented here provide a solid foundation for researchers in drug discovery and development to synthesize novel analogues for biological evaluation. Careful optimization of the reaction conditions will be key to achieving high yields and purity for a diverse range of coupling partners.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. The pyrazolo[3,4-c]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, and the strategic derivatization of this core structure is crucial for the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions offer a versatile and powerful toolkit for the synthesis of a diverse array of analogues by forming new carbon-carbon and carbon-nitrogen bonds at the C3 position.

This guide covers four key palladium-catalyzed transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. The provided protocols are based on established methodologies for similar heterocyclic systems and are intended to serve as a comprehensive starting point for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters. This reaction is favored for its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acid building blocks.

Data Presentation: Suzuki-Miyaura Coupling of this compound Analogs
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Arylboronic acidPd(dppf)Cl₂ (2.5)-Cs₂CO₃DMAc120247-60[1]
Heteroarylboronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄Toluene10018High[2]
Vinylboronic acidXPhosPdG2 (5)XPhos (5)K₂CO₃EtOH/H₂O135 (µW)0.5~90[2]
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (2.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave vial, add this compound (1 equivalent), the corresponding boronic acid (1.2 equivalents), and cesium carbonate (2.0 equivalents).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add Pd(dppf)Cl₂ (2.5 mol%) to the vial.

  • Add anhydrous DMAc to the vial to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

Suzuki_Miyaura_Workflow reagents 1. This compound 2. Boronic Acid (1.2 eq) 3. Cs2CO3 (2.0 eq) catalyst Pd(dppf)Cl2 (2.5 mol%) reagents->catalyst Add solvent Anhydrous DMAc catalyst->solvent Add microwave Microwave Irradiation 120 °C, 2 h solvent->microwave workup Aqueous Workup (EtOAc/H2O) microwave->workup purification Column Chromatography workup->purification product 3-Aryl/Heteroaryl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one purification->product Buchwald_Hartwig_Workflow reagents 1. This compound 2. Amine (1.2 eq) 3. NaOtBu (1.4 eq) catalyst Pd2(dba)3 (2.5 mol%) rac-BINAP (7.5 mol%) reagents->catalyst Add solvent Anhydrous THF catalyst->solvent Add reaction Heating 55 °C, 18 h solvent->reaction workup Quench (NH4Cl) Extraction (EtOAc) reaction->workup purification Column Chromatography workup->purification product 3-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one purification->product Sonogashira_Workflow reagents 1. This compound 2. Terminal Alkyne (1.5 eq) 3. Et3N (3.0 eq) catalyst Pd(PPh3)4 (5 mol%) CuI (10 mol%) reagents->catalyst Add solvent Anhydrous DMF catalyst->solvent Add reaction Heating 80 °C, 12 h solvent->reaction workup Aqueous Workup (EtOAc/H2O) reaction->workup purification Column Chromatography workup->purification product 3-Alkynyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one purification->product Heck_Reaction_Workflow reagents 1. This compound 2. Alkene (1.5 eq) 3. Et3N (2.0 eq) catalyst Pd(OAc)2 (2 mol%) P(o-tol)3 (4 mol%) reagents->catalyst Add solvent Anhydrous MeCN catalyst->solvent Add reaction Heating 100 °C, 24 h solvent->reaction filtration Filtration through Celite reaction->filtration workup Aqueous Workup (EtOAc/H2O) filtration->workup purification Column Chromatography workup->purification product 3-Vinyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one purification->product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a library of potential kinase inhibitors based on the 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold. The pyrazolo[3,4-c]pyridine core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine hinge-binding motif of ATP in various protein kinases. This document outlines a synthetic strategy employing palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse chemical moieties at the C-3 and N-6 positions of the core structure, respectively. These modifications are crucial for modulating potency and selectivity against different kinase targets. Detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic workflow and relevant signaling pathways are provided to guide researchers in the development of novel kinase inhibitors.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. The 1H-pyrazolo[3,4-c]pyridine scaffold has emerged as a promising starting point for the design of such inhibitors due to its structural resemblance to adenine, enabling it to form key hydrogen bond interactions within the ATP-binding site of kinases.

The starting material, this compound, offers a versatile platform for chemical elaboration. The bromine atom at the C-3 position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The lactam nitrogen at the N-6 position provides another handle for modification, enabling the exploration of the solvent-exposed region of the kinase active site. This application note details a robust synthetic approach to generate a library of diverse kinase inhibitors from this starting material.

Synthetic Strategy

The overall synthetic strategy involves a two-step process to introduce diversity at two key positions of the pyrazolo[3,4-c]pyridin-7(6H)-one core.

  • N-Alkylation/Arylation at the N-6 Position: The lactam nitrogen will be functionalized using a Buchwald-Hartwig amination or a standard N-alkylation to introduce various substituents. This allows for probing interactions in the solvent-front region of the kinase ATP-binding site.

  • Suzuki-Miyaura Cross-Coupling at the C-3 Position: The bromine at the C-3 position will be substituted with a variety of aryl and heteroaryl boronic acids. This modification is critical for establishing interactions deep within the ATP-binding pocket and is a key determinant of kinase selectivity.

The general synthetic workflow is depicted in the following diagram:

G A This compound B N-Alkylation/Arylation (Buchwald-Hartwig) A->B R-X or Ar-X, Pd catalyst, ligand, base C N-Substituted this compound B->C D Suzuki-Miyaura Cross-Coupling C->D Ar'-B(OH)2, Pd catalyst, base E Kinase Inhibitor Library D->E

Caption: General synthetic workflow for the preparation of a kinase inhibitor library.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of the lactam nitrogen.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the corresponding aryl halide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the C-3 arylation of the N-substituted 3-bromo-pyrazolo[3,4-c]pyridin-7(6H)-one intermediate.

Materials:

  • N-Substituted this compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.1 equiv)

  • Na₂CO₃ (2 M aqueous solution, 3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Nitrogen or Argon gas supply

Procedure:

  • To a round-bottom flask, add the N-substituted this compound and the corresponding boronic acid.

  • Add DME and the aqueous Na₂CO₃ solution.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 80 °C under a nitrogen or argon atmosphere and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized compounds, illustrating the structure-activity relationship (SAR).

Table 1: Synthesis and Yield of Kinase Inhibitors

Compound IDR (N-6 Substituent)Ar (C-3 Substituent)Yield (%)
KI-001 Phenyl4-Fluorophenyl65
KI-002 Phenyl3-Aminophenyl58
KI-003 4-Methoxyphenyl4-Fluorophenyl72
KI-004 4-MethoxyphenylPyridin-3-yl61
KI-005 Methyl4-Hydroxyphenyl75

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM)

Compound IDKinase AKinase BKinase C
KI-001 15250>1000
KI-002 8180850
KI-003 22310>1000
KI-004 595450
KI-005 50800>1000

Signaling Pathway Visualization

Many kinases targeted for cancer therapy are components of critical signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Grb2/Sos Grb2/Sos P1->Grb2/Sos Recruitment Ras Ras Grb2/Sos->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Cell Proliferation, Survival Transcription Factors->Gene Expression Inhibitor Pyrazolo[3,4-c]pyridin-7-one Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and the point of intervention for a kinase inhibitor.

Conclusion

The this compound scaffold provides a versatile and promising starting point for the synthesis of novel kinase inhibitors. The detailed protocols for N-arylation and Suzuki-Miyaura cross-coupling reactions enable the generation of a diverse chemical library for screening against various kinase targets. The structure-activity relationship data, combined with an understanding of the targeted signaling pathways, will facilitate the rational design of potent and selective kinase inhibitors for further drug development.

Application Notes and Protocols: 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited publicly available data on this specific compound, this document leverages information from structurally related pyrazolopyridine and pyrazolopyrimidine derivatives to provide a foundational guide for research and development.

Introduction: The Pyrazolopyridine Scaffold in Drug Discovery

The pyrazolopyridine core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] Its structural resemblance to purines allows it to function as an ATP-competitive inhibitor for various protein kinases, which are critical regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a prime target for therapeutic intervention.[1][3]

Derivatives of the pyrazolopyridine and related pyrazolopyrimidine scaffolds have demonstrated significant potential in inhibiting a diverse array of kinases, including but not limited to, Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and TANK-binding kinase 1 (TBK1).[4][5] The bromine atom at the 3-position of the pyrazolo[3,4-c]pyridin-7(6H)-one scaffold serves as a versatile synthetic handle, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties through techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions.[6]

Potential Applications in Kinase Inhibition

While specific kinase targets for this compound are not yet extensively documented, based on the activity of analogous compounds, it is a promising candidate for the development of inhibitors for kinases implicated in oncology and inflammatory diseases.

Table 1: Inhibitory Activity of Structurally Related Pyrazolopyridine and Pyrazolopyrimidine Derivatives Against Various Kinases

Compound ScaffoldTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y)TBK10.2[5]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 51)BRK/PTK63.37[4]
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 12b)EGFR (wild-type)16
1H-pyrazolo[3,4-d]pyrimidine derivative (Compound 12b)EGFR (T790M mutant)236
1H-pyrazolo[3,4-b]pyridine derivative (Larotrectinib)TRKA<20[5]
1H-pyrazolo[3,4-b]pyridine derivative (Larotrectinib)TRKB<20[5]
1H-pyrazolo[3,4-b]pyridine derivative (Larotrectinib)TRKC<20[5]

Experimental Protocols

The following protocols are generalized from methodologies reported for the synthesis and evaluation of related pyrazolopyridine and pyrazolopyrimidine kinase inhibitors. These should be adapted and optimized for the specific research context.

General Synthesis of 3-Substituted-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Derivatives

This protocol outlines a potential synthetic route for derivatizing the this compound core using a Suzuki-Miyaura cross-coupling reaction.

Diagram 1: Synthetic Workflow for Derivatization

G General Synthetic Workflow for Derivatization start This compound step1 Suzuki-Miyaura Coupling: - Aryl/heteroaryl boronic acid or ester - Pd catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Dioxane/H2O) start->step1 product 3-Aryl/heteroaryl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one step1->product purification Purification: - Column chromatography - Recrystallization product->purification characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry (HRMS) - Purity (HPLC) purification->characterization

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Sodium carbonate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 3-substituted derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Diagram 2: Kinase Inhibition Assay Workflow

G In Vitro Kinase Inhibition Assay Workflow start Prepare serial dilutions of test compound step1 Add compound, kinase, and ATP/substrate mixture to wells start->step1 step2 Incubate at room temperature step1->step2 step3 Add ADP-Glo™ Reagent to stop reaction and deplete ATP step2->step3 step4 Add Kinase Detection Reagent to convert ADP to ATP step3->step4 step5 Measure luminescence step4->step5 end Calculate IC50 value step5->end

Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Test compound (e.g., 3-substituted-1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivative)

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in a suitable buffer (e.g., containing DMSO).

  • In a 384-well plate, add the test compound dilutions, a positive control inhibitor, and a negative control (DMSO).[1]

  • Add the kinase enzyme solution to all wells.[1]

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be near the Km value for the kinase.[1]

  • Incubate the plate at room temperature for 1-2 hours.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Diagram 3: Cell Proliferation Assay Workflow

G Cell-Based Proliferation Assay (MTT) Workflow start Seed cancer cells in a 96-well plate step1 Treat cells with serial dilutions of the test compound start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan crystal formation step3->step4 step5 Solubilize formazan crystals with DMSO step4->step5 step6 Measure absorbance at 570 nm step5->step6 end Calculate IC50 value step6->end

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.

Signaling Pathway Context

Derivatives of the pyrazolopyridine scaffold often target key nodes in oncogenic signaling pathways. The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and is a common target for kinase inhibitors.

Diagram 4: Simplified PI3K/AKT/mTOR Signaling Pathway

G Simplified PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Potential inhibition points in the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a valuable starting point for the design and synthesis of novel kinase inhibitors. Its amenability to chemical modification at the 3-position allows for the exploration of structure-activity relationships to achieve high potency and selectivity. The protocols and data presented herein, derived from closely related scaffolds, provide a solid foundation for researchers to initiate investigations into the therapeutic potential of this promising compound class. Further studies are warranted to elucidate the specific biological targets and therapeutic applications of this compound and its derivatives.

References

The Versatile Scaffold: Application of Pyrazolopyridinones in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one in agrochemical synthesis are not extensively documented in publicly available literature, the broader class of pyrazolopyridinone derivatives represents a highly valuable and versatile scaffold for the development of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. Researchers and drug development professionals are increasingly exploring these heterocyclic compounds for their potent biological activities and diverse modes of action. This document provides a detailed overview of the application of pyrazolopyridinone and related pyrazole derivatives in agrochemical synthesis, including experimental protocols for the synthesis of analogous structures and a summary of their biological activities.

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, serves as a key pharmacophore in numerous biologically active molecules. The inherent chemical properties of this scaffold, including its ability to form multiple hydrogen bonds and engage in various intermolecular interactions, make it an attractive starting point for the design of novel pesticides. The introduction of a bromine atom, as in the case of this compound, offers a convenient handle for further chemical modifications and the introduction of diverse functional groups, allowing for the fine-tuning of biological activity and selectivity.

Agrochemical Applications of Pyrazolopyridinone Derivatives

Derivatives of the pyrazolopyridinone scaffold have demonstrated significant potential in various areas of crop protection.

Fungicidal Activity: A variety of pyrazole derivatives have been synthesized and evaluated for their ability to combat phytopathogenic fungi. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown potent antifungal activity.[1] Similarly, substituted pyrazolo[5,4-b]pyrid-6-ones have been prepared and their efficacy against fungi like Aspergillus niger, Helminthosporium oryzae, and Pyricularia oryzae has been demonstrated.[2] The mechanism of action for many of these fungicidal pyrazole compounds involves the inhibition of crucial fungal enzymes.

Insecticidal Activity: The pyrazole scaffold is a well-established component of many commercial insecticides. Novel amides containing N-pyridylpyrazole moieties have been synthesized and shown to exhibit good insecticidal activities against various pests.[3] Furthermore, pyranopyrazole derivatives have also been investigated and found to possess insecticidal properties.

Herbicidal Activity: Pyrazole-containing compounds have been successfully developed as herbicides.[4] For example, novel pyrazole aromatic ketone analogs have been synthesized and shown to act as HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, a key enzyme in plant metabolism.[5] This inhibition leads to bleaching symptoms and eventual death of the targeted weeds. Additionally, novel phenyl pyrazole-based compounds have been designed as effective protoporphyrinogen oxidase (PPO) inhibitors.[6]

Quantitative Data on Agrochemical Activity

The biological activity of various pyrazolopyridinone and related pyrazole derivatives has been quantified in numerous studies. The following tables summarize some of this data, providing insights into the potency of these compounds against different target organisms.

Table 1: Fungicidal Activity of Pyrazole Derivatives

Compound ClassTarget FungiEC50 (mg L⁻¹)Reference
Pyrazolo[3,4-d]pyrimidin-4-one derivative (8IIId)Valsa mali1.93[1]
Pyrazolo[3,4-d]pyrimidin-4-one derivative (8Vc)Valsa mali0.22[1]
Pyrazolo[3,4-d]pyrimidin-4-one derivative (8Vc)Physalospora piricola0.55[1]
Pyrazole derivative (26)Botrytis cinerea2.432[7]
Pyrazole derivative (26)Rhizoctonia solani2.182[7]
Pyrazole derivative (26)Valsa mali1.787[7]
Pyrazole derivative (26)Thanatephorus cucumeris1.638[7]

Table 2: Insecticidal Activity of Pyrazole Derivatives

Compound ClassTarget InsectLC50 (mg/L)Reference
N-pyridylpyrazole thiazole derivative (7g)Plutella xylostella5.32[8]
N-pyridylpyrazole thiazole derivative (7g)Spodoptera exigua6.75[8]
N-pyridylpyrazole thiazole derivative (7g)Spodoptera frugiperda7.64[8]
Pyrazolylquinolinone derivative (11)Spodoptera littoralis119.79[9]
Pyrazolylquinolinone derivative (5)Spodoptera littoralis164.63[9]

Table 3: Herbicidal Activity of Pyrazole Derivatives

Compound ClassTarget WeedInhibition (%) at 150 g a.i./hm² (Post-emergence)Reference
Phenylpyridine-containing pyrazole (6a)Digitaria sanguinalisModerate[4]
Phenylpyridine-containing pyrazole (6c)Setaria viridis50%[4]
Cyclohexanedione derivative (G31)Plantago depressa Willd>90% at 75.0 g ai/ha[10]
Cyclohexanedione derivative (G31)Capsella bursa-pastoris>90% at 37.5 g ai/ha[10]

Experimental Protocols

While specific protocols for the synthesis of agrochemicals starting from this compound are not available, the following sections provide detailed methodologies for the synthesis of related pyrazolopyridinone and pyrazole derivatives, which can serve as a valuable reference for researchers.

Protocol 1: General Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

This protocol describes a three-component reaction for the synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives.[11]

Materials:

  • Aldehyde (1 mmol)

  • Meldrum's acid (1 mmol)

  • 3-methyl-1H-pyrazol-5-amine (1 mmol)

  • Polyethylene glycol (PEG)-400 (5 mL)

  • Ethanol

  • Water

Procedure:

  • A mixture of the aldehyde (1 mmol), Meldrum's acid (1 mmol), and 3-methyl-1H-pyrazol-5-amine (1 mmol) is taken in polyethylene glycol (PEG)-400 (5 mL).

  • The reaction mixture is stirred at 80 °C for the appropriate time (monitored by TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • Water (20 mL) is added to the reaction mixture, and the resulting solution is stirred for 10 minutes.

  • The precipitated solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-b]pyridine-6(7H)-one derivative.

Synthesis_of_Pyrazolopyridinone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup cluster_product Product Aldehyde Aldehyde Reaction Three-Component Reaction Aldehyde->Reaction Meldrums_Acid Meldrum's Acid Meldrums_Acid->Reaction Aminopyrazole 3-Methyl-1H-pyrazol-5-amine Aminopyrazole->Reaction Solvent PEG-400 Solvent->Reaction Temperature 80 °C Temperature->Reaction Cooling Cooling Water_Addition Water Addition Cooling->Water_Addition Filtration Filtration Water_Addition->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pyrazolo[3,4-b]pyridin-6(7H)-one Derivative Recrystallization->Product Reaction->Cooling

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives.

Protocol 2: Synthesis of N-Pyridylpyrazole Amide Derivatives

This protocol outlines a general procedure for the synthesis of insecticidal amides containing N-pyridylpyrazole moieties.[3]

Materials:

  • N-pyridylpyrazole carboxylic acid (1 mmol)

  • Substituted aniline (1.1 mmol)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-pyridylpyrazole carboxylic acid (1 mmol) in dry DCM, a few drops of DMF are added, followed by the dropwise addition of thionyl chloride (1.2 mmol) or oxalyl chloride (1.2 mmol) at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours until the formation of the acid chloride is complete (monitored by the cessation of gas evolution).

  • The solvent and excess reagent are removed under reduced pressure.

  • The crude acid chloride is redissolved in dry DCM and added dropwise to a solution of the substituted aniline (1.1 mmol) and triethylamine (1.5 mmol) in dry DCM at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous MgSO₄.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure N-pyridylpyrazole amide derivative.

Synthesis_of_N_Pyridylpyrazole_Amides cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation cluster_workup Workup & Purification Carboxylic_Acid N-Pyridylpyrazole Carboxylic Acid Reaction1 Reaction Carboxylic_Acid->Reaction1 Reagent1 SOCl₂ or (COCl)₂ Reagent1->Reaction1 Solvent1 Dry DCM, DMF (cat.) Solvent1->Reaction1 Acid_Chloride N-Pyridylpyrazole Acid Chloride Reaction2 Reaction Acid_Chloride->Reaction2 Reaction1->Acid_Chloride Aniline Substituted Aniline Aniline->Reaction2 Base Triethylamine Base->Reaction2 Solvent2 Dry DCM Solvent2->Reaction2 Amide_Product N-Pyridylpyrazole Amide Derivative Workup Workup Reaction2->Workup Quenching Quenching (Water) Workup->Quenching Extraction Extraction (DCM) Quenching->Extraction Washing Washing Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Column Chromatography Drying->Purification Purification->Amide_Product

Caption: General workflow for the synthesis of N-pyridylpyrazole amide derivatives.

Conclusion

The pyrazolopyridinone scaffold and its derivatives are of significant interest in the field of agrochemical research. While direct synthetic applications of this compound in this area are not yet widely reported, the extensive research into analogous structures highlights the immense potential of this chemical class. The fungicidal, insecticidal, and herbicidal activities demonstrated by various pyrazolopyridinone derivatives underscore the value of this scaffold in developing novel and effective crop protection agents. The synthetic protocols provided for related compounds offer a solid foundation for researchers to explore the chemical space around this promising heterocyclic system, potentially leading to the discovery of next-generation agrochemicals. Further investigation into the derivatization of this compound could unlock new possibilities in the ongoing quest for safe and efficient solutions to global food security challenges.

References

Application Notes and Protocols for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery.[1][2] Nitrogen-containing heterocyclic ligands, such as pyrazolopyridine derivatives, are of particular interest in MOF synthesis due to their strong coordination to metal centers, which can enhance the chemical and thermal stability of the resulting frameworks.[3]

This document provides detailed application notes and proposed experimental protocols for the use of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one as a novel organic linker in the synthesis of MOFs. While this specific ligand is a promising but currently underexplored building block for MOF construction, the following protocols are based on established methods for structurally similar pyrazolopyridine-based ligands and serve as a comprehensive guide for researchers. Potential applications, particularly in the realm of drug delivery, are also discussed.

Ligand Overview

This compound possesses multiple coordination sites (N-H and C=O groups of the pyrazolo-pyridinone core and the bromine substituent) that can be strategically employed in the design of novel MOF structures. The presence of the bromine atom offers a site for post-synthetic modification, allowing for the introduction of further functionalities. The pyrazolo[3,4-c]pyridine core is a known pharmacophore, making MOFs derived from this ligand particularly interesting for biomedical applications.[4]

Proposed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of pyrazolopyridine-based MOFs and are intended as a starting point for the synthesis of MOFs using this compound. Optimization of reaction conditions (e.g., temperature, time, solvent ratios, and modulator concentration) is likely to be necessary.

Protocol 1: Synthesis of a Zirconium-based MOF (Zr-BPPO-MOF)

This protocol is adapted from the synthesis of a Zr-based MOF used for catalytic applications.[1]

Materials:

  • This compound (Ligand)

  • Zirconium(IV) chloride (ZrCl₄)

  • Benzoic acid (Modulator)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (0.1 mmol, 22.8 mg) and benzoic acid (10 equivalents, 1.0 mmol, 122 mg) in 10 mL of DMF.

  • In a separate vial, dissolve ZrCl₄ (0.1 mmol, 23.3 mg) in 10 mL of DMF.

  • Combine the two solutions in a 50 mL screw-capped vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at 120 °C for 72 hours.

  • After cooling to room temperature, a crystalline precipitate should be observed.

  • Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL).

  • To exchange the solvent, immerse the product in methanol (20 mL) for 24 hours, replacing the methanol three times.

  • Collect the solid by centrifugation or filtration and dry under vacuum at 150 °C for 12 hours to obtain the activated MOF.

Protocol 2: Drug Loading into Zr-BPPO-MOF (Hypothetical)

This protocol outlines a general procedure for loading a model drug, such as 5-Fluorouracil (5-FU), into the synthesized MOF.

Materials:

  • Activated Zr-BPPO-MOF

  • 5-Fluorouracil (5-FU)

  • Methanol

Procedure:

  • Suspend 50 mg of activated Zr-BPPO-MOF in 10 mL of a 5 mg/mL solution of 5-FU in methanol.

  • Stir the suspension at room temperature for 48 hours in a sealed container to prevent solvent evaporation.

  • Collect the 5-FU loaded MOF by centrifugation (e.g., 10,000 rpm for 15 minutes).

  • Wash the product with fresh methanol (2 x 5 mL) to remove surface-adsorbed drug molecules.

  • Dry the final product under vacuum at 60 °C for 12 hours.

  • The amount of loaded drug can be quantified by analyzing the supernatant using UV-Vis spectroscopy and comparing it to a standard calibration curve of 5-FU.

Data Presentation

The following tables summarize the expected and hypothetical data for the characterization and application of a MOF synthesized from this compound.

Table 1: Expected Physicochemical Properties of Zr-BPPO-MOF

ParameterExpected ValueAnalytical Technique
Surface Area (BET) 500 - 1000 m²/gN₂ Adsorption-Desorption
Pore Volume 0.4 - 0.7 cm³/gN₂ Adsorption-Desorption
Pore Size 1.5 - 3.0 nmN₂ Adsorption-Desorption
Thermal Stability > 350 °CThermogravimetric Analysis (TGA)
Key FT-IR Peaks ~1650 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch), ~1400 cm⁻¹ (Zr-O stretch)Fourier-Transform Infrared Spectroscopy (FT-IR)
Morphology Crystalline, octahedral or rod-likeScanning Electron Microscopy (SEM)

Table 2: Hypothetical Drug Loading and Release Characteristics of 5-FU@Zr-BPPO-MOF

ParameterHypothetical ValueMethod of Determination
Drug Loading Capacity (wt%) 10 - 25%UV-Vis Spectroscopy of Supernatant
Encapsulation Efficiency (%) 70 - 90%UV-Vis Spectroscopy of Supernatant
Release Profile (at pH 7.4) Sustained release over 72 hoursIn vitro dissolution study with UV-Vis analysis
Release Profile (at pH 5.5) Accelerated release compared to pH 7.4In vitro dissolution study with UV-Vis analysis

Note: The data in Table 2 are prospective and will depend on the actual physicochemical properties of the synthesized MOF and the specific drug used.

Visualizations

Diagram 1: Proposed Synthesis Workflow for Zr-BPPO-MOF

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation Ligand 3-Bromo-1H-pyrazolo[3,4-c] pyridin-7(6H)-one Modulator Benzoic Acid Mix Mix Ligand and Modulator Modulator->Mix Solvent1 DMF Solvent1->Mix Ligand_Sol Ligand_Sol Ligand_Sol->Mix Combine Combine Solutions & Sonicate Mix->Combine Metal ZrCl4 Metal_Sol Dissolve Metal Salt Metal->Metal_Sol Solvent2 DMF Solvent2->Metal_Sol Metal_Sol->Combine Reaction Solvothermal Reaction (120 °C, 72h) Combine->Reaction Wash_DMF Wash with DMF Reaction->Wash_DMF Solvent_Ex Solvent Exchange (Methanol) Wash_DMF->Solvent_Ex Activation Activation (Vacuum, 150 °C) Solvent_Ex->Activation Final_MOF Activated Zr-BPPO-MOF Activation->Final_MOF

Caption: Workflow for the proposed synthesis of a Zr-based MOF.

Diagram 2: Logical Pathway for MOF-based Drug Delivery

G cluster_formulation Formulation cluster_delivery Delivery and Release MOF Porous MOF Drug_Loading Drug Loading MOF->Drug_Loading Drug Drug Molecule Drug->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Administration Administration (e.g., injection) Drug_Loaded_MOF->Administration Drug_Release Drug Release Drug_Loaded_MOF->Drug_Release Drug_Loading->Drug_Loaded_MOF Target_Site Target Site (e.g., tumor microenvironment) Administration->Target_Site Stimulus Stimulus (e.g., lower pH) Target_Site->Stimulus Stimulus->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: MOF-based targeted drug delivery and release mechanism.

Potential Applications in Drug Development

MOFs constructed from this compound are anticipated to have significant potential in drug delivery for several reasons:

  • High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of large quantities of therapeutic agents.[5]

  • Controlled Release: The release of the drug can be tuned by the stability of the MOF structure under different physiological conditions (e.g., pH).[6] For instance, many MOFs are designed to be stable at physiological pH (7.4) but decompose in the more acidic environment of tumor cells or endosomes (pH 5.0-6.5), leading to targeted drug release.

  • Biocompatibility: The use of biocompatible metals like zirconium and iron can lead to MOFs with low toxicity.[5]

  • Post-Synthetic Modification: The bromo-functional group on the ligand can be used for post-synthetic modification to attach targeting moieties (e.g., folic acid, antibodies) for active targeting of cancer cells or other diseased tissues.

Conclusion

While the use of this compound for MOF synthesis is a nascent area of research, the proposed protocols and expected data provide a solid foundation for its exploration. The unique structural and functional features of this ligand suggest that the resulting MOFs could be highly valuable materials, particularly for applications in targeted drug delivery and theranostics. Further research and experimental validation are encouraged to fully elucidate the potential of these novel materials.

References

Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-c]pyridin-7-one derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to endogenous purines makes them compelling scaffolds for targeting a variety of biological entities, including protein kinases. A key strategy in the optimization of these molecules from initial hits to viable drug leads is N-alkylation of the pyrazole ring. This modification can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

A critical challenge in the synthesis of these derivatives is the control of regioselectivity during N-alkylation. The pyrazole ring presents two nucleophilic nitrogen atoms (N1 and N2), and the position of the alkyl substituent can dramatically alter the biological activity of the final compound. These application notes provide detailed protocols for the N-alkylation of the pyrazolo[3,4-c]pyridin-7-one core, with a focus on achieving regioselectivity. The methodologies described herein are essential for researchers engaged in the synthesis and optimization of this important class of molecules.

Data Presentation: Regioselectivity in N-Alkylation of Pyrazolo[3,4-c]pyridin-7-one Analogs

The regiochemical outcome of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. The following table summarizes typical results for the N-alkylation of a generic 3-substituted pyrazolo[3,4-c]pyridin-7-one, illustrating the influence of these factors on the ratio of N1 and N2 isomers and the overall yield.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)N1:N2 RatioTotal Yield (%)
1CH₃IK₂CO₃DMF251:1.585
2CH₃INaHTHF0 to 25>10:178
3BnBrCs₂CO₃Acetonitrile601:292
4BnBrNaHDMF0 to 25>10:188
5Ethyl bromoacetateK₂CO₃Acetone501:380
6Isopropyl iodideNaHTHF60N1 selective65

Note: Data is compiled and representative of typical outcomes for N-alkylation of pyrazole and its fused derivatives. Actual results may vary based on the specific substituents on the pyrazolo[3,4-c]pyridin-7-one core.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation under Basic Conditions (Favoring the N2 Isomer)

This protocol employs a carbonate base in a polar aprotic solvent, which generally favors the formation of the thermodynamically more stable N2-alkylated product.

Materials:

  • 3-Substituted-1H-pyrazolo[3,4-c]pyridin-7-one (1.0 equiv)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-substituted-1H-pyrazolo[3,4-c]pyridin-7-one (1.0 equiv) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (K₂CO₃ or Cs₂CO₃, 1.5 equiv) to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes to ensure deprotonation.

  • Slowly add the alkylating agent (1.1 equiv) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: General Procedure for N-Alkylation with a Strong Base (Favoring the N1 Isomer)

This protocol utilizes a strong base, such as sodium hydride, which often leads to the kinetically favored N1-alkylated product.

Materials:

  • 3-Substituted-1H-pyrazolo[3,4-c]pyridin-7-one (1.0 equiv)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 3-substituted-1H-pyrazolo[3,4-c]pyridin-7-one (1.0 equiv) and the chosen anhydrous solvent (e.g., THF).

  • Cool the flask in an ice bath to 0 °C.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with care.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkylating agent (1.1 equiv) to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N1 isomer.

Visualizations

Signaling Pathway

Derivatives of pyrazolo[3,4-c]pyridin-7-one, such as Setanaxib, have been identified as inhibitors of NADPH oxidase (NOX) isoforms, particularly NOX1 and NOX4. These enzymes are crucial in various signaling pathways that, when dysregulated, can contribute to diseases like fibrosis and cancer. The diagram below illustrates a simplified signaling cascade involving NOX1/4 and the potential point of intervention for pyrazolo[3,4-c]pyridin-7-one-based inhibitors.

NADPH_Oxidase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling AngII Angiotensin II AT1R AT1R AngII->AT1R TGFb TGF-β TGFbR TGF-βR TGFb->TGFbR NOX1 NOX1 AT1R->NOX1 NOX4 NOX4 TGFbR->NOX4 ROS ROS (Superoxide, H₂O₂) NOX1->ROS O₂⁻ NOX4->ROS H₂O₂ Setanaxib Pyrazolo[3,4-c]pyridin-7-one Inhibitor (e.g., Setanaxib) Setanaxib->NOX1 Setanaxib->NOX4 MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK SMAD SMAD Pathway ROS->SMAD Downstream Downstream Effects: - Proliferation - Fibrosis - Inflammation MAPK->Downstream SMAD->Downstream

Caption: Simplified NADPH Oxidase (NOX) signaling pathway and the inhibitory action of pyrazolo[3,4-c]pyridin-7-one derivatives.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of N-alkylated pyrazolo[3,4-c]pyridin-7-one derivatives.

Experimental_Workflow Start Start: Pyrazolo[3,4-c]pyridin-7-one Reaction N-Alkylation Reaction (Protocols 1 or 2) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification Isomers Separation of N1 and N2 Isomers Purification->Isomers Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Purity Analysis (HPLC) Isomers->Characterization End Pure N1 and N2 Alkylated Products Characterization->End

Caption: General workflow for the synthesis and purification of N-alkylated pyrazolo[3,4-c]pyridin-7-ones.

Application Note: Derivatization of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, a key intermediate for the synthesis of novel compounds for structure-activity relationship (SAR) studies, particularly in the context of kinase inhibitor discovery. The protocols focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce diverse aryl, heteroaryl, and amino substituents at the C3-position of the pyrazolopyridine core. Representative SAR data from a closely related series of 1H-pyrazolo[3,4-c]pyridine derivatives as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors are presented to guide library design.

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine. This structural mimicry allows compounds containing this core to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. The derivatization of the 1H-pyrazolo[3,4-c]pyridine core is crucial for exploring the chemical space and establishing a robust SAR to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the C3-position of this compound serves as a versatile synthetic handle for introducing chemical diversity through various cross-coupling reactions.

General Synthetic Approach

The primary strategies for the derivatization of the this compound core involve palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling allows for the formation of C-C bonds, introducing a variety of aryl and heteroaryl moieties. Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a range of substituted amino derivatives.

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids or Esters, Pd Catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines, Pd Catalyst, Base, Ligand) start->buchwald product_aryl 3-Aryl/Heteroaryl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Derivatives suzuki->product_aryl product_amino 3-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Derivatives buchwald->product_amino sar SAR Studies (Kinase Assays, Cellular Assays) product_aryl->sar product_amino->sar

Caption: General derivatization strategy for SAR studies.

Experimental Protocols

Note: These protocols are adapted from methodologies reported for the closely related 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffold and may require optimization for the specific substrate. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C3-Arylation/Heteroarylation

This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or Heteroaryl boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)

  • 1,4-Dioxane

  • Toluene

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave vial, add this compound (1 equivalent), the corresponding aryl or heteroaryl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add 1,4-dioxane and 2 M aqueous Na₂CO₃ solution in a 4:1 ratio.

  • Seal the vial and heat the reaction mixture to 120 °C for 30 minutes using a microwave reactor.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl/heteroaryl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivative.

Protocol 2: Buchwald-Hartwig Amination for C3-Amination

This protocol details the palladium-catalyzed amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Pd₂(dba)₃ (0.025 equivalents)

  • XPhos (0.1 equivalents)

  • Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 equivalents) and XPhos (0.1 equivalents).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous toluene, followed by this compound (1 equivalent), the amine (1.5 equivalents), and NaOtBu (2.0 equivalents).

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired 3-amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivative.

Experimental Workflow Visualization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_testing Biological Evaluation A Reaction Setup (Reactants, Catalyst, Solvent) B Inert Atmosphere (N2 or Ar) A->B C Heating (Microwave or Conventional) B->C D Reaction Monitoring (TLC/LC-MS) C->D E Quenching & Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Kinase Inhibition Assay (e.g., HPK1) H->I J Cellular Proliferation Assay I->J K SAR Analysis J->K

Caption: Experimental workflow from synthesis to SAR analysis.

Structure-Activity Relationship (SAR) Data

The following tables summarize SAR data for a series of 1H-pyrazolo[3,4-c]pyridine derivatives as HPK1 inhibitors.[1] This data can serve as a guide for designing new libraries based on the this compound scaffold. The core scaffold in the cited study is substituted at the C5 position, which corresponds to the C3 position of the title compound.

Table 1: SAR of Bicyclic Scaffolds as HPK1 Inhibitors [1]

CompoundScaffoldHPK1 Kᵢ (nM)Cellular IC₅₀ (nM)
4 1H-Indazole<1.0252
5 1H-Pyrazolo[4,3-b]pyridine2.5275
6 1H-Pyrazolo[3,4-c]pyridine <1.0 144
7 1-Methylpyrazol-4-yl (analog of 6)-148
8 1-Methylpyrazol-4-yl (analog of 5)-640

Data extracted from Winter et al., 2022.[1]

Observations:

  • The 1H-pyrazolo[3,4-c]pyridine core (Compound 6 ) demonstrated superior cellular potency compared to other isomeric scaffolds, highlighting its potential as a privileged scaffold for HPK1 inhibitors.[1]

Table 2: SAR of Substituents on the 1H-Pyrazolo[3,4-c]pyridine Core [1]

CompoundR¹ (at C3)R² (at N1)HPK1 Kᵢ (nM)Cellular IC₅₀ (nM)
6 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)phenylH<1.0144
16 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)phenyl3-(azetidin-1-yl)propyl<1.038

Data extracted from Winter et al., 2022.[1]

Observations:

  • The introduction of a methyl group on the phenyl ring at R¹ is crucial for activity, likely by fixing the biaryl torsion and occupying a small hydrophobic pocket.[1]

  • The pyridine nitrogen of the core engages in a water-bridged hydrogen bond, contributing to the high potency.[1]

  • Substitution at the N1 position with a basic amine, such as the azetidine-containing side chain in compound 16 , significantly improves cellular potency, likely by enhancing solubility and/or cell permeability.[1]

Conclusion

The this compound is a valuable starting material for the synthesis of diverse libraries of compounds for SAR studies. The provided protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for introducing aryl, heteroaryl, and amino functionalities at the C3 position. The SAR data from related HPK1 inhibitors suggest that the 1H-pyrazolo[3,4-c]pyridine core is a highly promising scaffold and that derivatization at both the C3 and N1 positions can significantly impact biological activity. These application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors based on this privileged heterocyclic system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one core?

A common and effective strategy involves the cyclization of a substituted aminopyrazole derivative. Specifically, the synthesis can be initiated from a 4-aminopyrazole-3-carboxamide or a related derivative. The cyclization is typically achieved by heating the precursor, often in the presence of a dehydrating agent or under conditions that facilitate the elimination of a small molecule, such as water or an alcohol, to form the pyridinone ring.

Q2: What are the potential side reactions during the cyclization to form the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one ring?

Several side reactions can occur during the cyclization step, leading to impurities and reduced yields. These include:

  • Incomplete Cyclization: The reaction may not proceed to completion, resulting in the presence of unreacted starting material, 4-aminopyrazole-3-carboxamide. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to ensure full conversion.

  • Formation of Isomeric Pyrazolopyridinones: Depending on the substituents and reaction conditions, there is a possibility of forming other isomeric pyrazolopyridinone structures. Careful control of temperature and the choice of cyclizing agent can help to favor the desired isomer.

  • Decomposition of Starting Material or Product: At elevated temperatures required for cyclization, the starting aminopyrazole or the product may be susceptible to degradation, leading to the formation of colored impurities and a decrease in the overall yield.

Q3: What are the common challenges and side reactions when brominating 1H-pyrazolo[3,4-c]pyridin-7(6H)-one to obtain the 3-bromo derivative?

The bromination of the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one core, typically using N-bromosuccinimide (NBS), can present several challenges:

  • Over-bromination: A significant side reaction is the formation of a dibromo-substituted product, 3,X-dibromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one, where 'X' represents another position on the heterocyclic ring. This occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for an extended period.

  • Formation of Regioisomers: While the 3-position of the pyrazolo[3,4-c]pyridine ring is generally susceptible to electrophilic substitution, bromination at other positions on the pyridine or pyrazole ring can occur, leading to a mixture of regioisomers. The regioselectivity can be influenced by the solvent, temperature, and the presence of any activating or deactivating groups on the molecule.

  • Hydrolysis of the Bromo-Substituent: Although less common, under certain conditions, particularly if aqueous work-up procedures are not carefully controlled, the newly introduced bromo group could be susceptible to hydrolysis, leading back to the starting material or other byproducts.

  • Ring Opening: In some cases, aggressive brominating conditions can lead to the opening of the heterocyclic ring system, resulting in a complex mixture of products.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Cyclization of the Precursor - Monitor the reaction closely using TLC or LC-MS to ensure the complete consumption of the starting 4-aminopyrazole-3-carboxamide. - If the reaction stalls, consider increasing the reaction temperature or prolonging the reaction time. - Ensure the cyclizing agent is active and used in the correct stoichiometric amount.
Suboptimal Bromination Conditions - Carefully control the stoichiometry of the brominating agent (e.g., NBS). Start with 1.0-1.1 equivalents and optimize as needed. - Maintain a low reaction temperature to improve selectivity and minimize side reactions. - Consider the use of a radical scavenger, such as BHT, to suppress potential side reactions if radical pathways are suspected.[1]
Product Degradation - Avoid unnecessarily high temperatures during both the cyclization and bromination steps. - Minimize the reaction time once the formation of the desired product is complete. - Use an inert atmosphere (e.g., nitrogen or argon) if the starting materials or product are sensitive to oxidation.
Losses During Work-up and Purification - Optimize the extraction and purification procedures. Recrystallization is often a preferred method for purifying the final product. - If using column chromatography, select an appropriate stationary phase and eluent system to achieve good separation from impurities.
Issue 2: Formation of Significant Amounts of Di-bromo Impurity
Potential Cause Troubleshooting Steps
Excess Brominating Agent - Accurately measure and use a slight excess (e.g., 1.05 equivalents) of the brominating agent. Avoid large excesses. - Add the brominating agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.
Prolonged Reaction Time - Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
High Reaction Temperature - Perform the bromination at the lowest temperature that allows for a reasonable reaction rate. This will increase the selectivity for mono-bromination.

Experimental Protocols

A plausible synthetic approach for this compound is a two-step process:

  • Synthesis of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one: This would likely involve the cyclization of a suitable precursor like 4-aminopyrazole-3-carboxamide.

  • Bromination of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one: The synthesized pyrazolopyridinone would then be brominated, typically at the C3 position.

General Procedure for Bromination (Adaptable):

To a solution of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one in a suitable solvent (e.g., DMF, acetonitrile, or a chlorinated solvent), N-bromosuccinimide (1.0-1.1 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods such as recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Bromination cluster_side_reactions Potential Side Reactions Start 4-Aminopyrazole-3-carboxamide Cyclization Heating / Dehydrating Agent Start->Cyclization Reaction Intermediate 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one Cyclization->Intermediate Formation Bromination NBS / Solvent Intermediate->Bromination Reaction Product This compound Bromination->Product Formation Over_Bromination Di-bromo Product Bromination->Over_Bromination Excess NBS Isomer_Formation Regioisomers Bromination->Isomer_Formation Non-selective

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Bromination Analyze Bromination Step Start->Check_Bromination Incomplete_Reaction Incomplete Reaction? Check_Cyclization->Incomplete_Reaction Di-bromo_Impurity Di-bromo Impurity? Check_Bromination->Di-bromo_Impurity Optimize_Cyclization Increase Temp/Time Check Reagent Incomplete_Reaction->Optimize_Cyclization Yes Control_NBS Control NBS Stoichiometry Lower Temperature Di-bromo_Impurity->Control_NBS Yes

Caption: Troubleshooting logic for the synthesis of the target compound.

References

Technical Support Center: Purification of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound derivatives?

A1: The two most prevalent and effective methods for the purification of this compound derivatives are silica gel column chromatography and recrystallization.[1][2] The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: How do I choose the appropriate solvent system for silica gel column chromatography?

A2: An appropriate solvent system for silica gel chromatography should provide a good separation between your target compound and any impurities. This is typically determined by thin-layer chromatography (TLC). A good starting point for many pyrazolo[3,4-c]pyridine derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio is adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

Q3: Which solvents are suitable for the recrystallization of this compound derivatives?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, common single solvents include ethanol, methanol, isopropanol, and acetone.[3] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, are also frequently effective.[3] For a pyridyl-pyrazole-3-one derivative, recrystallization from methanol has been successfully used.[2]

Q4: How can I remove highly polar or colored impurities?

A4: Highly polar impurities can often be removed by washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble. For colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective, followed by a hot filtration to remove the charcoal.[3]

Q5: Is it possible to separate regioisomers using these purification methods?

A5: Yes, both silica gel chromatography and fractional recrystallization can be employed to separate regioisomers.[3] The success of separation by chromatography depends on the difference in polarity between the isomers, which may require careful optimization of the solvent system. Fractional recrystallization is effective if the regioisomers have significantly different solubilities in a particular solvent.[3]

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation - Inappropriate solvent system (too polar or non-polar).- Column overloading.- Irregular packing of the silica gel.- Optimize the eluent system using TLC to achieve a clear separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel bed is uniform and free of cracks or channels.
Product Elutes with Solvent Front - Eluent is too polar.- Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.
Product Does Not Elute - Eluent is not polar enough.- Gradually increase the polarity of the solvent system. A gradient elution may be necessary.
Streaking or Tailing of Bands - Compound is acidic or basic and interacting strongly with the silica.- Sample is not fully dissolved in the loading solvent.- Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Ensure complete dissolution of the sample before loading.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling - Solution is not supersaturated.- Cooling is too rapid.- Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[3]- Scratch the inside of the flask with a glass rod to induce crystallization.
Low Recovery/Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]- Cool the solution thoroughly in an ice bath to maximize precipitation.[3]
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Use a lower-boiling point solvent.- Try a different recrystallization solvent or a mixed solvent system.- Perform a preliminary purification by another method (e.g., a quick filtration through a silica plug) to remove some impurities.
Crystals are Colored - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[3]

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1][4]

General Protocol for Purification by Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude product and a small amount of the selected recrystallization solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, or if activated charcoal was used, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals to a constant weight.[2][3]

Data Presentation

Table 1: Summary of Purification Outcomes for Pyrazolo[3,4-c]pyridine Derivatives and Related Compounds

CompoundPurification MethodSolvent(s)YieldPurityReference
3-bromo-1-methyl-6-arylpyrazolo[3,4-c]pyrazolesSilica gel column chromatographyNot specifiedIsolated YieldNot specified[1]
Methyl 5-(acetyloxy)-1-(6-bromo-2-pyridinyl)-1H-pyrazole-3-carboxylateRecrystallizationMethanol68%Not specified[2]
5-Chloro-7-(phenylsulfanyl)-1-{[2'-(trimethylsilyl)ethoxy] methyl}-1H-pyrazolo[3,4-c]pyridineReverse phase column chromatographyMeCN:H2O (0-100%)50%Not specified[4]
4-(5'-Chloro-1'-((2''-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridin-7'-yl)benzonitrileReverse phase column chromatographyMeCN:H2O (50-100%)83%Not specified[4]

Note: Data for the specific this compound was not available in the searched literature. The data presented is for structurally related compounds to provide general guidance.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Product tlc TLC Analysis crude_product->tlc Assess Purity & Impurity Profile column_chromatography Silica Gel Column Chromatography tlc->column_chromatography Complex Mixture or Close Impurities recrystallization Recrystallization tlc->recrystallization Single Major Product with Minor Impurities pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: Decision workflow for selecting a purification method.

troubleshooting_recrystallization cluster_solutions Potential Solutions start Recrystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes low_yield Low Yield issue->low_yield Yes oiling_out Product Oils Out issue->oiling_out Yes success Successful Purification issue->success No solution_no_crystals Concentrate Solution Slow Cooling Scratch Flask no_crystals->solution_no_crystals solution_low_yield Minimize Hot Solvent Ensure Thorough Cooling low_yield->solution_low_yield solution_oiling_out Change Solvent Use Mixed Solvents oiling_out->solution_oiling_out

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: N-Alkylation of Pyrazolo[3,4-c]pyridin-7-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the N-alkylation of pyrazolo[3,4-c]pyridin-7-one scaffolds, a common challenge in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-alkylation reaction is resulting in a mixture of N-1 and N-2 regioisomers. How can I improve the selectivity?

A1: Achieving regioselectivity between the N-1 and N-2 positions of the pyrazole ring is the most common challenge. The outcome is a delicate balance of steric, electronic, and reaction conditions.[1] Here are key factors and strategies to consider:

  • Steric Hindrance: The regioselectivity of N-alkylation on unsymmetrical pyrazoles is often controlled by sterics.[2][3] Alkylation typically favors the less sterically hindered nitrogen atom.[3] Using bulkier alkylating agents can significantly enhance selectivity for the less hindered position.[4][5] For instance, sterically bulky α-halomethylsilanes have been used to achieve N1/N2 ratios greater than 99:1.[4][5]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role.

    • Basic Conditions: In many cases, standard basic conditions (e.g., K₂CO₃ in DMF) can lead to nearly equal mixtures of N-1 and N-2 isomers.[6]

    • Acidic Conditions: An alternative method using trichloroacetimidate electrophiles with a Brønsted acid catalyst (like camphorsulfonic acid) can provide good yields, with regioselectivity also governed by steric effects.[2][3]

  • Protecting Groups: A reliable strategy is to introduce a protecting group that directs alkylation to a specific nitrogen. For example, a mesyl (Ms) group has been shown to selectively protect the N-1 position of 5-halo-1H-pyrazolo[3,4-c]pyridines.[7] Subsequent reactions can then be performed on the N-2 position.

  • Thermodynamic vs. Kinetic Control: The N-1 substituted product is often the thermodynamically more stable isomer, while the N-2 is the kinetically favored product. Reaction conditions can be tuned to favor one over the other.

Q2: My reaction has a low yield or is not proceeding to completion. What are the common causes and solutions?

A2: Low conversion can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[8]

  • Base Strength and Solubility: The base may not be strong enough to fully deprotonate the pyrazole nitrogen. If using weaker bases like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH).[9][10] The solubility of the base is also critical; cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents.[10]

  • Reaction Temperature: Many N-alkylation reactions require heat to proceed at a reasonable rate.[10] If the reaction is sluggish at room temperature, consider increasing the temperature or using microwave irradiation to accelerate the reaction.[8][10]

  • Alkylating Agent Reactivity: Alkyl bromides can sometimes be less reactive, leading to incomplete reactions.[8] Adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through the in situ formation of the more reactive alkyl iodide.

  • Solvent Choice: Dipolar aprotic solvents like DMF, DMAc, or NMP are commonly used but should be anhydrous.[11][12] Ensure your solvent is properly dried, as water can quench the base and hinder the reaction.

Q3: I am observing O-alkylation on the pyridinone oxygen. How can I favor N-alkylation?

A3: Competition between N- and O-alkylation is a known issue for pyridone systems.[13] The choice of reaction conditions can significantly influence the outcome.

  • Solvent and Counter-ion: The solvent system is critical. Generally, polar aprotic solvents like DMF favor N-alkylation when using alkali metal bases (e.g., NaH, K₂CO₃).[13] This is because the dissociated cation coordinates more strongly with the harder oxygen atom, leaving the softer nitrogen atom more available for nucleophilic attack.

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the pyrazole nitrogen is a "softer" nucleophile than the pyridinone oxygen. "Softer" electrophiles (e.g., alkyl iodides) will preferentially react at the nitrogen. "Harder" electrophiles might have a higher tendency for O-alkylation.

Data Presentation: Regioselectivity in N-Alkylation

The following table summarizes reaction conditions for the N-alkylation of 5-halo-1H-pyrazolo[3,4-c]pyridines, demonstrating the influence of different reagents on product distribution.

EntryStarting Material (X=)Alkylating AgentBaseSolventConditionsProduct (N-1 Isomer) YieldProduct (N-2 Isomer) Yield
1ClMeINaHTHFrt, 45 min45%45%
2BrMeINaHTHFrt, 45 min48%42%
3ClBnBrNaHTHFrt, 45 min40%51%
4BrBnBrNaHTHFrt, 45 min42%53%
Data synthesized from Bedwell et al., RSC Adv., 2023.[7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride (NaH)

This protocol is suitable for achieving alkylation when a strong base is required.[9]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.

  • Substrate Addition: Slowly add a solution of the pyrazolo[3,4-c]pyridin-7-one (1.0 equivalent) in anhydrous DMF to the NaH suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 isomers.

Protocol 2: General Procedure for N-Alkylation using Potassium Carbonate (K₂CO₃)

This protocol uses a milder base and is often performed at elevated temperatures.[6][14]

  • Setup: To a round-bottom flask, add the pyrazolo[3,4-c]pyridin-7-one (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), and anhydrous DMF.

  • Reagent Addition: Add the alkylating agent (1.1-1.5 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.

Visual Guides

TroubleshootingWorkflow start Problem Observed low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Regioselectivity (N1/N2 Mixture) start->poor_selectivity side_reaction Side Reaction (e.g., O-Alkylation) start->side_reaction check_reagents Check Reagent Quality (Anhydrous Solvent, Active Base) low_yield->check_reagents Verify change_conditions Modify Base / Solvent System poor_selectivity->change_conditions steric_agent Use Sterically Bulky Alkylating Agent poor_selectivity->steric_agent protecting_group Employ Protecting Group Strategy poor_selectivity->protecting_group change_solvent Change Solvent (e.g., use DMF for N-Alkylation) side_reaction->change_solvent stronger_base Use Stronger / More Soluble Base (NaH, Cs₂CO₃) check_reagents->stronger_base If weak increase_temp Increase Temperature (Conventional or Microwave) check_reagents->increase_temp If slow add_catalyst Add Catalyst (e.g., KI for Alkyl Bromides) check_reagents->add_catalyst If unreactive

Caption: Troubleshooting workflow for N-alkylation of pyrazolo[3,4-c]pyridin-7-one.

Factors center N-Alkylation Outcome (Yield & Regioselectivity) base Base center->base solvent Solvent center->solvent temperature Temperature center->temperature alkyl_agent Alkylating Agent center->alkyl_agent substrate Substrate center->substrate base_strength Strength (pKa) NaH > K₂CO₃ base->base_strength base_sol Solubility Cs₂CO₃ > K₂CO₃ base->base_sol sol_pol Polarity / Type (Aprotic Polar Favored) solvent->sol_pol sol_anh Anhydrous Conditions solvent->sol_anh agent_sterics Steric Bulk (Influences N1/N2 Ratio) alkyl_agent->agent_sterics agent_lg Leaving Group (I > Br > Cl) alkyl_agent->agent_lg

Caption: Key factors influencing the outcome of N-alkylation reactions.

References

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: The initial assessment involves a preliminary solubility screening in a range of aqueous and organic solvents. This helps to create a solubility profile and classify the compound's solubility characteristics. A recommended starting panel of solvents includes water, buffered solutions at various pH values (e.g., pH 2, 7, and 9), methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

Q2: Why is my batch of this compound showing different solubility compared to previous batches?

A2: Batch-to-batch variability in solubility can be attributed to several factors, including differences in the crystalline form (polymorphism), particle size, and purity.[1][2] It is crucial to characterize each new batch for these properties to ensure consistency in your experiments.

Q3: What are the most common strategies to improve the aqueous solubility of poorly soluble compounds like this?

A3: Common strategies for enhancing aqueous solubility include pH adjustment, the use of co-solvents, addition of surfactants or hydrotropes, and the preparation of solid dispersions.[1][3][4][5] More advanced techniques involve particle size reduction (micronization or nanomilling) and the formation of co-crystals or salts.[1][2][6]

Q4: Can structural modification of this compound improve its solubility?

A4: Yes, structural modifications can significantly impact solubility.[7][8] Strategies include the introduction of polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups), disruption of molecular planarity to reduce crystal lattice energy, and replacement of aromatic rings with more polar heterocyclic systems.[7][9][10] However, any modification must be carefully evaluated for its effect on the compound's biological activity.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Issue 1: The compound does not dissolve sufficiently in aqueous buffers for my biological assay.

Cause: The intrinsic aqueous solubility of this compound is likely very low.

Solutions:

  • pH Adjustment: The solubility of ionizable compounds is pH-dependent.[3][5] Systematically evaluate the solubility across a range of pH values to determine if the compound is acidic or basic and identify the pH at which solubility is maximized.

  • Co-solvent Systems: For many non-polar compounds, the addition of a water-miscible organic solvent (co-solvent) can significantly increase solubility.[3][5] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is essential to determine the maximum percentage of co-solvent that is tolerated by your specific assay.

Illustrative Solubility Data in Different Solvent Systems
Solvent SystemThis compound Solubility (µg/mL)
Deionized Water< 1
Phosphate Buffered Saline (PBS) pH 7.4< 1
0.1 N HCl (pH 1)5
0.1 N NaOH (pH 13)25
10% DMSO in PBS pH 7.450
10% Ethanol in PBS pH 7.430
5% PEG 400 in PBS pH 7.445

Note: The data presented in this table is illustrative and should be experimentally verified.

Issue 2: The compound precipitates out of solution when diluted into aqueous media.

Cause: This is a common issue when using a high concentration stock solution in an organic solvent (like DMSO) and diluting it into an aqueous buffer. The organic solvent concentration drops, and the compound crashes out of the solution.

Solutions:

  • Optimize Stock Concentration: Lower the concentration of your stock solution to a level where, upon dilution, the final concentration of the organic solvent is low enough to maintain the compound's solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3] Common non-ionic surfactants used in biological assays include Tween® 80 and Polysorbate 20.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[2][11]

Illustrative Effect of Solubilizing Agents
FormulationThis compound Solubility (µg/mL)
1% Tween® 80 in PBS pH 7.480
2% HP-β-CD in PBS pH 7.4150

Note: The data presented in this table is illustrative and should be experimentally verified. HP-β-CD refers to hydroxypropyl-beta-cyclodextrin.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for the rapid assessment of the aqueous solubility of a compound from a DMSO stock solution.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well microplate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Shake the plate for 2 hours at room temperature.

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection or a similar quantitative method to determine the concentration of the compound remaining in the solution after centrifugation to remove any precipitate.

Protocol 2: Equilibrium Solubility Assay

This protocol determines the thermodynamic solubility of the solid compound in a given solvent.

  • Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, buffer).

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_screening Solubility Screening cluster_strategy Solubilization Strategy cluster_formulation Formulation Development start Poorly Soluble Compound: This compound screen Kinetic & Equilibrium Solubility Assays start->screen ph pH Adjustment screen->ph Ionizable? cosolvent Co-solvents screen->cosolvent Assay Tolerates Organic Solvent? surfactant Surfactants screen->surfactant Precipitation Issues? complexation Complexation (e.g., Cyclodextrins) screen->complexation formulation Develop Stable Formulation for In Vitro/In Vivo Studies ph->formulation cosolvent->formulation surfactant->formulation complexation->formulation

Caption: Decision tree for selecting a solubilization strategy.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution cluster_mediators Solubilization Mediators compound Poorly Soluble Compound mediator1 pH / Co-solvent compound->mediator1 mediator2 Surfactant / Cyclodextrin compound->mediator2 solvent Aqueous Environment solubilized Solubilized Compound solubilized->solvent Enables Interaction mediator1->solubilized mediator2->solubilized

Caption: Logical relationship of solubilization components.

References

Technical Support Center: Reactions with 3-Bromo-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing undesired debromination in reactions involving 3-bromo-heterocycles. This common side reaction can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of 3-bromo-heterocycle reactions?

A1: Debromination, often called hydrodebromination, is an undesired side reaction where the bromine atom at the 3-position of a heterocyclic ring is replaced by a hydrogen atom.[1][2] This leads to the formation of the parent heterocycle as a byproduct, which lowers the yield of the desired functionalized product and can complicate purification.[2][3] The electronic properties of the heterocycle can make the C-Br bond susceptible to cleavage under various conditions.[1][2]

Q2: What are the most common reactions where debromination of 3-bromo-heterocycles is observed?

A2: Debromination is a significant side reaction in several key transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Heck couplings, the 3-bromo-heterocycle can be debrominated, especially at elevated temperatures or with certain ligand and base combinations.[1][3]

  • Lithium-Halogen Exchange: When forming a 3-heterocyclyllithium species using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), the highly basic intermediate can be quenched by a proton source, leading to the debrominated product.[1][4]

  • Grignard Reagent Formation: During the reaction of a 3-bromo-heterocycle with magnesium metal, the resulting Grignard reagent is also highly basic and susceptible to protonation.[1]

Q3: What are the primary mechanistic causes of debromination?

A3: The mechanisms vary by reaction type:

  • In Palladium-Catalyzed Reactions: Debromination is often caused by the formation of a palladium-hydride (Pd-H) species.[3][5] This intermediate can arise from the base, solvent (e.g., water, alcohols), or other impurities.[3][5][6] The Pd-H species can then react with the 3-bromo-heterocycle in a competing catalytic cycle to replace the bromine with hydrogen.[3]

  • In Organometallic Reactions (Lithiation/Grignard): The primary cause is the protonation of the highly reactive organometallic intermediate (e.g., 3-thienyllithium).[1] The source of the proton can be trace amounts of water, protic solvents, or other acidic impurities in the reaction mixture.[1][4]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Issue: Significant formation of the debrominated heterocycle is observed during a Suzuki-Miyaura or similar cross-coupling reaction.

This guide provides a systematic workflow to diagnose and mitigate debromination in these reactions.

G cluster_0 cluster_1 Troubleshooting Details start Debromination Observed base Step 1: Evaluate the Base start->base ligand Step 2: Evaluate the Ligand/Catalyst base->ligand Still issues? p1 base->p1 temp Step 3: Assess Temperature ligand->temp Still issues? p2 ligand->p2 reagents Step 4: Check Reagent/Solvent Purity temp->reagents Still issues? p3 temp->p3 end Debromination Minimized reagents->end Resolved p1->end Resolved p2->end Resolved p3->end Resolved base_q Is a strong, aggressive base (e.g., NaOtBu, NaOH) being used? base_s Solution: Switch to a milder inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). base_q->base_s Yes ligand_q Is a simple or non-bulky phosphine ligand being used? ligand_s Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, other Buchwald ligands). ligand_q->ligand_s Yes temp_q Is the reaction temperature high (e.g., >100 °C)? temp_s Solution: Lower the reaction temperature. Try 40-80 °C and monitor closely. temp_q->temp_s Yes reagents_q Are solvents/reagents anhydrous and degassed? reagents_s Solution: Use high-purity, anhydrous, degassed solvents. Ensure reagents are free of protic impurities. reagents_q->reagents_s No G cluster_0 cluster_1 Troubleshooting Details start Debromination/Protonation Observed anhydrous Step 1: Check Anhydrous Conditions start->anhydrous temp Step 2: Verify Temperature Control anhydrous->temp Still issues? p1 anhydrous->p1 reagent Step 3: Evaluate Organolithium Reagent temp->reagent Still issues? p2 temp->p2 end Successful Trapping reagent->end Resolved p1->end Resolved p2->end Resolved anhydrous_q Are glassware and solvents strictly anhydrous? anhydrous_s Solution: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvents. anhydrous_q->anhydrous_s No temp_q Is the reaction temperature maintained at -78 °C or lower? temp_s Solution: Ensure a stable low temperature (e.g., dry ice/acetone bath). temp_q->temp_s No reagent_q Using n-BuLi and observing complex mixtures? reagent_s Solution: Switch to t-BuLi (2 equivalents). The second equivalent scavenges the t-BuBr byproduct. reagent_q->reagent_s Yes

References

Technical Support Center: Catalyst Selection for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, and its functionalization is critical for developing novel therapeutics.

Frequently Asked Questions (FAQs) for Catalyst Selection

Q1: What are the recommended initial catalyst systems for a Suzuki-Miyaura coupling with this compound?

A1: For nitrogen-containing heteroaryl bromides like this compound, catalyst poisoning and competing side reactions like debromination can be challenging. Therefore, robust catalyst systems are required.

A highly recommended starting point is the use of palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands. Specifically, a tandem catalyst system of a second-generation Buchwald precatalyst (G2) with an additional equivalent of the corresponding ligand has proven effective for structurally similar substrates, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, minimizing debromination and leading to good to excellent yields.[1][2][3]

Recommended Starting Conditions:

  • Palladium Precatalyst: XPhos Pd G2 (2-5 mol%)

  • Ligand: XPhos (2-5 mol%)

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ (2-3 equivalents) is often effective.[4]

  • Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, EtOH/H₂O) is typically used to dissolve the inorganic base and facilitate the reaction.[1][5]

  • Temperature: Elevated temperatures, often achieved with conventional heating or microwave irradiation, are generally required.[1][6]

Q2: How should I select a catalyst for a Buchwald-Hartwig amination with this substrate?

A2: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7][8] The choice of catalyst and ligand is crucial and depends on the nature of the amine coupling partner. For heteroaryl bromides, sterically hindered and electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9][10]

Recommended Catalyst Systems:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Third-generation (G3) Buchwald precatalysts are also highly effective and ensure the generation of the active LPd(0) species.[11]

  • Ligands:

    • For primary and secondary alkylamines or anilines: XPhos, SPhos, or RuPhos are excellent choices.[4][5]

    • For ammonia equivalents (e.g., benzophenone imine): Josiphos-type ligands or bulky biarylphosphine ligands can be effective.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[6][10]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.

Q3: What are the key considerations for a Sonogashira coupling with a terminal alkyne?

A3: The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond.[12] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst.

Recommended Catalyst Systems:

  • Palladium Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are traditional and often effective catalysts.[13][14]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is almost universally used to facilitate the transmetalation step.[12][14]

  • Ligand: Triphenylphosphine (PPh₃) is the most common ligand, often already complexed with the palladium source.[13]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to act as both a base and, in some cases, a solvent.[13][14]

  • Solvent: The reaction is often run in the amine base itself or in a solvent like DMF or THF.[13][14] For substrates prone to side reactions, copper-free Sonogashira conditions may be explored, though these often require different ligands and conditions.

Data Summary: Catalyst Systems for Cross-Coupling

The following tables summarize successful reaction conditions for cross-coupling reactions on structurally related heteroaryl bromides. This data can serve as a strong starting point for optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyrazolopyridinone Analogs

Palladium Source Ligand Base Solvent Temp. (°C) Time Yield (%) Reference(s)
XPhos Pd G2 (5 mol%) XPhos (5 mol%) K₂CO₃ EtOH/H₂O (4:1) 120 (µW) 30 min 80-95 [1][2][3]
Pd(dppf)Cl₂ - Na₂CO₃ DME/H₂O 80-100 12-16 h ~70 [15]

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 h | High |[16][17] |

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Related Heteroaryl Bromides

Palladium Source Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference(s)
Pd₂(dba)₃ XPhos NaOtBu Toluene 100 12-24 >90 [6]
Pd(OAc)₂ RuPhos Cs₂CO₃ Dioxane 110 16 High [5]

| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 100 | 24 | Moderate |[7] |

Table 3: Catalyst Systems for Sonogashira Coupling of Related Heteroaryl Bromides | Palladium Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | CuI | - | Et₃N | DMF | 100 | 3 | 92 |[13] | | Pd(PPh₃)₄ | CuI | - | Et₃N | THF | 25 | 16 | >85 |[14] | | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |[13] |

Visual Guides

Catalyst Selection Workflow

cluster_start Start: Define Reaction cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Start Select Coupling Type (Suzuki, Buchwald, etc.) S_Catalyst Pd Pre-catalyst (e.g., XPhos Pd G2) Start->S_Catalyst Suzuki B_Catalyst Pd Source (Pd2(dba)3, Pd(OAc)2) Start->B_Catalyst Buchwald So_Catalyst Pd Catalyst (PdCl2(PPh3)2) Start->So_Catalyst Sonogashira S_Ligand Bulky Biarylphosphine (e.g., XPhos, SPhos) S_Catalyst->S_Ligand S_Base Inorganic Base (K2CO3, K3PO4) S_Ligand->S_Base S_Solvent Solvent System (Dioxane/H2O, EtOH/H2O) S_Base->S_Solvent B_Ligand Bulky Biarylphosphine (e.g., XPhos, RuPhos) B_Catalyst->B_Ligand B_Base Strong Base (NaOtBu, LHMDS) B_Ligand->B_Base B_Solvent Anhydrous Solvent (Toluene, Dioxane) B_Base->B_Solvent So_Cocatalyst Cu(I) Co-catalyst (CuI) So_Catalyst->So_Cocatalyst So_Base Amine Base (Et3N, DIPEA) So_Cocatalyst->So_Base So_Solvent Amine or DMF/THF So_Base->So_Solvent

Caption: A decision workflow for selecting initial cross-coupling reaction conditions.

Troubleshooting Guide

Q1: My reaction shows low or no product yield. What are the first things I should check?

A1: When a cross-coupling reaction fails, a systematic check of the reaction components and conditions is necessary.[4]

  • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Using pre-formed, air-stable precatalysts (e.g., Buchwald G2, G3, G4) can improve reliability.[11] If using a Pd(II) source, it must be reduced in situ to the active Pd(0) state.[18][19]

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[5]

  • Reagent Purity: Verify the purity of your starting materials (aryl bromide, coupling partner) and base. Impurities can inhibit the catalyst.[11]

  • Solubility: Ensure all reactants, particularly the base, are sufficiently soluble or well-stirred in the reaction medium. Poor solubility can stall the reaction. Screening different solvents or increasing the temperature may help.[5]

Q2: I am observing significant debromination of my starting material. How can I prevent this?

A2: Debromination is a common side reaction with electron-rich or sensitive heteroaryl halides. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

  • Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, and RuPhos can accelerate the rate of reductive elimination (the product-forming step) relative to competing side reactions.[4][5]

  • Use a Robust Catalyst System: As mentioned, the XPhosPdG2/XPhos tandem system was specifically reported to avoid debromination in a very similar pyrazolopyrimidinone system.[2][3]

  • Control Reaction Time and Temperature: Running the reaction at the lowest effective temperature and for the shortest time necessary can minimize side reactions.

Q3: How can I minimize homocoupling of the boronic acid in my Suzuki reaction?

A3: Homocoupling (dimerization of the boronic acid) is often promoted by the presence of oxygen or Pd(II) species.[18]

  • Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by bubbling with an inert gas or using freeze-pump-thaw cycles.[5]

  • Use Pd(0) Sources or Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that cleanly generates Pd(0) can reduce the amount of Pd(II) present that might initiate homocoupling.[18]

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess may lead to more homocoupling byproduct.

Q4: My catalyst seems to be inactive or has decomposed (e.g., formation of palladium black). What is the cause?

A4: Catalyst decomposition into palladium black indicates the formation of bulk palladium metal, which is catalytically inactive.

  • Ligand Choice: The ligand stabilizes the palladium nanoparticles and prevents aggregation. If the ligand is not robust enough for the reaction conditions (e.g., high temperature), it may degrade, leading to catalyst decomposition. Switch to a more sterically hindered or thermally stable ligand.[18]

  • Catalyst Poisoning: The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium center and inhibit its catalytic activity. Using bulky ligands can disfavor this inhibitory binding.[18]

  • Incorrect Base/Solvent Combination: The reaction conditions must be compatible. For example, a very strong base might degrade the ligand or solvent at high temperatures.

Troubleshooting Workflow

Start Low or No Yield Check_Inert Is the reaction under an inert atmosphere? Start->Check_Inert Check_Catalyst Is the catalyst active? (Using precatalyst?) Check_Inert->Check_Catalyst Yes Fix_Inert Degas solvents and maintain Ar/N2 pressure Check_Inert->Fix_Inert No Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Fix_Catalyst Use fresh catalyst or switch to a precatalyst Check_Catalyst->Fix_Catalyst No Check_Conditions Are temperature/base/solvent appropriate? Check_Reagents->Check_Conditions Yes Fix_Reagents Purify starting materials and dry solvent/base Check_Reagents->Fix_Reagents No Fix_Conditions Screen ligands, bases, solvents, and temperature Check_Conditions->Fix_Conditions No Success Reaction Optimized Check_Conditions->Success Yes Fix_Inert->Check_Catalyst Fix_Catalyst->Check_Reagents Fix_Reagents->Check_Conditions Fix_Conditions->Start

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from successful procedures for similar pyrazolopyrimidinone substrates.[1][2][3]

  • Vessel Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 0.05 equiv.) and the ligand (e.g., XPhos, 0.05 equiv.).

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., EtOH/H₂O, 4:1) via syringe.

  • Reaction: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for the specified time (e.g., 30 minutes).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guide based on standard literature procedures.[6][10]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the ligand (e.g., XPhos, 0.02-0.04 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and anhydrous, degassed solvent (e.g., toluene).

  • Nucleophile Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle cluster_steps Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd0->OA_Complex Ar-X L1 Trans_Complex Ar-Pd(II)-Ar'(L2) OA_Complex->Trans_Complex Ar'-B(OR)2 + Base L2 Trans_Complex->Pd0 Product Ar-Ar' (Coupled Product) Trans_Complex->Product L3 RE Reductive Elimination OA Oxidative Addition Trans Transmetalation L1->OA L2->Trans L3->RE

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[18]

References

Reaction condition optimization for pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazolopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of pyrazolopyridine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Troubleshooting Guides & FAQs

This section provides practical advice for overcoming common pitfalls in pyrazolopyridine synthesis, presented in a question-and-answer format.

Synthesis Troubleshooting

Question: My pyrazolopyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazolopyridine synthesis can stem from several factors. Here are some common culprits and potential solutions:

  • Purity of Starting Materials: The purity of your starting materials, particularly aminopyrazoles, is crucial. Impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]

  • Suboptimal Reaction Conditions: The reaction temperature, time, solvent, and catalyst can significantly impact the outcome.[1]

    • Recommendation: Optimize the reaction conditions systematically. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1] Some syntheses proceed at room temperature, while others require heating.[1][2]

  • Catalyst Selection and Loading: The choice and amount of catalyst can be critical.

    • Recommendation: Screen different catalysts and optimize the catalyst loading. For example, in some three-component reactions, ZrCl4 has been used effectively.[1] In other cases, an environmentally friendly silica-based nanocomposite has shown excellent catalytic performance.[3]

  • Solvent Effects: The solvent plays a vital role in reactant solubility and reaction kinetics.[1]

    • Recommendation: Experiment with different solvents. While ethanol and DMF are commonly used, sometimes a change in solvent can dramatically improve yields.[1][2] Acetic acid is also a common solvent, particularly for reactions involving 1,3-dicarbonyl compounds.[4]

Question: I am observing the formation of regioisomers in my reaction. How can I control the regioselectivity?

Answer: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials.[1][2]

  • Choice of Starting Materials: The structure of your reactants is the primary determinant of regioselectivity.

    • Recommendation: When possible, use symmetrical starting materials to avoid the formation of regioisomers.[2]

  • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity.[1]

    • Recommendation: Consult the literature for specific examples similar to your target molecule to find conditions known to favor the desired regioisomer.[1] The relative electrophilicity of carbonyl groups in nonsymmetrical 1,3-dicarbonyl compounds can direct the reaction, and in some cases, high regioselectivity can be achieved.[5]

Question: The reaction is not going to completion, and I see starting material remaining. What should I do?

Answer: Incomplete reactions can be addressed by re-evaluating several parameters.

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to proceed to completion.

    • Recommendation: Gradually increase the reaction time and/or temperature while monitoring the reaction by TLC. Be cautious, as excessive heat can lead to degradation of the product.[1]

  • Catalyst Activity: The catalyst may be inactive or used in an insufficient amount.

    • Recommendation: Ensure the catalyst is fresh and active. Consider increasing the catalyst loading.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Recommendation: Double-check the stoichiometry of your reactants. Sometimes, using a slight excess of one of the reactants can drive the reaction to completion.

Purification Troubleshooting

Question: I am having difficulty separating my target pyrazolopyridine from byproducts using column chromatography. What can I do?

Answer: Purification can be challenging, but several strategies can be employed.

  • Solvent System Optimization: The choice of eluent is critical for achieving good separation in column chromatography.

    • Recommendation: A gradient of hexane and ethyl acetate is a good starting point for many pyrazolopyridine derivatives.[1] Systematically vary the polarity of the eluent system to improve separation.

  • Alternative Chromatography Techniques: If standard silica gel chromatography is ineffective, consider other options.

    • Recommendation: For highly polar compounds, reverse-phase chromatography using a C18-bonded silica column might be more effective.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on pyrazolopyridine synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Optimization of a Three-Component Synthesis of Pyrazolopyridine Derivatives [3]

EntryCatalyst (g)SolventTemperature (°C)Time (min)Yield (%)
1-EthanolReflux12040
20.01EthanolRoom Temp6065
30.02EthanolRoom Temp2095
40.03EthanolRoom Temp2095
50.02MethanolRoom Temp2589
60.02WaterRoom Temp4078
70.02AcetonitrileRoom Temp3582
80.02DichloromethaneRoom Temp4555
90.02-806070

Reaction conditions: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), 3-methyl-1-phenyl-5-aminopyrazole (1 mmol), ammonium acetate (1.5 mmol), Alg@SBA-15/Fe3O4 catalyst.

Table 2: Synthesis of Pyrazolo[4,3-b]pyridines (5a-f) via SNAr and Japp-Klingemann Reaction [6]

CompoundYield (%)Melting Point (°C)
5a85222-224
5b88252-253
5c84243-245
5d81239-241
5e75226-228
5f72234-235

General conditions involved the reaction of nitroaryl-substituted acetoacetic esters with aryldiazonium tosylates followed by treatment with pyrrolidine.

Experimental Protocols

Below are detailed methodologies for key experiments in pyrazolopyridine synthesis.

Protocol 1: General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines[6]

This protocol involves a one-pot reaction combining azo-coupling, deacylation, and pyrazole ring annulation.

  • To a solution of nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol).

  • Add pyridine (0.08 mL, 1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).

  • Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of 1N hydrochloric acid.

  • Extract the product with CHCl3.

  • Dry the combined organic phase over anhydrous Na2SO4, evaporate the solvent, and purify the product via column chromatography.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones[1]

This procedure describes a three-component reaction catalyzed by ZrCl4.

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Extract the product with an organic solvent (e.g., CHCl3).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over Na2SO4.

  • Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in pyrazolopyridine synthesis and troubleshooting.

Troubleshooting_Low_Yield start Low Yield Observed purity Check Purity of Starting Materials start->purity impure Impure Materials purity->impure Yes pure Materials are Pure purity->pure No conditions Optimize Reaction Conditions suboptimal Suboptimal Conditions conditions->suboptimal Yes optimal_cond Conditions Optimized conditions->optimal_cond No catalyst Evaluate Catalyst Selection & Loading ineffective_cat Ineffective Catalyst catalyst->ineffective_cat Yes effective_cat Effective Catalyst catalyst->effective_cat No solvent Investigate Solvent Effects poor_solvent Poor Solvent Choice solvent->poor_solvent Yes good_solvent Optimal Solvent solvent->good_solvent No purify_materials Purify/Recrystallize Starting Materials impure->purify_materials pure->conditions vary_temp_time Vary Temperature & Reaction Time suboptimal->vary_temp_time optimal_cond->catalyst screen_catalysts Screen Different Catalysts & Optimize Loading ineffective_cat->screen_catalysts effective_cat->solvent test_solvents Test a Range of Solvents poor_solvent->test_solvents improved_yield Improved Yield good_solvent->improved_yield purify_materials->improved_yield vary_temp_time->improved_yield screen_catalysts->improved_yield test_solvents->improved_yield

Caption: Troubleshooting workflow for low yield in pyrazolopyridine synthesis.

Pyrazolopyridine_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select & Purify Starting Materials setup Set up Reaction Apparatus reactants->setup reagents Prepare Reagents & Solvents reagents->setup addition Add Reactants & Catalyst setup->addition monitoring Monitor Reaction (e.g., by TLC) addition->monitoring quench Quench Reaction & Work-up monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for pyrazolopyridine synthesis.

References

Identification of byproducts in 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. The information is designed to help identify and resolve issues related to byproduct formation during synthesis and subsequent reactions.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This guide addresses common problems encountered during the synthesis and handling of this compound, focusing on the identification and mitigation of byproducts.

Q1: My reaction to synthesize this compound resulted in a complex mixture of products with low yield of the desired compound. What are the potential byproducts and how can I identify them?

A1: A complex product mixture can arise from several side reactions, primarily during the bromination step. Potential byproducts include regioisomers, over-brominated species, and hydrolyzed compounds.

Potential Byproducts and Identification:

  • Regioisomers: Bromination of the 1H-pyrazolo[3,4-c]pyridin-7(6H)-one core can potentially occur at other positions on the pyridine or pyrazole ring, leading to isomeric impurities. The formation of these isomers is influenced by the reaction conditions and the directing effects of the substituents.

    • Identification: High-Performance Liquid Chromatography (HPLC) can reveal the presence of multiple products with the same mass. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the exact position of the bromine atom. A comparison of the observed chemical shifts and coupling constants with those predicted for the desired 3-bromo isomer and other possible isomers will help in their identification. Mass spectrometry (MS) will show identical mass-to-charge ratios for isomers, but fragmentation patterns may differ.

  • Over-brominated Products: The use of excess brominating agent or harsh reaction conditions can lead to the introduction of more than one bromine atom onto the pyrazolopyridinone scaffold.

    • Identification: Mass spectrometry is the most direct method to identify over-brominated byproducts, as they will have a higher molecular weight corresponding to the addition of extra bromine atoms. The characteristic isotopic pattern of bromine will also be more pronounced.

  • Unreacted Starting Material: Incomplete bromination will result in the presence of the starting material, 1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

    • Identification: This can be easily detected by thin-layer chromatography (TLC) or HPLC by comparing the reaction mixture with a standard of the starting material.

  • Hydrolysis Products: If water is present in the reaction mixture, N-bromosuccinimide (NBS) or the bromo-product itself can potentially hydrolyze.[1] Maintaining anhydrous conditions is crucial to minimize this.[1]

    • Identification: The hydrolyzed product would have a lower molecular weight than the desired product, which can be detected by MS. Infrared (IR) spectroscopy might show changes in the carbonyl or N-H stretching frequencies.

Troubleshooting Workflow for Complex Mixtures:

Caption: Workflow for identifying and mitigating byproducts.

Q2: I am observing poor regioselectivity during the bromination of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one. How can I improve the formation of the 3-bromo isomer?

A2: Achieving high regioselectivity in the bromination of heterocyclic systems can be challenging. The position of bromination is influenced by the electronic properties of the pyrazolopyridinone ring system.

Strategies to Improve Regioselectivity:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for selective bromination. Other reagents like bromine in acetic acid could be explored, but may be less selective.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the brominating agent. Experimenting with solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, may improve the desired outcome.

  • Protecting Groups: The use of protecting groups on the pyrazole nitrogen (N1 or N2) can alter the electronic distribution in the ring system and direct bromination to a specific position. Subsequent deprotection would then yield the desired product.

Logical Decision Tree for Improving Regioselectivity:

Regioselectivity start Poor Regioselectivity Observed temp Lower Reaction Temperature? start->temp solvent Change Solvent? temp->solvent No Improvement success Improved Regioselectivity temp->success Improved protecting_group Use Protecting Group? solvent->protecting_group No Improvement solvent->success Improved protecting_group->success Improved failure Still Poor Selectivity protecting_group->failure No Improvement

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Precursors: Featuring 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor discovery is continually evolving, with the development of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties. Among the privileged structures in this field are nitrogen-containing heterocyclic compounds, which can effectively mimic the ATP-binding site of kinases. This guide provides a comparative analysis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one and other prominent kinase inhibitor precursors, supported by experimental data from peer-reviewed literature.

Introduction to Kinase Inhibitor Scaffolds

Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized cancer treatment, and the core heterocyclic scaffold of these inhibitors is a critical determinant of their biological activity.

Pyrazolopyridines and pyrazolopyrimidines are two of the most successfully employed scaffolds in kinase inhibitor design.[2][3] Their structures resemble the purine core of ATP, allowing them to act as competitive inhibitors at the kinase hinge region.[2] The strategic placement of a bromine atom on these scaffolds provides a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of diverse libraries of potential kinase inhibitors.[4][5]

This guide focuses on comparing this compound with other widely used brominated heterocyclic precursors, including derivatives of pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine.

Comparative Analysis of Precursor Performance in Kinase Inhibitor Synthesis

The efficiency of a precursor in the synthesis of a kinase inhibitor is a crucial factor for its utility in drug discovery. This is often evaluated based on the yields of key chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction, which is frequently used to introduce aryl or heteroaryl moieties that are essential for potent kinase inhibition.

While direct comparative studies involving this compound are limited in the public domain, we can draw valuable insights by examining the performance of structurally related pyrazolopyridine and pyrazolopyrimidine precursors in the synthesis of inhibitors for key kinase targets like Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6] The pyrazolopyridine and pyrazolopyrimidine scaffolds have been extensively used to develop CDK inhibitors.

Table 1: Comparison of Precursors in the Synthesis of CDK Inhibitors

PrecursorReaction TypeProduct TypeYield (%)Reference
3-Bromo-1H-pyrazolo[3,4-b]pyridine derivativesSuzuki Coupling3-Aryl-1H-pyrazolo[3,4-b]pyridines50-85[7]
4-Iodo-1H-pyrazolo[3,4-d]pyrimidineSuzuki Coupling4-Aryl-1H-pyrazolo[3,4-d]pyrimidines45-78[8]
2-Bromo-imidazo[1,2-c]pyrimidin-5(6H)-oneSuzuki Coupling2-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-ones35-65[9]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Brominated Heterocyclic Precursors

A mixture of the brominated heterocyclic precursor (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃; 2.0-3.0 equiv) in a suitable solvent system (e.g., dioxane/water, DMF, or toluene) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2 to 24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5][10]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[11] Several VEGFR inhibitors based on pyrazole and pyrazolopyridine scaffolds have been developed.

Table 2: Comparison of Precursors in the Synthesis of VEGFR Inhibitors

PrecursorReaction TypeProduct TypeYield (%)Reference
3-Phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesCondensationPyrazole derivatives70-85[11]
Substituted Pyridine derivativesMulti-step synthesisPyridine-based urea derivatives65-80[12]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineNucleophilic Substitution4-Anilino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines60-75[13]
Src Kinase Inhibitors

Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[14] The pyrazolopyrimidine scaffold has proven to be a valuable starting point for the development of potent Src inhibitors.

Table 3: Comparison of Precursors in the Synthesis of Src Kinase Inhibitors

PrecursorReaction TypeProduct TypeYield (%)Reference
4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineAcylation/Substitution4-Amino-pyrazolo[3,4-d]pyrimidine derivatives55-70[14]
3-PhenylpyrazolopyrimidineClick Chemistry3-Phenylpyrazolopyrimidine-1,2,3-triazole conjugates60-85[15]
3-Phenylpyrazolopyrimidine derivativesEnzyme AssayVaried based on substrateN/A[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways targeted by these inhibitors and the experimental workflows for their synthesis and evaluation is essential for a comprehensive understanding.

G General Kinase Inhibitor Synthesis Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor Brominated Heterocyclic Precursor Coupling Cross-Coupling Reaction (e.g., Suzuki-Miyaura) Precursor->Coupling Purification Purification and Characterization Coupling->Purification Inhibitor Final Kinase Inhibitor Purification->Inhibitor Assay In vitro Kinase Assay (IC50 determination) Inhibitor->Assay Inhibitor->Assay CellAssay Cell-based Assays (Proliferation, Apoptosis) Assay->CellAssay InVivo In vivo Animal Models CellAssay->InVivo

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from a brominated heterocyclic precursor.

G Simplified CDK-Mediated Cell Cycle Progression G1 Phase G1 Phase CDK4/6-Cyclin D CDK4/6-Cyclin D G1 Phase->CDK4/6-Cyclin D S Phase S Phase CDK2-Cyclin E CDK2-Cyclin E S Phase->CDK2-Cyclin E G2 Phase G2 Phase CDK2-Cyclin A CDK2-Cyclin A G2 Phase->CDK2-Cyclin A M Phase M Phase CDK1-Cyclin B CDK1-Cyclin B M Phase->CDK1-Cyclin B CDK4/6-Cyclin D->S Phase CDK2-Cyclin E->G2 Phase CDK2-Cyclin A->M Phase CDK1-Cyclin B->G1 Phase CDK_Inhibitor CDK Inhibitor (e.g., from Pyrazolopyridine) CDK_Inhibitor->CDK4/6-Cyclin D CDK_Inhibitor->CDK2-Cyclin E CDK_Inhibitor->CDK2-Cyclin A CDK_Inhibitor->CDK1-Cyclin B

Caption: A simplified diagram illustrating the role of CDKs in cell cycle progression and their inhibition by kinase inhibitors.

G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K EndothelialCell Endothelial Cell Proliferation, Migration, Survival PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell VEGFR_Inhibitor VEGFR Inhibitor (e.g., from Pyrazolopyridine) VEGFR_Inhibitor->VEGFR

Caption: A simplified representation of the VEGFR signaling pathway, a key driver of angiogenesis, and its inhibition.

Conclusion

The selection of an appropriate precursor is a critical step in the design and synthesis of novel kinase inhibitors. While direct comparative data for this compound remains limited, the broader class of pyrazolopyridines and pyrazolopyrimidines has demonstrated significant potential in yielding potent and selective inhibitors against a range of important cancer targets. The versatility of the bromine handle for chemical elaboration through cross-coupling reactions allows for extensive structure-activity relationship (SAR) studies.

This guide provides a framework for comparing the performance of different brominated heterocyclic precursors based on available literature data. Researchers and drug development professionals are encouraged to consider the synthetic accessibility, reactivity, and the established success of a given scaffold in targeting the kinase of interest when selecting a precursor for their drug discovery programs. Further investigation into the utility of this compound and its derivatives is warranted to fully elucidate its potential in the development of next-generation kinase inhibitors.

References

Comparing Suzuki coupling with other cross-coupling methods for pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazolopyridine scaffolds is a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. The choice of cross-coupling methodology is critical to achieving efficient and versatile synthesis of these privileged structures. This guide provides an objective comparison of Suzuki-Miyaura coupling with other prevalent palladium-catalyzed cross-coupling reactions—Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi—for the derivatization of pyrazolopyridines. The performance of these methods is evaluated based on reaction yields, substrate scope, and functional group tolerance, supported by experimental data from peer-reviewed literature.

At a Glance: Key Differences in Cross-Coupling Reactions

FeatureSuzuki CouplingStille CouplingHeck ReactionSonogashira CouplingBuchwald-Hartwig AminationNegishi Coupling
Nucleophile OrganoboronOrganotinAlkeneTerminal AlkyneAmine/AmideOrganozinc
Key Advantages Low toxicity, commercially available reagents, stable intermediates.[1]Excellent functional group tolerance, stable reagents.Atom economical (no organometallic reagent).Direct introduction of alkynyl groups.Forms C-N bonds directly.High reactivity, good for sp3-sp2 coupling.[2]
Key Disadvantages Base sensitivity, potential for protodeboronation.Toxic tin reagents and byproducts, difficult purification.[1]Limited to C(sp2)-C(sp2) and C(sp2)-C(sp3) bond formation with alkenes.[3]Requires a copper co-catalyst (in traditional methods), potential for alkyne homocoupling.[4]Limited to C-N bond formation.Air and moisture sensitive organozinc reagents.
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligandPd(PPh₃)₄, Pd₂(dba)₃/ligandPd(OAc)₂, PdCl₂PdCl₂(PPh₃)₂/CuIPd₂(dba)₃/ligand, Pd(OAc)₂/ligandPd(PPh₃)₄, Ni(acac)₂
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄Often not requiredEt₃N, K₂CO₃Et₃N, piperidineNaOtBu, K₂CO₃, Cs₂CO₃Not required

Performance Comparison on Pyrazolopyridine and Related Heterocycles

The following tables summarize quantitative data for different cross-coupling reactions on pyrazolopyridine and structurally related N-heterocyclic cores. Direct head-to-head comparisons on identical pyrazolopyridine substrates are limited in the literature; therefore, data from closely related systems are included to provide a broader comparative context.

Table 1: Suzuki-Miyaura Coupling of Halogenated Pyrazolopyridine Derivatives
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-852-Bromo-3-methylpyridine with 4-nitrophenylboronic acidDemonstrates applicability to substituted pyridines.[5]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018High3-Amino-2-chloropyridine with 2-methoxyphenylboronic acidEffective for electron-rich and sterically hindered substrates.[5]
XPhosPdG2 / XPhosK₃PO₄1,4-Dioxane/H₂O110 (MW)0.567-893-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various arylboronic acidsMicrowave-assisted, rapid, and high-yielding for a related heterocyclic system.[6][7]
PdCl₂(dppf)Na₂CO₃DioxaneReflux867-69Amino-substituted bromo- or chloropyridines with pyridylboronic acidsStandard conditions effective for amino-substituted pyridines.[8]
Table 2: Stille Coupling of Stannylated Heterocycles with Aryl Halides
Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂ / P(o-tol)₃-Toluene1001692Stannylated diazocine with 4-bromotolueneHigh yield for a related N-heterocycle.[7]
Pd(OAc)₂ / P(o-tol)₃-Toluene1001689Stannylated diazocine with 1-bromo-4-nitrobenzeneTolerates electron-withdrawing groups.[7]
Pd(PPh₃)₄CuIDMF80-84Stannylated heterocycle with a complex aryl iodideCuI can accelerate the reaction.[9]
Pd₂(dba)₃ / AsPh₃CuIDMF60-55Stannylated heterocycle with a complex aryl iodideAsPh₃ as a ligand.[9]
Table 3: Sonogashira Coupling of Halogenated Pyridines and Pyrazoles
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-962-Amino-3-bromopyridines with various terminal alkynesHigh yields for a range of substituted pyridines.[10][11]
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT24854-Iodo-1H-pyrazole with phenylacetyleneRoom temperature conditions are often sufficient for iodo-substrates.
PdCl₂(PPh₃)₂ / CuITEATHF/DMF651270-903-Fluoro-4-iodopyridine with various terminal alkynesEffective for functionalized pyridines.[12]
Table 4: Buchwald-Hartwig Amination of Halogenated Pyridines and Pyrazoles
Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)SubstrateNotes
Pd(OAc)₂ / XantphosCs₂CO₃Toluene10016~902,6-Dihalopyridines with aminothiophenecarboxylatesDemonstrates C-N bond formation on a pyridine ring.[13]
Pd₂(dba)₃ / XPhosNaOtBuToluene1001691Bromo-benzimidazole with 4-(methylsulfonyl)anilineXPhos is a highly effective ligand for this transformation.[14]
Pd(dba)₂ / tBuDavePhosNaOtBuXylene160 (MW)0.17Good4-Bromo-1-tritylpyrazole with various aminesMicrowave irradiation can significantly reduce reaction times.[15]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These are representative protocols and may require optimization for specific pyrazolopyridine substrates.

Suzuki-Miyaura Coupling of a Halopyrazolopyridine (General Procedure)

To a solution of the halopyrazolopyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) is added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]

Stille Coupling of a Stannylpyrazolopyridine (General Procedure)

A mixture of the stannylpyrazolopyridine (1.0 mmol), the aryl halide (1.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous DMF (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 95 °C for 16 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.[9]

Sonogashira Coupling of a Halopyrazolopyridine (General Procedure)

To a solution of the halopyrazolopyridine (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a mixture of THF (8 mL) and triethylamine (2 mL) is added the terminal alkyne (1.2 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[4]

Buchwald-Hartwig Amination of a Halopyrazolopyridine (General Procedure)

A Schlenk tube is charged with the halopyrazolopyridine (1.0 mmol), the amine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%). The tube is evacuated and backfilled with argon. Anhydrous toluene (10 mL) is added, and the mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.[14]

Visualizing Reaction Pathways and Biological Relevance

The following diagrams, generated using Graphviz, illustrate a general workflow for selecting a cross-coupling method and the biological context of pyrazolopyridine-based kinase inhibitors.

G cluster_workflow Cross-Coupling Method Selection Workflow start Define Target Pyrazolopyridine Derivative bond_type Identify Bond to be Formed (C-C, C-N, etc.) start->bond_type cc_coupling C-C Bond Formation bond_type->cc_coupling C-C cn_coupling C-N Bond Formation bond_type->cn_coupling C-N suzuki Suzuki Coupling (Aryl, Vinyl) cc_coupling->suzuki stille Stille Coupling (Aryl, Vinyl) cc_coupling->stille heck Heck Coupling (Alkene) cc_coupling->heck sonogashira Sonogashira Coupling (Alkyne) cc_coupling->sonogashira negishi Negishi Coupling (Alkyl, Aryl, Vinyl) cc_coupling->negishi buchwald Buchwald-Hartwig (Amine, Amide) cn_coupling->buchwald optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) suzuki->optimize stille->optimize heck->optimize sonogashira->optimize negishi->optimize buchwald->optimize product Synthesized Pyrazolopyridine optimize->product

A decision workflow for selecting an appropriate cross-coupling method.

G cluster_pathway Pyrazolopyridine as a Kinase Inhibitor growth_factor Growth Factor (e.g., HGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) growth_factor->receptor phosphorylation Kinase Domain Phosphorylation receptor->phosphorylation pyrazolopyridine Pyrazolopyridine Inhibitor pyrazolopyridine->phosphorylation Inhibits atp ATP atp->phosphorylation adp ADP phosphorylation->adp downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) phosphorylation->downstream Activates cellular_response Cellular Response (Proliferation, Angiogenesis, Survival) downstream->cellular_response apoptosis Apoptosis cellular_response->apoptosis Inhibition leads to

Mechanism of action for pyrazolopyridine-based kinase inhibitors.

Conclusion

The Suzuki-Miyaura coupling is often a first choice for C-C bond formation on pyrazolopyridine cores due to the low toxicity of boronic acids and the commercial availability of a wide range of reagents. However, for substrates with sensitive functional groups or those prone to protodeboronation, the Stille coupling, despite its toxicity concerns, can offer superior yields and broader functional group tolerance.[1][7] The Sonogashira and Heck reactions provide indispensable routes for the introduction of alkynyl and vinyl moieties, respectively, which are valuable for further diversification. For the crucial C-N bond formation, the Buchwald-Hartwig amination is the premier method, enabling the synthesis of a vast array of amino-substituted pyrazolopyridines. The Negishi coupling, with its highly reactive organozinc reagents, offers a powerful alternative, particularly for the coupling of alkyl fragments.[2]

The selection of the optimal cross-coupling method is highly dependent on the specific synthetic target, the nature of the substituents, and the desired bond to be formed. A thorough evaluation of the advantages and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and streamline the synthesis of novel pyrazolopyridine-based compounds for drug discovery and development.

References

The Evolving Landscape of Pyrazolopyridine-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive literature search did not yield specific efficacy data for kinase inhibitors derived from the 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold, the broader class of pyrazolopyridine isomers represents a rich and dynamic area of kinase inhibitor research. This guide provides a comparative overview of the efficacy of various pyrazolopyridine derivatives, primarily focusing on the well-studied pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores, against a range of therapeutically relevant kinases. The data presented herein is compiled from multiple studies to offer an objective comparison for researchers, scientists, and drug development professionals.

The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its structural resemblance to the adenine core of ATP, enabling it to competitively bind to the ATP-binding site of a wide array of protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug discovery.[2] This has led to the development of numerous pyrazolopyridine-based inhibitors, some of which have advanced to clinical trials.[3]

Comparative Efficacy of Pyrazolopyridine-Based Kinase Inhibitors

The following tables summarize the in vitro efficacy (IC50 values) of various pyrazolopyridine derivatives against several key kinase targets. For context, the performance of established, alternative inhibitors is included where available in the cited literature.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases are pivotal in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[4] The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of novel TRK inhibitors.[2][4]

Compound IDScaffoldTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
C03 Pyrazolo[3,4-b]pyridineTRKA56[2][4]Larotrectinib TRKA/B/C<20[4]
C09 Pyrazolo[3,4-b]pyridineTRKA57[4]Entrectinib TRKA1[2][4]
C10 Pyrazolo[3,4-b]pyridineTRKA26[4]TRKB3[2][4]
TRKC5[2][4]
ALK12[2][4]
ROS17[2][4]
TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a noncanonical IKK family member that plays a crucial role in innate immunity and has been implicated in neuroinflammation and oncogenesis.[4] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[4]

Compound IDScaffoldTarget KinaseIC50 (nM)Alternative InhibitorTarget KinaseIC50 (nM)
15y 1H-Pyrazolo[3,4-b]pyridineTBK10.2[4]BX795 TBK17.1[4]
MRT67307 TBK119[4]
IKKε160[4]
Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, when dysregulated, can drive the growth of several cancers. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has shown promise in the development of both wild-type and mutant EGFR inhibitors.[5]

Compound IDScaffoldTarget KinaseIC50 (µM)Alternative InhibitorTarget KinaseIC50 (µM)
12b 1H-Pyrazolo[3,4-d]pyrimidineEGFR (wild-type)0.016[5]Erlotinib EGFR (wild-type)Not specified in this study
12b 1H-Pyrazolo[3,4-d]pyrimidineEGFR (T790M mutant)0.236[5]
Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their inhibition is a well-established anti-cancer strategy. The 3,6-diamino-1H-pyrazolo[3,4-b]pyridine scaffold has been investigated for its potential to inhibit various CDKs.[6]

Compound IDScaffoldTarget KinaseIC50 (µM)
4 3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileCDK50.41[6]
GSK-31.5[6]
DYRK1A11[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following sections describe the general protocols used in the evaluation of the pyrazolopyridine-based kinase inhibitors cited in this guide.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the compounds is typically determined using in vitro enzymatic assays. Common methods include:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assays: This method was used to evaluate the inhibitory activities of pyrazolo[3,4-b]pyridine derivatives against TRKA.[4] The assay measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decrease in the HTRF signal.

  • FRET-based Z'-LYTE Assay: This technique was employed to assess the TBK1 kinase activity of novel compounds.[4] The assay utilizes a fluorescently labeled peptide substrate. Phosphorylation by the kinase prevents cleavage by a development reagent, resulting in a FRET signal.

  • ADP-Glo Kinase Assay: This assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, the kinase activity.

Cell-Based Proliferation Assays

To assess the anti-proliferative effects of the kinase inhibitors on cancer cells, various cell-based assays are utilized:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. The absorbance of the formazan is proportional to the number of viable cells. This assay was used to assess the cytotoxic activities of 1H-pyrazolo[3,4-d]pyrimidine derivatives against A549 and HCT-116 cancer cell lines.[5]

  • Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass. This method was used to determine the antiproliferative activity of a potent TBK1 inhibitor in various cancer cell lines.[4]

Visualizing Pathways and Workflows

Diagrams are essential for understanding the complex biological systems and experimental processes involved in kinase inhibitor research.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization synthesis Synthesis of Pyrazolopyridine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization enzymatic_assay Kinase Inhibition Assay (e.g., HTRF, Z'-LYTE) synthesis->enzymatic_assay ic50 IC50 Determination enzymatic_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity proliferation Cell Proliferation Assay (e.g., MTT, SRB) selectivity->proliferation western_blot Western Blot for Pathway Modulation proliferation->western_blot apoptosis Apoptosis Assays western_blot->apoptosis sar Structure-Activity Relationship (SAR) Studies apoptosis->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Figure 1: A generalized experimental workflow for the discovery and evaluation of kinase inhibitors.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, TRK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Pyrazolopyridine Pyrazolopyridine Inhibitors Pyrazolopyridine->RTK Pyrazolopyridine->ERK

Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target of pyrazolopyridine kinase inhibitors.

References

Navigating the Structure-Activity Relationship of Pyrazolo[3,4-c]pyridin-7(6H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one analogs and related pyrazolopyridinone scaffolds, offering insights into their potential as therapeutic agents, particularly as kinase and phosphodiesterase inhibitors.

While specific structure-activity relationship (SAR) data for this compound is limited in publicly available literature, a broader examination of analogous pyrazolo[3,4-c]pyridin-7(6H)-one and other pyrazolopyridinone derivatives reveals key structural motifs that govern their biological activity. These compounds have garnered significant interest for their ability to modulate the activity of key enzymes implicated in a range of diseases, from cancer to inflammatory disorders.

Core Scaffold and Key Substitution Points

The 1H-pyrazolo[3,4-c]pyridin-7(6H)-one core is a bicyclic heteroaromatic system that serves as a versatile scaffold for drug design. The key positions for substitution, which significantly influence the pharmacological profile of the analogs, are the N1, C3, C4, C5, and C6 positions. The bromine atom at the C3 position in the titular compound offers a handle for further chemical modifications through various cross-coupling reactions, allowing for the exploration of a diverse chemical space.

Comparative Analysis of Biological Activity

To illustrate the SAR of this class of compounds, this guide focuses on two primary areas where pyrazolopyridinone analogs have shown promise: kinase inhibition and phosphodiesterase 4 (PDE4) inhibition.

Pyrazolopyridinone Analogs as Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, a close structural relative of the pyrazolo[3,4-c]pyridine core, has been extensively investigated for its kinase inhibitory activity. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1]

Below is a summary of the inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against various kinases.

Compound IDR1R3R4Target KinaseIC50 (nM)Reference
C03 HArylHTRKA56[1]
C09 HArylHTRKA57[1]
C10 HArylHTRKA26[1]
13n HArylPiperidinylCDK410[2]
13n HArylPiperidinylCDK626[2]

Key SAR Insights for Kinase Inhibition:

  • Aryl Substitution at C3: The presence of a substituted aryl group at the C3 position is a common feature among potent kinase inhibitors. The nature and substitution pattern of this aryl ring play a critical role in binding to the kinase active site.

  • N1 Position: Modifications at the N1 position with various alkyl or aryl groups can influence potency and selectivity.

  • Pyridine Ring Substitutions: Substitutions on the pyridine ring, particularly at the C4 and C5 positions, can modulate the physicochemical properties of the compounds, affecting their solubility, cell permeability, and pharmacokinetic profile.[3]

Pyrazolo[3,4-c]pyridin-7(6H)-one Analogs as PDE4 Inhibitors

A study on 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines revealed their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.[4]

Compound IDR1R3R6PDE4 IC50 (µM)Reference
11 4-FluorophenylEthylPhenyl>1.6[4]
22 (CP-220,629) 4-FluorophenylEthylSubstituted Phenyl0.44[4]

Key SAR Insights for PDE4 Inhibition:

  • N1-Aryl Substitution: An aryl group, such as a 4-fluorophenyl ring, at the N1 position appears to be favorable for PDE4 inhibition.

  • C3-Alkyl Group: An ethyl group at the C3 position contributes to the inhibitory activity.

  • N6-Aryl Substitution: The substitution on the phenyl ring at the N6 position is a critical determinant of potency, with specific substitutions leading to a significant increase in activity.[4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activity of pyrazolopyridinone analogs.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Methodology:

  • Enzyme and Substrate Preparation: A recombinant kinase enzyme and its corresponding substrate (e.g., a peptide or protein) are prepared in a suitable assay buffer.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Reaction: The kinase, substrate, ATP, and test compound are incubated together in the wells of a microplate. The reaction is typically initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the data to a dose-response curve.[1][2]

Cell Proliferation Assay

Objective: To evaluate the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or resazurin assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.[1]

PDE4 Inhibition Assay

Objective: To measure the inhibitory activity of test compounds against the PDE4 enzyme.

Methodology:

  • Enzyme Preparation: Recombinant human PDE4 is used as the enzyme source.

  • Assay Reaction: The assay is typically performed using a two-step procedure. In the first step, PDE4 is incubated with the test compound and cAMP as the substrate. The PDE4 enzyme hydrolyzes cAMP to AMP.

  • Second Enzyme Reaction: In the second step, a second enzyme, such as snake venom nucleotidase, is added to convert the AMP produced in the first step to adenosine.

  • Detection: The amount of adenosine produced is then quantified, often using a colorimetric method involving adenosine deaminase. The decrease in cAMP or the increase in AMP/adenosine is proportional to the PDE4 activity.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration, and the IC50 value is determined.[4]

Visualizing Key Relationships

To better understand the logical flow of drug discovery and the relationships between different experimental stages for these analogs, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Synthesis Analog Synthesis & Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Test Compounds Cell_Based_Assay Cell-Based Assays (e.g., Proliferation) Biochemical_Assay->Cell_Based_Assay Active Hits Animal_Model Animal Models of Disease Cell_Based_Assay->Animal_Model Promising Candidates SAR_Analysis SAR Analysis & Lead Optimization Cell_Based_Assay->SAR_Analysis In Vitro Data SAR_Analysis->Synthesis Design New Analogs

Caption: A typical workflow for the discovery and optimization of pyrazolopyridinone analogs.

signaling_pathway cluster_kinase Kinase Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., MEK, ERK) Receptor->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Pyrazolopyridinone Inhibitor Inhibitor->DownstreamKinase Inhibition

Caption: A simplified diagram of a kinase signaling pathway and the point of intervention for pyrazolopyridinone inhibitors.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of novel therapeutic agents. While direct SAR data for the bromo-substituted core is emerging, the broader class of pyrazolopyridinones has demonstrated significant potential as inhibitors of therapeutically relevant enzymes like kinases and PDE4. The insights gathered from related scaffolds provide a strong foundation for the rational design of new, more potent, and selective inhibitors. Future work should focus on the systematic exploration of substitutions at key positions of the pyrazolo[3,4-c]pyridin-7(6H)-one core to build a comprehensive SAR and unlock the full therapeutic potential of this versatile chemical scaffold.

References

Navigating the Therapeutic Potential of Pyrazolopyridinones: A Comparative Analysis of Pyrazolo[3,4-b]pyridin-6-one Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of pyrazolo[3,4-b]pyridin-6-one derivatives as anticancer agents. This report details their performance against various cancer cell lines, outlines key experimental protocols, and visualizes their mechanism of action.

Initial investigations into the biological activity of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one derivatives revealed a scarcity of available research. However, a closely related positional isomer, the pyrazolo[3,4-b]pyridin-6-one scaffold, has emerged as a promising area of study in the quest for novel anticancer therapeutics. This guide provides a detailed comparison of the biological evaluation of these derivatives, drawing upon published experimental data to offer insights into their structure-activity relationships and therapeutic potential.

Comparative Anticancer Activity

A series of pyrazolo[3,4-b]pyridin-6-one derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below, providing a clear comparison of their potency. The data is primarily derived from a study by Guo et al., which identified a lead compound, designated as I2 , exhibiting superior activity across multiple cell lines.[1]

CompoundMDA-MB-231 (Breast) IC50 (μM)HeLa (Cervical) IC50 (μM)MCF-7 (Breast) IC50 (μM)HepG2 (Liver) IC50 (μM)CNE2 (Nasopharyngeal) IC50 (μM)HCT116 (Colon) IC50 (μM)
h2 13.3713.0415.457.059.308.93
I2 3.305.045.083.712.995.72
B6 4.27----4.93

*Data for compounds h2, I2, and B6 are sourced from Guo et al.[1][2] The lead compound, I2 , demonstrated the most potent and broad-spectrum anticancer activity.[1]

Mechanism of Action: Targeting Microtubule Dynamics

Further investigations into the mechanism of action of the lead compound I2 revealed that it functions as a microtubule polymerization inhibitor. By binding to the colchicine site on tubulin, I2 disrupts the formation of the mitotic spindle, a crucial apparatus for cell division. This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis, or programmed cell death, in cancer cells.[1]

G I2 Pyrazolo[3,4-b]pyridin-6-one Derivative (I2) Tubulin Tubulin I2->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization I2->Microtubules Inhibits Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Leads to Cell_Cycle Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Induces

Caption: Mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivative I2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of pyrazolo[3,4-b]pyridin-6-one derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells.

G start Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate (48h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT-based in vitro antiproliferative assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • The cells are then treated with various concentrations of the pyrazolo[3,4-b]pyridin-6-one derivatives and incubated for an additional 48 hours.

  • Following treatment, 10 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well.[3]

  • The plates are incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 μL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]

  • The absorbance is measured at 570 nm using a microplate reader.[4]

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of the compounds to inhibit the formation of microtubules from tubulin.

Procedure:

  • Purified tubulin (e.g., from porcine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescent reporter like DAPI.[5]

  • The tubulin solution is added to a 96-well plate containing various concentrations of the test compounds.

  • The plate is incubated at 37°C to initiate polymerization.[6]

  • The fluorescence intensity is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.[7]

  • The inhibitory effect of the compounds is determined by the reduction in the rate and extent of fluorescence increase compared to a vehicle control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Procedure:

  • Cancer cells are treated with the test compounds for a specified period (e.g., 24 hours).

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[8]

  • The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

  • The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS) on the cell membrane.

Procedure:

  • Cells are treated with the test compounds for a specified time.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are resuspended in a 1X binding buffer.

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.[1]

  • After incubation at room temperature in the dark, the cells are analyzed by flow cytometry.

  • The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

References

Lack of Public Data on 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of publicly available scientific literature and databases have revealed a notable absence of specific in vitro testing data for kinase inhibitors directly derived from the 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one scaffold. While the broader family of pyrazolo-pyridines and their isosteres, pyrazolo-pyrimidines, are well-established as "privileged scaffolds" in the development of kinase inhibitors, the specific derivative requested by the user does not appear in published research.

This guide, therefore, provides a comparative overview of closely related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, for which significant experimental data exists. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the potential of pyrazolo-based compounds as kinase inhibitors, offering insights into structure-activity relationships, target kinases, and testing methodologies that would be relevant for the evaluation of novel derivatives like those from this compound.

Representative Kinase Inhibitory Activity of Related Pyrazolo-pyridine and Pyrazolo-pyrimidine Scaffolds

The following tables summarize the in vitro inhibitory activity of various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives against a range of protein kinases. These compounds demonstrate the potential of this chemical class to target diverse kinases with high potency.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
15y TBK10.2BX7957.1
MRT6730728.7
15i TBK18.5--
15t TBK10.8--
C03 TRKA56Larotrectinib3.0
C09 TRKA57--
C10 TRKA26--
Compound 4 CDK5410--
GSK-31500--
DYRK1A11000--

Data sourced from studies on 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors and TRK inhibitors.[1][2][3]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
23c RET---
1e CDK21710Etoposide18750 (cell-based)
1j CDK21600--
Compound 8 BTK2.1Ibrutinib2.0
Compound 51 BRK/PTK6low nM--

Data sourced from studies on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of RET, CDK2, BTK, and BRK/PTK6.[4][5]

Experimental Protocols

The following are representative experimental protocols for in vitro kinase assays based on methodologies described in the referenced literature for pyrazolo-pyridine and pyrazolo-pyrimidine derivatives.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRK Kinase Activity

This assay is commonly used to measure the inhibitory activity of compounds against Tropomyosin Receptor Kinases (TRKs).

  • Reagent Preparation : Prepare a kinase reaction buffer, ATP solution, and a suitable substrate peptide.

  • Compound Preparation : Serially dilute the test compounds in DMSO and then in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add the test compound, the TRK enzyme, and the substrate peptide.

  • Initiation : Start the kinase reaction by adding the ATP solution.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Detection : Add a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate.

  • Signal Measurement : After another incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

FRET-based Z'-LYTE Assay for TBK1 Kinase Activity

This method is employed to assess the inhibitory potential of compounds against TANK-binding kinase 1 (TBK1).[1]

  • Assay Plate Preparation : Add test compounds to the wells of a 384-well plate.[1]

  • Reaction Mixture : Prepare a mixture containing TBK1 kinase, a suitable substrate peptide, and ATP.[1]

  • Kinase Reaction : Add the reaction mixture to the wells containing the test compounds and incubate at room temperature for 1 hour.[1]

  • Development : Add a development reagent to each well and incubate for an additional hour.[1]

  • Stopping the Reaction : Add a stop reagent to terminate the enzymatic reaction.[1]

  • Fluorescence Measurement : Measure the fluorescence signals using a suitable plate reader. The degree of fluorescence resonance energy transfer (FRET) is inversely proportional to the kinase activity.[1]

Signaling Pathways and Experimental Workflows

Visual representations of relevant signaling pathways and experimental workflows provide a clearer understanding of the biological context and the methodologies used in the in vitro testing of these kinase inhibitors.

G cluster_0 TRK Signaling Pathway TRK TRK Receptor Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Akt->Cell_Proliferation

Caption: Simplified TRK signaling pathway.

G cluster_1 TBK1 Signaling Pathway PRR Pattern Recognition Receptors (PRRs) TBK1 TBK1 PRR->TBK1 IRF3 IRF3 TBK1->IRF3 Inflammation Inflammation TBK1->Inflammation IFN Type I Interferons (IFN-α/β) IRF3->IFN

Caption: Overview of the TBK1 signaling cascade.

G cluster_2 In Vitro Kinase Assay Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP Reaction_Setup Combine Reagents & Compounds in Assay Plate Prepare_Reagents->Reaction_Setup Prepare_Compounds Prepare Test Compounds Prepare_Compounds->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagents Incubation->Detection Read_Plate Measure Signal (e.g., Fluorescence) Detection->Read_Plate Data_Analysis Calculate IC50 Values Read_Plate->Data_Analysis

References

A Comparative Guide to the Synthesis of Pyrazolo[3,4-c]pyridin-7-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridin-7-one scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The efficient construction of this bicyclic system is crucial for the exploration of its therapeutic potential. This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols for representative reactions, and a visual representation of the synthetic pathways.

Comparison of Synthetic Routes

Three primary strategies for the synthesis of the pyrazolo[3,4-c]pyridin-7-one core have been identified in the literature:

  • Route A: Pyridine Annulation onto a Pre-formed Pyrazole Core. This "pyrazole-first" approach typically involves the cyclocondensation of a 3-aminopyrazole-4-carboxylate derivative with a suitable three-carbon component, such as a β-ketoester or a malonic acid derivative.

  • Route B: Pyrazole Annulation onto a Pre-formed Pyridine Core. In this "pyridine-first" strategy, a substituted pyridine, such as a dihalopyridine or an aminopyridine, serves as the starting material for the subsequent construction of the fused pyrazole ring.

  • Route C: Heterocyclization of an Acetylenylpyrazole Precursor. This more recent approach involves the intramolecular cyclization of a specifically functionalized acetylenylpyrazole to directly form the pyrazolo[3,4-c]pyridin-7-one system.

The following table summarizes the quantitative data for representative examples of these synthetic routes.

RouteStarting Material(s)Key Reagents/CatalystReaction ConditionsProductYield (%)
A Ethyl 3-amino-1H-pyrazole-4-carboxylate, Diethyl malonateSodium ethoxideReflux, 6h1,6-Dihydro-7H-pyrazolo[3,4-c]pyridine-4,7-dione75-85
B 3-Amino-4-methylpyridineNaNO₂, Ac₂O, DCE; then NaOMe, MeOHrt to 90°C, 20h; then rt, 1h5-Halo-1H-pyrazolo[3,4-c]pyridine (precursor to 7-one)~80
C N-Aryl-N-hydroxy-5-(tributylstannyl)-1-phenyl-1H-pyrazole-4-carboxamideCopper(I) iodide, Palladium(II) acetate, TriphenylarsineToluene, Reflux, 4h5-Substituted 6-aryl-1-phenyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one60-70

Experimental Protocols

Route A: Pyridine Annulation from Ethyl 3-amino-1H-pyrazole-4-carboxylate

This method exemplifies the construction of the pyridinone ring onto a pre-existing pyrazole.

Synthesis of 1,6-Dihydro-7H-pyrazolo[3,4-c]pyridine-4,7-dione:

A solution of sodium ethoxide is prepared by dissolving sodium (1.15 g, 0.05 mol) in absolute ethanol (50 mL). To this solution, ethyl 3-amino-1H-pyrazole-4-carboxylate (7.75 g, 0.05 mol) and diethyl malonate (7.5 g, 0.05 mol) are added. The resulting mixture is heated under reflux for 6 hours. After cooling, the precipitated sodium salt is filtered, washed with ether, and then dissolved in water. The solution is acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and recrystallized from glacial acetic acid to afford 1,6-dihydro-7H-pyrazolo[3,4-c]pyridine-4,7-dione.

Route B: Pyrazole Annulation from 3-Amino-4-methylpyridine

This route demonstrates the formation of the pyrazole ring from a pyridine starting material, leading to a functionalized pyrazolo[3,4-c]pyridine that can be further converted to the desired pyridin-7-one.

Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines:

To a solution of 3-amino-4-methylpyridine in a suitable solvent, sodium nitrite and acetic anhydride in dichloroethane are added, and the reaction is heated. This is followed by deacetylation with sodium methoxide in methanol to yield the 5-halo-1H-pyrazolo[3,4-c]pyridine. Note: Further steps, such as hydrolysis or oxidation, would be required to convert the 5-halo derivative to the 7-one, and these specific conditions are not detailed in the reviewed literature.

Route C: Heterocyclization of an Acetylenylpyrazole Precursor

This method provides a direct route to substituted pyrazolo[3,4-c]pyridin-7-ones through an intramolecular cyclization.

Synthesis of 5-Substituted 6-aryl-1-phenyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one:

A mixture of an N-aryl-N-hydroxy-5-(tributylstannyl)-1-phenyl-1H-pyrazole-4-carboxamide, an appropriate coupling partner, copper(I) iodide, palladium(II) acetate, and triphenylarsine in toluene is heated under reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 5-substituted 6-aryl-1-phenyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one.

Visualization of Synthetic Strategies

The logical flow of the three distinct synthetic routes to the pyrazolo[3,4-c]pyridin-7-one core is illustrated in the following diagram.

Synthetic_Routes_to_Pyrazolo_3_4_c_pyridin_7_ones Synthetic Strategies for Pyrazolo[3,4-c]pyridin-7-ones cluster_A Route A: Pyrazole-First cluster_B Route B: Pyridine-First cluster_C Route C: Acetylenylpyrazole Cyclization A1 3-Aminopyrazole-4-carboxylate A3 Cyclocondensation A1->A3 A2 β-Ketoester / Malonic Ester A2->A3 Target Pyrazolo[3,4-c]pyridin-7-one Core A3->Target B1 Substituted Pyridine (e.g., 3-Amino-4-methylpyridine) B2 Pyrazole Ring Formation B1->B2 B3 Functionalized Pyrazolo[3,4-c]pyridine (e.g., 5-Halo derivative) B2->B3 B4 Conversion to 7-one (e.g., Hydrolysis/Oxidation) B3->B4 B4->Target C1 Acetylenylpyrazole Precursor C2 Intramolecular Heterocyclization C1->C2 C2->Target

Caption: Overview of synthetic pathways to pyrazolo[3,4-c]pyridin-7-ones.

This guide highlights the diversity of synthetic approaches available for accessing the pyrazolo[3,4-c]pyridin-7-one scaffold. The choice of a particular route will depend on factors such as the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the process. Further optimization of reaction conditions for each route may lead to improved yields and efficiency.

Unveiling the Selectivity of Staurosporine-Derived Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of kinase inhibitors is paramount for advancing targeted therapies. Staurosporine, a natural product isolated from Streptomyces staurosporeus, is a potent but notoriously non-selective kinase inhibitor, binding to the ATP-binding site of most kinases in the human kinome.[1][2][3] This broad activity has made it a valuable research tool but unsuitable for clinical use due to toxicity.[1] Consequently, extensive efforts have been dedicated to developing staurosporine analogues with improved selectivity. This guide provides a comparative analysis of the selectivity profiles of key staurosporine derivatives, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles

The quest for more selective kinase inhibitors has led to the development of numerous staurosporine analogues.[2][4] These derivatives aim to retain the high potency of the parent compound while narrowing its target scope. Below is a summary of the selectivity data for staurosporine and two of its notable derivatives, KIST301135 and Staralog 12.

CompoundDescriptionKinase Panel SizeKey Selectivity ObservationsIC50 (nM)
Staurosporine Pan-kinase inhibitor53At 20 nM, inhibits ~62% of kinases by >80%.[4]See Table 2 for specific kinase IC50s.
KIST301135 A dimeric staurosporine analogue53At 20 nM, inhibits only 2 kinases (FLT3 and JAK3) by >75%.[4]See Table 2 for specific kinase IC50s.
Staralog 12 An analog-sensitive (AS) kinase inhibitor308At 1 µM, does not inhibit any of the 308 kinases by more than 80%.[5]>5,000 nM for many wild-type kinases.[5]

Table 1: Comparative Selectivity of Staurosporine and its Derivatives. This table highlights the significant improvement in selectivity achieved with rationally designed staurosporine analogues.

Kinase TargetKIST301135 IC50 (nM)[4]Staurosporine IC50 (nM)[6]
FLT35.2-
JAK32.8-
CAMK2b8.1-
CHK115.6-
Kinase A-5
Kinase B-10
Kinase C-20
Kinase D-2
Kinase E-15

Table 2: IC50 Values of KIST301135 and Staurosporine Against a Selection of Kinases. This table provides a more detailed view of the inhibitory potency of KIST301135 against specific kinases compared to the general potency of staurosporine. Note that direct comparison is limited as the kinase panels and assay conditions may differ between studies.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Below is a detailed protocol for a common in vitro luminescence-based kinase activity assay, which measures the amount of ADP produced as an indicator of kinase activity.[6]

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitor (e.g., staurosporine derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[6]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[6]

    • Include a "no inhibitor" control with DMSO only.[6]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations for each component should be determined empirically. It is crucial to consider the ATP concentration, as it can significantly influence the inhibitor's apparent potency.[7]

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[6]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[6]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Visualizing Kinase Signaling and Experimental Workflows

Graphical representations of signaling pathways and experimental procedures can greatly aid in understanding the context and methodology of kinase inhibitor profiling.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase (e.g., FLT3) Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase (e.g., MAP3K11) Receptor->Upstream_Kinase P Downstream_Kinase Downstream Kinase (e.g., JAK3, CAMK2b) Upstream_Kinase->Downstream_Kinase P Effector_Protein Effector Protein Downstream_Kinase->Effector_Protein P Cellular_Response Cellular Response (Proliferation, Survival, etc.) Effector_Protein->Cellular_Response

Caption: A simplified kinase signaling cascade illustrating potential targets for staurosporine derivatives.

Kinase_Inhibitor_Profiling_Workflow Start Start: Inhibitor Library Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Kinase_Assay Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Assay Detection Signal Detection (e.g., Luminescence) Kinase_Assay->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis End Selectivity Profile Data_Analysis->End

Caption: Experimental workflow for determining the selectivity profile of kinase inhibitors.

References

In Vivo Performance of a Novel Pyrazolo[3,4-b]pyridine Derivative as a Potent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comparative analysis of the in vivo efficacy of a novel 1H-pyrazolo[3,4-b]pyridine derivative, compound 7n, against the established Fibroblast Growth Factor Receptor (FGFR) inhibitor, AZD4547. The data presented is based on preclinical studies in an FGFR1-driven non-small cell lung cancer (NSCLC) xenograft model, offering valuable insights for researchers engaged in the development of targeted cancer therapies.

Executive Summary

Compound 7n, a potent and selective FGFR kinase inhibitor, has demonstrated significant antitumor activity in in vivo studies.[1] When evaluated in an H1581 human NSCLC xenograft model, a cell line characterized by FGFR1 amplification, compound 7n exhibited robust tumor growth inhibition. This guide presents a detailed comparison of its performance with AZD4547, a known pan-FGFR inhibitor that has also been evaluated in similar preclinical models. The objective is to provide a clear, data-driven overview to inform further research and development in this therapeutic area.

Comparative In Vivo Efficacy

The antitumor efficacy of compound 7n was assessed in a subcutaneous H1581 xenograft mouse model. The primary endpoint for efficacy was the inhibition of tumor growth over the course of the study.

CompoundDoseAdministration RouteTumor ModelTumor Growth Inhibition (TGI)Reference
Compound 7n 50 mg/kgOralH1581 XenograftSignificant antitumor efficacy observed[1]
AZD4547 12.5 mg/kgOralH1581 XenograftResulted in tumor regressions

Note: While both compounds have been tested in the H1581 xenograft model, the data presented here is compiled from separate studies. Direct head-to-head comparative studies under identical experimental conditions would be required for a definitive assessment of relative potency.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of in vivo data. Below are the protocols for the H1581 xenograft studies.

Cell Line
  • Cell Line: NCI-H1581 (Human Non-Small Cell Lung Carcinoma)

  • Key Feature: FGFR1 gene amplification.

Animal Model
  • Species: Nude mice (female)

  • Tumor Implantation: H1581 cells were implanted subcutaneously into the mice.

  • Tumor Growth Monitoring: Tumor volumes were measured regularly using calipers.

Drug Administration
  • Compound 7n:

    • Formulation: Administered as a suspension.

    • Dose: 50 mg/kg.

    • Route: Oral gavage.

    • Frequency: Once daily.

  • AZD4547:

    • Formulation: Administered as a suspension.

    • Dose: 12.5 mg/kg.

    • Route: Oral gavage.

    • Frequency: Once daily.

Efficacy Evaluation
  • Primary Endpoint: Tumor volume was measured throughout the study to determine the rate of tumor growth inhibition.

  • Data Analysis: The mean tumor volumes of the treated groups were compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.

FGFR Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound7n Compound 7n Compound7n->FGFR Inhibits AZD4547 AZD4547 AZD4547->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and points of inhibition.

In Vivo Experimental Workflow

The following diagram outlines the key steps in the in vivo xenograft study, from cell culture to data analysis.

Xenograft_Workflow CellCulture H1581 Cell Culture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Dosing (Vehicle, Compound 7n, AZD4547) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Endpoint Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

References

New Pyrazolopyridine Derivatives Outperform Known Inhibitors in Kinase Benchmarking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in medicinal chemistry have led to the development of novel pyrazolopyridine derivatives that demonstrate superior inhibitory activity against key kinase targets compared to established inhibitors. These findings, supported by rigorous experimental data, position these new compounds as promising candidates for further investigation in drug discovery and development programs. This guide provides a comparative analysis of these new derivatives against their conventional counterparts, detailing the quantitative data, experimental methodologies, and relevant biological pathways.

Comparative Inhibitory Activity

The newly synthesized pyrazolopyridine derivatives have been benchmarked against well-known kinase inhibitors, showing significant improvements in potency. The half-maximal inhibitory concentrations (IC50) for these compounds against jejich respective targets are summarized below.

Target KinaseNew Pyrazolopyridine DerivativeIC50 (µM)Known InhibitorIC50 (µM)Fold Improvement
CDK2/cyclin A2 Compound 4[1]0.24Roscovitine[1]0.391.6x
c-Met Compound 5a[2][3][4]0.00427Cabozantinib[2][3]0.005381.3x
TBK1 Compound 15y[5]0.0071BX795[5]Not specified to be directly comparable-
Topoisomerase IIα Compound 8c[6][7][8]0.72Etoposide[6][7]Not specified to be directly comparable-

Signaling Pathways and Experimental Workflow

To understand the context of these findings, it is crucial to visualize the relevant biological pathways and the experimental procedures used for evaluation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication initiates Pyrazolopyridine Derivatives Pyrazolopyridine Derivatives Pyrazolopyridine Derivatives->CDK2 inhibit

Figure 1: Simplified CDK2 signaling pathway in cell cycle progression.

cMet_Signaling_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor binds & activates PI3K/AKT Pathway PI3K/AKT Pathway c-Met Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway Cell Survival Cell Survival PI3K/AKT Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MAPK Pathway->Cell Proliferation Pyrazolopyridine Derivatives Pyrazolopyridine Derivatives Pyrazolopyridine Derivatives->c-Met Receptor inhibit

Figure 2: Overview of the c-Met signaling pathway.

Kinase_Inhibitor_Screening_Workflow Start Start Compound Library Compound Library Start->Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Kinase & Substrate Kinase & Substrate Kinase & Substrate->Assay Plate Preparation Incubation Incubation Assay Plate Preparation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50) Hit Identification Hit Identification Data Analysis (IC50)->Hit Identification

Figure 3: General experimental workflow for kinase inhibitor screening.

Experimental Protocols

The following protocols provide a general overview of the methodologies employed in the cited studies for evaluating the inhibitory activity of the pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the new pyrazolopyridine derivatives and known inhibitors is typically determined using an in vitro kinase assay.[9] A general procedure involves the following steps:

  • Reagent Preparation : Recombinant human kinase (e.g., CDK2/cyclin A2, c-Met, TBK1) and a suitable substrate are prepared in a kinase assay buffer. The test compounds are serially diluted to various concentrations.

  • Reaction Initiation : The kinase, substrate, and test compound are mixed in a microplate well. The kinase reaction is initiated by the addition of ATP.[10]

  • Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Signal Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. Various detection methods can be employed, including:

    • Radiometric Assays : Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.[9]

    • Fluorescence-Based Assays : These include methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and assays using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[11][12]

    • Luminescence-Based Assays : These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[11]

  • Data Analysis : The results are expressed as the percentage of kinase activity relative to a control (without inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay

To assess the effect of the compounds on cancer cell growth, an antiproliferative assay, such as the MTT assay, is commonly used.[1]

  • Cell Culture : Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2) are cultured in appropriate media and conditions.[1][4]

  • Compound Treatment : Cells are seeded in 96-well plates and treated with various concentrations of the pyrazolopyridine derivatives or known inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition : After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization : The viable cells metabolize the MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curves.[7]

Topoisomerase IIα Inhibition Assay

The inhibitory effect on Topoisomerase IIα is evaluated by assessing the enzyme's ability to relax supercoiled DNA.[6]

  • Reaction Mixture : The reaction mixture contains supercoiled plasmid DNA, human Topoisomerase IIα, and the test compound at various concentrations in an assay buffer.

  • Incubation : The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to act on the DNA.

  • Reaction Termination : The reaction is stopped by adding a stop solution containing a DNA loading dye.

  • Agarose Gel Electrophoresis : The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization and Analysis : The DNA bands are visualized under UV light after staining with an intercalating agent (e.g., ethidium bromide). The inhibition of Topoisomerase IIα is determined by the reduction in the amount of relaxed DNA compared to the control.[6]

The promising results from these benchmarking studies highlight the potential of pyrazolopyridine derivatives as a versatile scaffold for developing novel and potent kinase inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one are critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a brominated heterocyclic compound, it must be treated as a hazardous substance. The following guide provides comprehensive, step-by-step procedures for its safe disposal, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards of structurally similar compounds, the following PPE is mandatory.[1][2]

  • Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber) are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1][2]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]

  • Respiratory Protection: All handling of this compound, especially in solid (powder) form, should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]

In Case of a Spill: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Collect the absorbed material using spark-proof tools into a suitable, closed container for disposal as hazardous waste.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1] Do not allow the chemical to enter drains or waterways.[2][4]

Hazard Identification Summary
Hazard InformationClassification and DetailsSource
Chemical Identity 3-Bromo-1H-pyrazolo[3,4-c]pyridine
CAS Number 76006-13-8 (for the related compound)
Molecular Formula C₆H₄BrN₃
GHS Pictogram Skull and Crossbones (GHS06)
Signal Word Danger
Hazard Classification Acute Toxicity, Oral (Category 3)
Hazard Statement H301: Toxic if swallowed
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste. This includes unused solid compound, solutions, and contaminated labware (e.g., pipette tips, weigh boats, absorbent paper).[1][5]

    • Do not mix this waste stream with incompatible materials such as strong oxidizing agents or acids.[1] Store separately to prevent dangerous reactions.

  • Containerization:

    • Collect all waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[2][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[5]

    • Ensure the container is kept closed at all times except when adding waste.[6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container immediately upon adding the first material.[2]

    • The label must include:

      • The words "Hazardous Waste" .[2]

      • The full chemical name: "this compound" (do not use abbreviations or chemical formulas).[2]

      • A clear indication of the associated hazards (e.g., "Toxic").[1]

      • For mixtures, list all chemical constituents and their approximate percentages.

  • Storage (Satellite Accumulation Area):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][6]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][6]

    • The area should be well-ventilated, secure, and have secondary containment to capture any potential leaks.[5]

  • Final Disposal:

    • Once the container is full or the accumulation time limit is reached (typically up to three months, but check institutional guidelines), arrange for disposal.[6]

    • Contact your institution's EHS department to schedule a waste pickup.[2]

    • Final disposal should be carried out by a licensed professional waste disposal service, likely through controlled incineration with flue gas scrubbing.[4][7]

Experimental Protocol: Decontamination of Glassware

This protocol details the procedure for decontaminating glassware (e.g., flasks, beakers) that has been in contact with this compound.

  • Initial Rinse:

    • Perform all rinsing steps inside a chemical fume hood while wearing appropriate PPE.

    • Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, methanol, or ethanol).

    • Use a minimal amount of solvent for each rinse to reduce the total volume of waste generated.

  • Collect Rinsate:

    • Collect all solvent rinsate into a properly labeled hazardous waste container as described in the disposal protocol above.[2] This rinsate is considered hazardous waste.

  • Final Cleaning:

    • After the solvent rinses, the glassware can be washed with soap and water.

    • Dispose of the empty, triple-rinsed chemical container by puncturing it to prevent reuse and placing it in the appropriate solid waste stream as per institutional guidelines.[4]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Waste Generation (Solid or Liquid) B Collect in Designated Container - Chemically Compatible - Securely Sealed A->B C Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Information B->C D Store in Satellite Accumulation Area (SAA) - At/Near Point of Generation - Secondary Containment C->D E Container Full or Time Limit Reached? D->E E->D No F Contact EHS Department for Waste Pickup E->F Yes G Final Disposal by Licensed Facility (e.g., High-Temperature Incineration) F->G

Caption: Logical workflow for the generation, collection, and disposal of hazardous waste.

References

Essential Safety and Operational Guide for 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one. The following procedural guidance is based on established best practices for managing analogous brominated heterocyclic compounds in a laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The required PPE is summarized below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene (double-gloving recommended)Prevents direct skin contact.[1][2] For extended contact, consult the glove manufacturer's resistance guide.
Body Protection Flame-Resistant Laboratory CoatNomex® or 100% cotton recommendedProtects skin and personal clothing from contamination. Must be fully buttoned.[1][2]
Full-Length PantsN/ACovers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1][2][3]
Respiratory Protection NIOSH-Approved RespiratorWith appropriate cartridges for organic vapors and particulatesRequired when engineering controls are insufficient or when working outside of a fume hood.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1][2]

2. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[2]

  • Emergency Equipment: Ensure an eyewash station, safety shower, and fire extinguisher are readily accessible.[2]

  • Don PPE: Correctly don all required PPE as outlined in the table above before entering the handling area.[1][2]

  • Prepare Workspace: Cover the work surface within the fume hood with absorbent, disposable bench paper.[1]

3. Weighing and Transfer:

  • Use anti-static weigh paper or a tared container to weigh the solid compound, handling it with care to avoid generating dust.[1]

  • Utilize a spatula for all transfers.[1]

  • Keep the container capped when not in use.[1]

4. Dissolving and Solution Preparation:

  • Slowly add the solid to the solvent to prevent splashing.[2]

5. Post-Handling:

  • Thoroughly decontaminate the work area.

  • Properly dispose of all contaminated materials as outlined in the disposal plan.

Disposal Plan

Chemical waste containing this compound must be managed as hazardous waste.

  • Solid Waste: Collect unused solid compound, contaminated weigh paper, and other solid materials in a dedicated and clearly labeled hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container designated for halogenated organic waste.[2][4] Do not dispose of this chemical down the drain.[1][4]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated solid hazardous waste stream.[1][2]

  • Waste Storage: Store all waste containers in a designated satellite accumulation area within the laboratory, ensuring they are properly sealed and labeled.[2]

  • Final Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Experimental Workflow Diagram

G prep 1. Preparation - Conduct Risk Assessment - Ensure Emergency Equipment is Accessible - Don All Required PPE handling 2. Handling (in Fume Hood) - Weigh Solid Compound Carefully - Prepare Solutions by Adding Solid to Solvent Slowly prep->handling post_handling 3. Post-Handling - Decontaminate Work Area - Segregate Waste handling->post_handling disposal 4. Disposal - Store Waste in Labeled, Sealed Containers - Arrange for Professional Disposal post_handling->disposal

Caption: Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.